molecular formula C13H16BrNO3 B1503069 tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate CAS No. 885269-70-5

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Numéro de catalogue: B1503069
Numéro CAS: 885269-70-5
Poids moléculaire: 314.17 g/mol
Clé InChI: MNEQGZINEZEYDO-UHFFFAOYSA-N
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Description

Tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate is a useful research compound. Its molecular formula is C13H16BrNO3 and its molecular weight is 314.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl N-[4-(2-bromoacetyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEQGZINEZEYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680940
Record name tert-Butyl [4-(bromoacetyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-70-5
Record name Carbamic acid, [4-(bromoacetyl)phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885269-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [4-(bromoacetyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Optimization and Scale-Up of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate: A Critical Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of tert-butyl (4-(2-bromoacetyl)phenyl)carbamate is a critical entry point for designing heterobifunctional degraders (PROTACs). This molecule serves as a "masked" electrophile; the


-bromoketone moiety is highly reactive toward nucleophiles (e.g., amines, thiols) on E3 ligase ligands or warheads, while the Boc-protected aniline provides a latent handle for further functionalization.

The Central Challenge: The primary synthetic risk is the chemoselectivity of the bromination step. Direct bromination of 4-aminoacetophenone is prone to N-alkylation and ring bromination. Furthermore, the Boc protecting group is acid-labile, making the generation of HBr during standard bromination (using


) a critical quality attribute (CQA) to manage.

Selected Route: This guide details a Two-Step High-Fidelity Protocol :

  • Chemoselective N-Protection: Conversion of 4-aminoacetophenone to the Boc-carbamate.

  • Heterogeneous

    
    -Bromination:  Use of Copper(II) Bromide (
    
    
    
    ) to effect mono-bromination while suppressing acid-catalyzed deprotection.

Retrosynthetic Logic & Workflow

The following diagram illustrates the critical path and the decision-making process behind reagent selection.

SynthesisWorkflow Start 4-Aminoacetophenone (Starting Material) Step1 Step 1: N-Boc Protection (Boc2O, DMAP) Start->Step1 Nucleophilic Acyl Substitution Inter Intermediate: tert-Butyl (4-acetylphenyl)carbamate Step1->Inter 95%+ Yield Waste1 Byproduct: t-BuOH, CO2 Step1->Waste1 Step2 Step 2: Selective Bromination (CuBr2, EtOAc/CHCl3) Inter->Step2 Heterogeneous Halogenation Product Target: tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate Step2->Product Mono-bromination Waste2 Byproduct: CuBr (Solid), HBr Step2->Waste2

Figure 1: Synthetic workflow prioritizing Boc-stability and mono-bromination selectivity.

Step 1: Synthesis of tert-Butyl (4-acetylphenyl)carbamate

This step masks the nucleophilic aniline nitrogen. Without this protection, the amine would react with the alkyl bromide formed in Step 2, leading to polymerization.

Experimental Protocol
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Reagents:

    • 4-Aminoacetophenone (13.5 g, 100 mmol)

    • Di-tert-butyl dicarbonate (

      
      ) (24.0 g, 110 mmol, 1.1 equiv)
      
    • 4-Dimethylaminopyridine (DMAP) (1.22 g, 10 mmol, 0.1 equiv)

    • Dichloromethane (DCM) (200 mL) - Anhydrous preferred but not strictly required.

  • Procedure:

    • Dissolve 4-aminoacetophenone and DMAP in DCM.

    • Add

      
       portion-wise over 10 minutes (Caution: Mild 
      
      
      
      evolution).
    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1).

    • Quench: Wash the reaction mixture with 1M HCl (2 x 100 mL) to remove DMAP and unreacted aniline, followed by saturated

      
       and brine.
      
    • Isolation: Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Hexanes/EtOAc if necessary, though the crude is often >95% pure.

Data Summary
ParameterValue
Yield 92–98%
Appearance White to off-white solid
Key NMR Signal

1.52 (s, 9H, Boc),

2.56 (s, 3H, ketone methyl)

Step 2: Selective -Bromination (The King-Ostrum Modification)

This is the critical step. We utilize Copper(II) Bromide (


)  instead of elemental bromine (

) or NBS.
  • Why

    
    ?  It releases bromine radicals/equivalents slowly upon heating. This kinetic control prevents the high local concentration of bromine that leads to di-bromination (
    
    
    
    -dibromo) or bromination of the aromatic ring. It is also compatible with the acid-sensitive Boc group under reflux conditions.
Mechanism of Action

The reaction proceeds via the enol form of the ketone.


 acts as both the brominating agent and the Lewis acid catalyst.

physicochemical properties of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Profile & Applications of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Executive Summary

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (CAS: 885269-70-5) is a specialized bifunctional building block extensively used in medicinal chemistry and chemical biology.[1] It serves as a protected "warhead" precursor, combining an acid-labile Boc-protected aniline with a highly reactive


-bromo ketone  moiety.

Its primary utility lies in the Hantzsch thiazole synthesis , where it reacts with thioamides to form aminophenyl-thiazole scaffolds—a structural motif prevalent in kinase inhibitors, PROTACs (Proteolysis Targeting Chimeras), and antimicrobial agents. The compound’s dual functionality allows for sequential modification: the bromoacetyl group facilitates heterocycle formation or cysteine alkylation, while the Boc group preserves the amine for late-stage diversification.

Molecular Architecture & Identification

IdentifierDetail
IUPAC Name tert-butyl N-[4-(2-bromoacetyl)phenyl]carbamate
Common Name 4-(Boc-amino)phenacyl bromide
CAS Number 885269-70-5
Molecular Formula

Molecular Weight 314.18 g/mol
SMILES CC(C)(C)OC(=O)NC1=CC=C(C(=O)CBr)C=C1
Structural Class

-Haloketone / Carbamate

Physicochemical Profile

The physicochemical properties of this compound are dominated by the tension between the lipophilic Boc/phenyl core and the polar, reactive bromoacetyl tail.

Quantitative Data Table
PropertyValueContext/Implication
Physical State Solid (Powder)Typically off-white to pale yellow.
Melting Point 100–120°C (Predicted)Note: Experimental values vary by purity; related phenacyl bromides melt in this range.
Solubility High: DMSO, DMF, DCM, THFLow: Water, HexanesSolubilize in DCM or DMF for reactions; precipitate with hexanes/ether.
LogP (Predicted) ~2.5 – 3.0Moderate lipophilicity; cell-permeable precursor.
pKa (Conjugate Acid) ~ -1 to 0 (Carbamate)The nitrogen is non-basic due to Boc electron withdrawal.
Reactivity High (

-C electrophile)
Susceptible to nucleophilic attack (

) and photolytic degradation.
Stability & Storage Mechanisms
  • Lachrymator Potential: Like all

    
    -haloketones (e.g., phenacyl bromide), this compound is a potent lachrymator (tear gas agent). It alkylates TRPA1 channels in sensory nerves.
    
  • Photolytic Instability: The C-Br bond adjacent to the carbonyl is weak (~65 kcal/mol). Exposure to UV light generates radical species, leading to debromination or polymerization. Store in amber vials.

  • Hydrolytic Sensitivity: In the presence of moisture, the bromide can be displaced by hydroxide, forming the

    
    -hydroxy ketone, especially under basic conditions.
    

Synthetic Accessibility & Purity[2]

The synthesis of this compound requires careful control of stoichiometry to prevent over-bromination or Boc-deprotection.

Recommended Synthetic Route

The most reliable route involves the Friedel-Crafts acylation of Boc-aniline (difficult due to deactivation) or, more commonly, the bromination of tert-butyl (4-acetylphenyl)carbamate .

Protocol (Bromination Strategy):

  • Substrate: tert-Butyl (4-acetylphenyl)carbamate.

  • Reagent: Phenyltrimethylammonium tribromide (PTAB) or NBS (N-Bromosuccinimide).

    • Why PTAB? It provides a stoichiometric source of

      
       without generating free HBr gas, which would cleave the acid-sensitive Boc group.
      
  • Solvent: THF or THF/DCM (1:1).

  • Temperature: 0°C

    
     RT.
    
Purification Challenges
  • Silica Gel Acidity: The compound can degrade on acidic silica gel.

    • Solution: Pre-treat silica columns with 1% Triethylamine (TEA) in hexanes to neutralize surface acidity.

  • Recrystallization: Preferred over chromatography. Dissolve in minimal hot EtOAc/DCM and precipitate with cold Hexanes/Ether.

Reactivity & Mechanism of Action

The compound acts as a "linchpin" reagent. The following diagram illustrates its central role in synthesizing thiazole-based bioactive molecules (Hantzsch Synthesis).

ReactionPathways Start tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (Electrophile) Intermediate Thioimidate Intermediate Start->Intermediate S_N2 Attack (fast) Thioamide Thioamide / Thiourea (Nucleophile) Thioamide->Intermediate Product Aminophenyl-Thiazole (Bioactive Scaffold) Intermediate->Product Cyclodehydration (- H2O, - HBr) Deprotection Acid (TFA/HCl) Product->Deprotection Boc Removal FinalAmine Free Aniline (Ready for Coupling) Deprotection->FinalAmine

Figure 1: The Hantzsch Thiazole Synthesis pathway using the title compound.

Mechanistic Insight:
  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon, displacing the bromide (Good leaving group).
    
  • Cyclization: The nitrogen of the thioamide attacks the ketone carbonyl.

  • Dehydration: Loss of water drives aromatization, forming the stable thiazole ring.

Experimental Protocol: Hantzsch Thiazole Coupling

Objective: Synthesis of a 2-substituted-4-(4-Boc-aminophenyl)thiazole.

Reagents:

  • tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (1.0 equiv)[1]

  • Thiourea or Thioamide derivative (1.1 equiv)

  • Ethanol (Absolute) or DMF (if solubility is an issue)

  • 
     (saturated aq. solution)
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate in 10 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of the thioamide component.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The starting material (high

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot (thiazole).
  • Precipitation: Cool the reaction to room temperature. Often, the hydrobromide salt of the product precipitates directly.

  • Neutralization: If no precipitate forms, concentrate the solvent to 20% volume and pour into saturated

    
    . Extract with EtOAc.[2][3]
    
  • Validation:

    
    -NMR should show the disappearance of the singlet at 
    
    
    
    ppm (
    
    
    ) and the appearance of a singlet at
    
    
    ppm (Thiazole
    
    
    ).

Safety & Handling (Critical)

  • Lachrymator: Handle ONLY in a functioning fume hood. The vapor causes immediate, severe eye irritation and tearing.

  • Skin Contact: Corrosive/Irritant. Double-glove (Nitrile) is required.[4]

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 52987690, tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Retrieved from [Link]

  • Gonec, T., et al. (2017).[5][6] Synthesis of the alkyl [3-/4-(bromoacetyl)phenyl]carbamates. ResearchGate. Retrieved from [Link]

Sources

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the physicochemical identity, synthetic optimization, and chemical biology applications of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate.

Role: Covalent Warhead Precursor & Bifunctional Linker Status: Validated Intermediate for Covalent Ligand Discovery

Molecular Identity & Physicochemical Core

This section consolidates the fundamental data required for stoichiometric calculations and compound registration.

PropertyData Specification
IUPAC Name tert-butyl N-[4-(2-bromoacetyl)phenyl]carbamate
Common Name N-Boc-4-(2-bromoacetyl)aniline
CAS Registry Number 885269-70-5
Molecular Formula C₁₃H₁₆BrNO₃
Molecular Weight 314.18 g/mol
Exact Mass 313.0314 (⁷⁹Br) / 315.0293 (⁸¹Br)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Poorly soluble in water
Reactivity Class

-Haloketone (Soft Electrophile)
Structural Analysis

The molecule is a bifunctional electrophilic scaffold designed for orthogonality:

  • The Warhead (

    
    -Bromoketone):  A highly reactive electrophile targeting nucleophilic residues (specifically Cysteine thiols) via S
    
    
    
    2 displacement. Unlike acrylamides (Michael acceptors),
    
    
    -bromoketones react rapidly but lack reversibility.
  • The Anchor (Boc-Protected Aniline): The tert-butoxycarbonyl (Boc) group masks the aniline nitrogen, preventing self-polymerization during the alkylation step. It is acid-labile, allowing for subsequent deprotection and attachment to ligand cores.

Synthetic Architecture & Protocol

Expertise Note: The synthesis of this compound presents a specific challenge: the acid sensitivity of the Boc group. Standard bromination conditions utilizing elemental bromine (Br


) in acetic acid often generate HBr in situ, which can prematurely cleave the Boc protection. Therefore, the protocol below utilizes Pyridinium Tribromide  or Copper(II) Bromide , which provide milder, controlled bromination without generating a highly acidic environment.
Optimized Synthetic Workflow

Starting Material: 4-Aminoacetophenone

Step 1: Chemoselective Amine Protection
  • Reagents: 4-Aminoacetophenone, Di-tert-butyl dicarbonate (Boc

    
    O), TEA, DMAP (cat).
    
  • Solvent: Dichloromethane (DCM) or THF.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl of Boc

    
    O.
    
  • Outcome: Formation of tert-butyl (4-acetylphenyl)carbamate.

Step 2: Regioselective

-Bromination (The Critical Step)
  • Reagents: tert-butyl (4-acetylphenyl)carbamate, Pyridinium Tribromide (PyHBr

    
    ) .
    
  • Solvent: 1:1 mixture of Chloroform/Ethanol or THF.

  • Temperature: 0°C to Room Temperature (Strict control required).

  • Protocol Logic: PyHBr

    
     acts as a solid source of bromine that releases Br
    
    
    
    slowly in equilibrium. This prevents the high local concentration of Br
    
    
    that leads to poly-bromination (dibromo species).

Detailed Procedure for Step 2:

  • Dissolve tert-butyl (4-acetylphenyl)carbamate (1.0 eq) in THF.

  • Cool to 0°C.

  • Add Pyridinium Tribromide (1.05 eq) portion-wise over 30 minutes. Do not dump all at once.

  • Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (shift to higher R

    
    ).
    
  • Quench: Add saturated aqueous NaHCO

    
     to neutralize any HBr formed.
    
  • Extraction: Extract with EtOAc. Wash organic layer with sodium thiosulfate (to remove trace Br

    
    ) and brine.
    
  • Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography, as silica gel can sometimes induce decomposition of

    
    -bromoketones.
    

SynthesisWorkflow Start 4-Aminoacetophenone Inter Intermediate: tert-Butyl (4-acetylphenyl)carbamate Start->Inter Product Target: tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate Inter->Product Step1 Boc2O, TEA DCM, RT Step2 Pyridinium Tribromide THF, 0°C -> RT (Avoids Boc cleavage)

Figure 1: Synthetic pathway emphasizing the mild bromination strategy required to maintain Boc-integrity.

Applications in Chemical Biology

This molecule serves as a critical "warhead donor" in the design of Targeted Covalent Inhibitors (TCIs) and Covalent PROTACs .

Mechanism of Action: Cysteine Alkylation

The 2-bromoacetyl moiety is a potent alkylating agent. Upon binding to a protein target, the proximity effect accelerates the nucleophilic attack of a non-catalytic Cysteine thiol on the


-carbon, displacing the bromide ion.

Reaction Kinetics:



This irreversible bond formation is used in:

  • Activity-Based Protein Profiling (ABPP): To map reactive cysteines in the proteome.

  • Covalent Ligand Discovery: Converting a reversible binder into an irreversible inhibitor to increase potency and residence time.

ReactionMechanism Cys Target Cysteine (Nucleophile -SH) Transition Transition State (S_N2 Displacement) Cys->Transition Nucleophilic Attack Warhead Warhead: alpha-Bromoketone Warhead->Transition Electrophile Adduct Stable Thioether Adduct (Irreversible Complex) Transition->Adduct Loss of HBr

Figure 2: Mechanism of covalent modification. The alpha-bromoketone undergoes S_N2 substitution with cysteine thiols.

Handling, Stability, and Safety

Warning: This compound is a potent lachrymator and skin irritant. It mimics the behavior of tear gas agents (e.g., bromoacetone).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the bromide).

  • PPE: Double nitrile gloves, goggles, and mandatory fume hood use .

  • Deactivation: Spills should be treated with aqueous sodium thiosulfate or sodium bisulfite to quench the alkylating capability before disposal.

References

  • PubChem Compound Summary. (n.d.). tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gao, Y., et al. (2024).[1][2] Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry. Retrieved from [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. (Contextual grounding for alpha-bromoketone warheads).

Sources

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Targeted Therapy for BRAF-Mutant Cancers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Dabrafenib (GSK2118436), a potent and selective inhibitor of BRAF kinases, which are central to the MAPK/ERK signaling pathway. A frequent mutation in this pathway, BRAF V600, is a key driver in a significant portion of melanomas and other solid tumors. This document delves into the chemical and physical properties of Dabrafenib, its mechanism of action, pharmacological profile, clinical applications, and the challenges posed by therapeutic resistance. Furthermore, it offers detailed experimental protocols for the in vitro and in vivo evaluation of Dabrafenib, serving as a valuable resource for researchers in oncology and drug development.

A Note on CAS Number 885269-70-5: The CAS number provided in the topic query, 885269-70-5, corresponds to the chemical compound tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. This compound is a synthetic intermediate and is not Dabrafenib. This guide will focus on Dabrafenib (CAS number 1195765-45-7), as its extensive research and clinical application align with the in-depth nature of the requested guide.

Chemical and Physical Properties of Dabrafenib

Dabrafenib is a small molecule inhibitor with favorable physicochemical properties for oral administration. Its key characteristics are summarized in the table below.

PropertyValue
IUPAC Name N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂
Molecular Weight 519.6 g/mol
CAS Number 1195765-45-7
Appearance White to slightly colored powder
Solubility Soluble in DMSO (at 30 mg/ml) and ethanol (at 1 mg/ml with slight warming)

Mechanism of Action: Targeting the Aberrant MAPK/ERK Pathway

The RAS/RAF/MEK/ERK, or mitogen-activated protein kinase (MAPK), pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[1] In many cancers, this pathway is constitutively activated, leading to uncontrolled cell growth.

A significant driver of this aberrant signaling is a mutation in the BRAF gene, most commonly a substitution of valine with glutamic acid at codon 600 (V600E).[2] This mutation mimics phosphorylation, rendering the BRAF kinase constitutively active and independent of upstream signals.[2]

Dabrafenib is an ATP-competitive inhibitor that selectively targets the active conformation of mutant BRAF kinases.[3] By binding to the ATP-binding site of BRAF V600, Dabrafenib prevents the phosphorylation and activation of its downstream targets, MEK1 and MEK2. This, in turn, inhibits the phosphorylation of ERK1 and ERK2, leading to a halt in the signaling cascade. The ultimate cellular consequences of this inhibition include G1 cell cycle arrest and apoptosis (programmed cell death).[3]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_mutant Mutant BRAF (V600E) RAS->BRAF_mutant MEK MEK1/2 BRAF_mutant->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Inhibition Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Caption: The MAPK/ERK signaling pathway and Dabrafenib's point of inhibition.

Pharmacological Profile

In Vitro Activity

Dabrafenib demonstrates high potency and selectivity for BRAF V600 mutations while having significantly less activity against wild-type BRAF and CRAF. This selectivity is crucial for its therapeutic window.

KinaseIC₅₀ (nM)
BRAF V600E 0.6
BRAF V600K 0.5
BRAF V600D Not specified, but active
BRAF V600R Not specified, but active
Wild-type BRAF 3.2
CRAF 5.0

Data sourced from Cell Signaling Technology product datasheet.[4]

In cell-based assays, Dabrafenib effectively inhibits the proliferation of BRAF V600 mutant cell lines.[3]

In Vivo Activity

Preclinical studies using xenograft models of human melanoma with BRAF V600E mutations have demonstrated the in vivo efficacy of Dabrafenib. Oral administration of Dabrafenib leads to significant tumor growth inhibition.[3][5] Pharmacodynamic studies in these models show a marked reduction in the phosphorylation of ERK (pERK) and the proliferation marker Ki67, alongside an upregulation of the cell cycle inhibitor p27.[3][5][6]

Paradoxical Activation of the MAPK Pathway

An important characteristic of Dabrafenib and other BRAF inhibitors is the paradoxical activation of the MAPK pathway in cells with wild-type BRAF and an upstream mutation (e.g., in RAS).[3][5] This occurs because the inhibitor, when bound to one BRAF molecule in a dimer, can allosterically activate the other, leading to CRAF-mediated signaling. This phenomenon is thought to contribute to the development of secondary cutaneous squamous cell carcinomas observed in some patients.[5][7]

Clinical Applications and Efficacy

Dabrafenib is approved by the U.S. Food and Drug Administration (FDA) for the treatment of various BRAF V600 mutation-positive cancers.

  • Metastatic Melanoma: Dabrafenib is used as a monotherapy for unresectable or metastatic melanoma with a BRAF V600E mutation.[8] It is also used in combination with the MEK inhibitor Trametinib for melanoma with BRAF V600E or V600K mutations.[8] The combination therapy has shown superior efficacy compared to Dabrafenib alone, with higher response rates and longer progression-free and overall survival.[9]

  • Adjuvant Treatment of Melanoma: The combination of Dabrafenib and Trametinib is approved for the adjuvant treatment of patients with BRAF V600E or V600K mutant melanoma and lymph node involvement following complete resection.[8]

  • Other Solid Tumors: The combination of Dabrafenib and Trametinib is also approved for adult and pediatric patients with unresectable or metastatic solid tumors with a BRAF V600E mutation who have progressed after prior treatment and have no other satisfactory treatment options.[10][11]

IndicationTreatmentOverall Response Rate (ORR)
BRAF V600E+ Metastatic Melanoma (Monotherapy)DabrafenibLonger progression-free survival vs. dacarbazine
BRAF V600E/K+ Metastatic Melanoma (Combination)Dabrafenib + Trametinib~70%
BRAF V600E+ Biliary Tract Cancer (Combination)Dabrafenib + Trametinib46%
BRAF V600E+ High-Grade Glioma (Combination)Dabrafenib + Trametinib33%
BRAF V600E+ Low-Grade Glioma (Combination)Dabrafenib + Trametinib50%

ORR data sourced from various clinical trials.[8][9][10][11]

Mechanisms of Resistance to Dabrafenib

Despite the high initial response rates, a significant challenge in the clinical use of Dabrafenib is the development of acquired resistance.[12] Resistance mechanisms are diverse and often involve the reactivation of the MAPK pathway or the activation of parallel signaling pathways.

Key Mechanisms of Resistance:

  • Reactivation of the MAPK Pathway:

    • Mutations in NRAS or MEK1.[12][13]

    • Amplification of the BRAF V600E gene.[13]

    • Expression of BRAF splice variants that dimerize and are resistant to inhibition.[12]

    • Upregulation of other kinases like CRAF.[12]

  • Activation of Parallel Signaling Pathways:

    • Activation of the PI3K/Akt pathway, often through the loss of the tumor suppressor PTEN.[12]

    • Upregulation of receptor tyrosine kinases such as PDGFRβ, IGF-1R, and EGFR.[12]

Resistance_Mechanisms cluster_pathways Signaling Pathways cluster_mechanisms Specific Mechanisms MAPK_Pathway MAPK Pathway Reactivation Resistance_to_Dabrafenib Resistance to Dabrafenib MAPK_Pathway->Resistance_to_Dabrafenib PI3K_Pathway PI3K/Akt Pathway Activation PI3K_Pathway->Resistance_to_Dabrafenib RTK_Upregulation RTK Upregulation RTK_Upregulation->Resistance_to_Dabrafenib NRAS_MEK_Mutations NRAS/MEK Mutations NRAS_MEK_Mutations->MAPK_Pathway BRAF_Amp_Splice BRAF Amplification/ Splice Variants BRAF_Amp_Splice->MAPK_Pathway CRAF_Upregulation CRAF Upregulation CRAF_Upregulation->MAPK_Pathway PTEN_Loss PTEN Loss PTEN_Loss->PI3K_Pathway PDGFRB_IGF1R_EGFR PDGFRβ, IGF-1R, EGFR PDGFRB_IGF1R_EGFR->RTK_Upregulation

Caption: Key mechanisms of acquired resistance to Dabrafenib therapy.

Experimental Protocols

In Vitro Cell Proliferation Assay for IC₅₀ Determination

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of Dabrafenib in a BRAF V600E mutant melanoma cell line, such as A375.

Materials:

  • A375 human melanoma cell line (ATCC CRL-1619)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Dabrafenib powder

  • DMSO

  • Black, clear-bottom 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Culture: Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Preparation: Prepare a stock solution of Dabrafenib in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., a range from 0.02 nM to 10 µM). The final DMSO concentration in all wells should be consistent and low (e.g., 0.2%).

  • Cell Seeding: Seed A375 cells into 384-well plates at a density of 500-2000 cells per well and allow them to adhere overnight.[11]

  • Drug Treatment: Add the serially diluted Dabrafenib and a vehicle control (medium with 0.2% DMSO) to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[11]

  • Viability Assessment: On the day of treatment (t=0) and after 72 hours, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent to the wells, incubating, and then reading the luminescence on a plate reader.[11]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each Dabrafenib concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the Dabrafenib concentration and use a non-linear regression model to determine the IC₅₀ value.

In Vivo Xenograft Tumor Model Workflow

This workflow describes a typical study to evaluate the anti-tumor efficacy of Dabrafenib in a mouse xenograft model.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Culture A375P Cells Cell_Harvest 3. Harvest & Resuspend Cells Cell_Culture->Cell_Harvest Animal_Acclimation 2. Acclimate CD1 nu/nu Mice Implantation 4. Subcutaneous Implantation Animal_Acclimation->Implantation Cell_Harvest->Implantation Tumor_Growth 5. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 6. Randomize Mice Tumor_Growth->Randomization Treatment_Admin 7. Daily Oral Gavage (Dabrafenib or Vehicle) Randomization->Treatment_Admin Monitoring 8. Monitor Tumor Volume & Body Weight Treatment_Admin->Monitoring Endpoint 9. Euthanize & Harvest Tumors Monitoring->Endpoint IHC 10. Immunohistochemistry (pERK, Ki67, p27) Endpoint->IHC Data_Analysis 11. Analyze Tumor Growth & Biomarkers IHC->Data_Analysis

Caption: Workflow for an in vivo xenograft study of Dabrafenib.

Protocol Details:

  • Animal Model: Female CD1 nu/nu mice are typically used.

  • Tumor Implantation: A375P cells are implanted subcutaneously.

  • Treatment Initiation: When tumors reach a volume of 150-200 mm³, mice are randomized into treatment and vehicle control groups.

  • Drug Formulation and Administration: Dabrafenib is suspended in a vehicle such as 0.5% hydroxypropylmethylcellulose and 0.2% Tween 80 in water.[9] It is administered daily via oral gavage at a dose of, for example, 30 mg/kg.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) with calipers.

  • Pharmacodynamic Assessment: At the end of the study, tumors are harvested for immunohistochemical analysis of biomarkers such as pERK, Ki67, and p27 to confirm the mechanism of action.

Conclusion

Dabrafenib represents a significant advancement in the targeted therapy of BRAF V600-mutant cancers. Its high selectivity and potent inhibition of the constitutively active BRAF kinase have translated into substantial clinical benefits for patients. However, the emergence of drug resistance underscores the need for ongoing research into combination therapies and the underlying molecular mechanisms of tumor escape. The experimental protocols and technical information provided in this guide are intended to support these research endeavors and contribute to the development of more effective and durable cancer treatments.

References

  • King, A.J. et al. (2013) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS One 8, e67583. [Link]

  • Oncology News Central. Dabrafenib: uses, dosing, warnings, adverse events, interactions. [Link]

  • OncLive. FDA Approval Insights: Dabrafenib Plus Trametinib for BRAF V600E–Mutated Unresectable or Metastatic Solid Tumors. [Link]

  • MedSchool. Dabrafenib | Drug Guide. [Link]

  • FDA. FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation. [Link]

  • Google Patents.
  • PubMed Central. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. [Link]

  • VJOncology. The success of the dabrafenib and trametinib combination in BRAF-mutated melanoma. [Link]

  • PLOS One. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. [Link]

  • The FEBS Journal. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition. [Link]

  • PubMed Central. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. [Link]

  • PubMed Central. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. [Link]

  • ClinicalTrials.gov. A Study Comparing Trametinib and Dabrafenib Combination Therapy to Dabrafenib Monotherapy in Subjects With BRAF-mutant Melanoma. [Link]

  • PubMed. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. [Link]

  • ACS Publications. Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAF V600E Inhibitor. [Link]

  • MDPI. BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. [Link]

  • ResearchGate. Mechanism of action of dabrafenib and trametinib: binding of BRAF and... [Link]

  • PubChem. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. [Link]

  • AACR Journals. BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. [Link]

  • Patsnap Synapse. What is the mechanism of Dabrafenib Mesylate? [Link]

  • Frontiers. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. [Link]

  • PubMed. Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAFV600/NRASQ61 Wild-Type Melanoma (TraMel-WT). [Link]

  • PubMed Central. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. [Link]

  • Cell. A GPCR-G protein-β-arrestin megacomplex enabled by a versatile allosteric modulator. [Link]

  • MDPI. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2. [Link]

  • ClinPGx. Vemurafenib Pathway, Pharmacodynamics. [Link]

  • ASCO Publications. Combinatorial effect of dabrafenib, trametinib, and adoptive cell transfer (ACT) in an immune-competent murine model of BRAF V600E mutant melanoma. [Link]

  • Novartis. Clinical Study To Further Evaluate The Efficacy Of Dabrafenib Plus Trametinib In Patients With Rare BRAF V600E Mutation-Positive Unresectable or Metastatic Solid Tumors. [Link]

  • AACR Journals. The BRAF and MEK Inhibitors Dabrafenib and Trametinib: Effects on Immune Function and in Combination with Immunomodulatory Antibodies Targeting PD-1, PD-L1, and CTLA-4. [Link]

  • ResearchGate. (PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. [Link]

  • OncLive. BRAF V600E. [Link]

  • ScienceDaily. Breakthrough sepsis drug shows promise in human trial. [Link]

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Navigating the Solubility Landscape of a Key Synthetic Building Block: A Technical Guide to tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the dynamic fields of medicinal chemistry and materials science, the efficient and predictable manipulation of molecular entities is paramount. The compound tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate stands as a crucial intermediate, a bifunctional molecule prized for its utility in conjugating, linking, and constructing more complex architectures. Its value, however, is intrinsically tied to a fundamental physical property: its solubility. A thorough understanding of how this compound behaves in various organic solvents is not merely academic; it is the bedrock of successful reaction design, purification, and formulation.

This in-depth technical guide moves beyond a simple cataloging of data. It is designed to provide researchers, scientists, and drug development professionals with a practical and intellectually rigorous understanding of the solubility characteristics of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. We will delve into not only what it dissolves in, but why, and how to methodically determine this for your specific applications. The protocols and insights herein are presented to be self-validating, fostering a proactive and informed approach to experimental design.

Section 1: The Molecular Profile of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

To comprehend the solubility of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate, we must first appreciate its molecular architecture. The molecule, with the chemical formula C₁₃H₁₆BrNO₃ and a molecular weight of approximately 314.17 g/mol , possesses distinct regions that dictate its interaction with different solvent environments[1][2].

At its core lies a phenyl ring, a nonpolar, aromatic system. Attached to this ring are two key functional groups that introduce polarity and reactivity:

  • The tert-Butoxycarbonyl (Boc) protecting group: This bulky, nonpolar group sterically hinders the amine, but the carbamate linkage itself (-NH-C=O) introduces hydrogen bond donating and accepting capabilities.

  • The α-bromoacetyl group: The carbonyl moiety in this group is a strong hydrogen bond acceptor, and the electronegative bromine atom contributes to the molecule's overall polarity.

The interplay between the nonpolar phenyl and tert-butyl groups and the polar carbamate and bromoacetyl functionalities results in a molecule with a balanced, yet complex, polarity. This duality is the primary driver of its solubility profile.

Section 2: Solubility Data at a Glance

The following table summarizes the known solubility characteristics of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate in common organic solvents. It is important to note that solubility can be temperature-dependent. The data presented here is based on ambient laboratory conditions unless otherwise specified.

Solvent ClassSolvent NameFormulaQualitative SolubilityQuantitative Solubility Range (mg/mL)Application Notes
Polar Aprotic Dimethyl sulfoxide (DMSO)(CH₃)₂SOExcellent> 50Ideal for preparing concentrated stock solutions for in vitro assays and for reactions requiring high substrate concentration.[1]
N,N-Dimethylformamide (DMF)(CH₃)₂NCH=OExcellent> 50A versatile solvent for a wide range of synthetic transformations involving this compound.[1]
Acetonitrile (ACN)CH₃CNGood> 50Suitable for both reactions and purification by preparative HPLC.[1]
Moderately Polar Tetrahydrofuran (THF)C₄H₈OGood10 - 50A common solvent for reactions where moderate polarity is desired; also used in extraction and chromatography.[1]
Ethyl Acetate (EtOAc)CH₃COOCH₂CH₃Good10 - 50Frequently employed in workup procedures for extraction from aqueous phases and as a mobile phase component in column chromatography.[1]
Dichloromethane (DCM)CH₂Cl₂Good10 - 50A versatile solvent for a variety of organic reactions and extractions.[1]
Polar Protic Methanol (MeOH)CH₃OHSolubleNot specifiedCan be used for reactions and recrystallization, though care should be taken due to the potential for side reactions with the bromoacetyl group.
Nonpolar Hydrocarbon Solvents (e.g., Hexanes, Toluene)-Limited/InsolubleNot specifiedPrimarily used as anti-solvents for precipitation and recrystallization.
Aqueous WaterH₂OLimited/InsolubleNot specifiedThe compound's low aqueous solubility is a key consideration in designing biphasic reaction and extraction protocols.[1]

Section 3: A Robust Protocol for Experimental Solubility Determination

The data in Section 2 provides a strong starting point, but for critical applications, empirical determination of solubility in your specific solvent system and at your desired temperature is crucial. The following protocol is designed to be a self-validating system for generating reliable solubility data.

Principle of the Method

This protocol employs the isothermal equilibrium method, where an excess of the solute is equilibrated with the solvent at a constant temperature. The concentration of the dissolved solute in a saturated solution is then determined gravimetrically after solvent evaporation.

Materials and Equipment
  • tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Centrifuge (optional)

  • Evaporation system (e.g., rotary evaporator, vacuum oven, or nitrogen blow-down)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 Accurate measurement is key equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Optional: Centrifuge sep1->sep2 sep3 Withdraw supernatant using filtered syringe sep2->sep3 ana1 Transfer aliquot to pre-weighed vial sep3->ana1 ana2 Evaporate solvent completely ana1->ana2 ana3 Reweigh vial with residue ana2->ana3 ana4 Calculate solubility (mg/mL) ana3->ana4

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 20-30 mg of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate into a tared glass vial. The key is to ensure an excess of solid will remain after equilibration.

    • Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation:

    • Remove the vial from the shaker and allow the undissolved solid to settle.

    • For finely suspended particles, centrifugation can be employed to facilitate separation.

    • Carefully draw a known volume of the clear supernatant into a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to ensure no solid particulates are transferred.

  • Analysis:

    • Dispense the filtered supernatant into a pre-weighed, clean vial. Record the exact volume transferred.

    • Completely evaporate the solvent under reduced pressure or with a gentle stream of nitrogen. Avoid excessive heat which could degrade the compound.

    • Once the residue is completely dry, reweigh the vial.

    • The mass of the dissolved solute is the final weight of the vial minus its tare weight.

  • Calculation:

    • Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant in mL)

Causality and Self-Validation
  • Why an excess of solute? This ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

  • Why filtration? The presence of even microscopic solid particles in the aliquot will lead to an overestimation of the solubility. The 0.22 µm filter provides a validated method for removing these particulates.

  • Why gravimetric analysis? This method is robust and does not rely on spectroscopic measurements that may require calibration curves. The validation is in the direct measurement of the mass of the dissolved solid.

Section 4: The "Why": Factors Influencing Solubility

The principle of "like dissolves like" is a useful heuristic, but a deeper understanding comes from examining the intermolecular forces at play between the solute and the solvent.

G cluster_solvents Solvent Interactions solute tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate Nonpolar Regions (Phenyl, tert-Butyl) Polar Regions (Carbamate, Carbonyl) polar_aprotic Polar Aprotic (e.g., DMSO, DMF) Strong Dipole-Dipole Interactions No H-Bond Donation solute:p->polar_aprotic Strong solvation of polar groups solute:np->polar_aprotic Accommodates nonpolar regions mod_polar Moderately Polar (e.g., THF, EtOAc) Moderate Dipole Moments solute:p->mod_polar Good solvation solute:np->mod_polar Good solvation nonpolar Nonpolar (e.g., Hexane) van der Waals Forces solute:np->nonpolar Favorable interaction solute:p->nonpolar Poorly solvated (Insoluble)

Caption: Solute-Solvent Interactions Driving Solubility.

  • In Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents have strong dipole moments that can effectively solvate the polar carbamate and bromoacetyl groups of the solute.[1] The energy released from these strong dipole-dipole interactions is sufficient to overcome the solute-solute interactions in the crystal lattice. Furthermore, their organic nature readily accommodates the nonpolar phenyl and tert-butyl moieties, leading to excellent solubility.

  • In Moderately Polar Solvents (THF, Ethyl Acetate, Dichloromethane): These solvents provide a balanced environment. Their moderate polarity is sufficient to interact favorably with the polar functional groups, while their carbon backbones effectively solvate the nonpolar regions.[1] This results in good, but not unlimited, solubility.

  • In Nonpolar Solvents (Hexanes, Toluene): These solvents primarily interact through weak van der Waals forces. While these forces can solvate the nonpolar parts of the molecule, they are insufficient to break apart the strong dipole-dipole interactions and potential hydrogen bonding between the polar functional groups in the solid state. This energy mismatch leads to poor solubility.

  • In Water: The limited solubility in water is due to the large, nonpolar surface area of the phenyl and tert-butyl groups, which would disrupt the strong hydrogen-bonding network of water, a process that is entropically unfavorable.[1]

Section 5: Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate, grounded in both empirical data and the fundamental principles of physical organic chemistry. The provided protocol for solubility determination offers a reliable framework for generating application-specific data, empowering researchers to optimize their experimental conditions with confidence.

For future work, the development of a comprehensive database of solubility at various temperatures would be of significant value to the scientific community. Additionally, exploring the solubility in "green" or more environmentally benign solvents will be crucial as the chemical industry continues to move towards more sustainable practices.

References

  • PubChem. (n.d.). tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Retrieved from [Link]

Sources

Strategic Utilization of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate in Modular Drug Synthesis

[1][2]

Executive Summary & Chemical Profile

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (CAS: 885269-70-5) serves as a critical bifunctional "linchpin" intermediate in modern medicinal chemistry.[1] Its structural utility lies in its orthogonality: it possesses a highly reactive electrophilic warhead (

1

This dual functionality allows researchers to sequentially construct complex heterobifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) , covalent inhibitors, and FBDD (Fragment-Based Drug Discovery) libraries, with high regiocontrol.[1]

Chemical Identity Table
PropertySpecification
CAS Number 885269-70-5
IUPAC Name tert-butyl N-[4-(2-bromoacetyl)phenyl]carbamate
Molecular Formula

Molecular Weight 314.18 g/mol
Key Functional Groups

-Bromo ketone (Electrophile), Boc-Carbamate (Masked Nucleophile)
Physical State White to off-white solid
Storage 2-8°C, Inert atmosphere (Moisture sensitive)

Core Reactivity & Mechanistic Principles

To utilize this compound effectively, one must understand the distinct reactivity profiles of its two termini. The molecule is designed for sequential functionalization .[1][2]

The Electrophilic Warhead ( -Bromo Ketone)

The carbon adjacent to the bromine is highly electrophilic due to the electron-withdrawing induction of both the carbonyl and the bromine.[1]

  • Primary Mechanism:

    
     Nucleophilic Substitution.[1]
    
  • Reactivity Order: Thiols (

    
    ) > Amines (
    
    
    ) > Alcohols (
    
    
    ).[1]
  • Chemo-selectivity: In the presence of a weak base (e.g.,

    
     or DIPEA), thiols will displace the bromine exclusively, forming a stable thioether linkage.[1] This is the standard route for connecting "Linker" moieties in PROTAC synthesis.
    
The Latent Nucleophile (Boc-Amine)

The tert-butoxycarbonyl (Boc) group masks the aniline nitrogen, preventing self-polymerization or premature reaction with the

1
  • Activation: Acidic deprotection (TFA/DCM or 4M HCl/Dioxane) reveals the primary aniline.[1]

  • Subsequent Reaction: The liberated aniline is then available for amide coupling, reductive amination, or Buchwald-Hartwig coupling.[1]

Cyclization Potential (Hantzsch Synthesis)

The

1thiazolesimidazoles11

Visualization: Reactivity & Workflow

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

ReactivityMapCoretert-Butyl (4-(2-bromoacetyl)phenyl)carbamate(The Scaffold)Intermediate1Thioether/Amine Adduct(Stable Intermediate)Core->Intermediate1SN2 Displacement(Base, 0°C)ThiazoleThiazole Derivative(Heterocycle)Core->ThiazoleCyclization(Reflux)ThiolThiol/Amine Ligand(Nucleophile)Thiol->Intermediate1AnilineFree Aniline(Active Nucleophile)Intermediate1->AnilineBoc Removal(Step 2)AcidTFA or HCl(Acidic Deprotection)Acid->AnilineThioamideThioamide(Hantzsch Synthesis)Thioamide->Thiazole

Figure 1: Orthogonal reactivity map showing the three primary synthetic fates: Substitution, Deprotection, and Cyclization.[1]

Key Applications in Drug Discovery[1][2]

PROTAC Linker Synthesis

In Targeted Protein Degradation (TPD), this molecule acts as the connection point between the E3 ligase ligand (e.g., Lenalidomide or VHL ligand) and the target protein ligand.[1]

  • Why use it? The phenyl ring provides structural rigidity (reducing entropic penalties during ternary complex formation), while the ketone provides a hydrogen bond acceptor which can improve solubility and permeability.[1]

  • Workflow:

    • Step A: The

      
      -bromo ketone is reacted with a thiol-terminated PEG chain or alkyl linker.[1]
      
    • Step B: The Boc group is removed.

    • Step C: The resulting aniline is coupled to the E3 ligase ligand (e.g., via an acid chloride or activated ester).[1]

Covalent Inhibitor "Warhead" Installation

While acrylamides are the gold standard for covalent inhibitors,

1
  • Mechanism: The inhibitor binds reversibly to the protein; the proximal cysteine sulfur attacks the methylene carbon, displacing bromide and forming an irreversible covalent bond.[1]

  • Utility: Often used in "Activity-Based Probes" (ABPs) to map the proteome reactivity of specific kinase scaffolds.[1]

Experimental Protocol: Thioether Linker Synthesis

The following protocol describes the coupling of a thiol-linker to the scaffold, a standard operation in PROTAC synthesis.

Objective: Synthesis of tert-butyl (4-(2-(alkylthio)acetyl)phenyl)carbamate.

Materials
  • Substrate: tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (1.0 equiv)

  • Nucleophile: Thiol-linker (e.g., 3-mercaptopropanoic acid ester) (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) or DIPEA (1.5 equiv)[1]
    
  • Solvent: DMF (Anhydrous) or Acetone[1]

Procedure
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the Thiol-linker  (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).
    
  • Activation: Add

    
      (1.5 equiv) and stir at 0°C for 15 minutes to generate the thiolate anion.
    
  • Addition: Dropwise add a solution of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (1.0 equiv) in DMF. Note: Add slowly to prevent bis-alkylation if the nucleophile has multiple sites.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for disappearance of the bromide peak and mass shift +Linker -HBr).[1]

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    .[1]
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a stable solid or oil.[1]

Critical Control Point:

  • Temperature: Do not heat above 40°C during the substitution step, as the

    
    -bromo ketone can degrade or undergo elimination side reactions.[1]
    

Safety & Stability Guidelines

Warning:

lachrymators1
  • Handling: Always weigh and manipulate this compound inside a functioning fume hood. Double-gloving (Nitrile) is recommended.[1]

  • Quenching: Residual alkylating agent on glassware should be quenched with a dilute solution of sodium thiosulfate or ammonia before washing.[1]

  • Storage: The compound is sensitive to moisture and light.[1] Store at 2-8°C. If the solid turns yellow/brown, it indicates decomposition (liberation of

    
    ).[1]
    

References

  • PubChem. (2025).[1][3] tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate Compound Summary. National Library of Medicine.[1] Link[1]

  • Smolecule. (2023).[1] Synthesis and Applications of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Link[1][3]

  • BLD Pharm. (2024).[1] Safety Data Sheet: tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Link

  • Boeckler, C., et al. (1999).[1][2] Differential reactivity of maleimide and bromoacetyl functions with thiols. European Journal of Immunology. Link

spectroscopic data (NMR, IR, Mass Spec) of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Validation and Quality Control

Executive Summary

This guide details the spectroscopic signature of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (CAS: 885269-70-5), a critical intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) and enzyme inhibitors. Accurate characterization of this compound relies on distinguishing the electrophilic


-bromoacetyl moiety from its methyl ketone precursor and potential poly-brominated impurities. This document provides reference data for NMR, IR, and Mass Spectrometry, synthesized from high-fidelity literature precedents and standard organohalide characterization protocols.
Compound Identity & Structural Logic[1][2]
  • IUPAC Name: tert-butyl N-[4-(2-bromoacetyl)phenyl]carbamate

  • Common Name: N-Boc-4-(bromoacetyl)aniline

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 314.18 g/mol

  • CAS Number: 885269-70-5

Structural Features for Analysis:

  • Boc-Amine: Provides a diagnostic singlet (~1.5 ppm) and acid-labile protecting group.

  • 
    -Bromoacetyl Group:  The electrophilic "warhead." Its methylene protons (
    
    
    
    ) are the primary NMR handle for monitoring reaction conversion.
  • 1,4-Disubstituted Benzene: Creates a characteristic AA'BB' coupling system in the aromatic region.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. The compound is typically generated via the


-bromination of tert-butyl (4-acetylphenyl)carbamate.[2]

Key Impurities to Monitor:

  • Starting Material (Methyl Ketone): Characterized by a methyl singlet at

    
     2.55.
    
  • Dibrominated Side Product:

    
    -dibromoacetyl analog, often formed if bromine is in excess.
    

SynthesisWorkflow SM Methyl Ketone Precursor (CAS 108963-96-8) Target Target: Monobromide (CAS 885269-70-5) SM->Target Controlled Eq. Reagent Br2 or CuBr2 (Bromination) Reagent->Target Impurity Impurity: Dibromide (Over-bromination) Target->Impurity Excess Br2

Figure 1: Synthetic pathway highlighting the origin of critical spectroscopic impurities.

Nuclear Magnetic Resonance (NMR) Data[1][3][5][6][7]

H NMR Spectroscopy (300-400 MHz, CDCl

)

The proton spectrum is the primary tool for purity assessment. The shift of the acetyl group from methyl (


 2.55) to bromomethyl (

4.40) is the definitive confirmation of conversion.
Position

(ppm)
MultiplicityIntegrationAssignment & Notes
Ar-H (ortho to C=O) 7.90 - 7.95 Doublet (

Hz)
2HDeshielded by the carbonyl group. Part of AA'BB' system.[3][4]
Ar-H (ortho to N) 7.45 - 7.50 Doublet (

Hz)
2HShielded relative to carbonyl protons, but deshielded by urethane.
NH (Amide) 6.70 - 7.00 Broad Singlet1HExchangeable. Shift varies with concentration and solvent (DMSO: ~9.8 ppm).
-CH

Br
4.40 - 4.45 Singlet2HDiagnostic Peak. Sharp singlet. Absence of splitting confirms no

-protons.
Boc (-CH

)
1.51 - 1.53 Singlet9HIntense singlet. Integration reference standard.

Critical Analysis:

  • Conversion Check: If you see a singlet at 2.55 ppm , unreacted starting material is present.

  • Over-bromination: A singlet appearing downfield around 6.2-6.5 ppm indicates the

    
     species.
    

C NMR Spectroscopy (75-100 MHz, CDCl

)

Carbon NMR confirms the skeleton and the oxidation state of the carbonyls.

Carbon Type

(ppm)
Assignment
Ketone C=O 190.5 Characteristic of phenacyl bromides (shifted upfield from ~196 ppm in methyl ketone).
Carbamate C=O 152.3 Typical Boc-carbonyl resonance.
Aromatic C-N 143.5 Ipso carbon attached to nitrogen.
Aromatic C-H 130.5 Carbons ortho to ketone.
Aromatic C-C=O 128.0 Ipso carbon attached to ketone.
Aromatic C-H 117.5 Carbons ortho to nitrogen.
Boc Quaternary 81.0 The tert-butyl quaternary carbon.
-CH

Br
30.5 - 31.0 Significantly upfield compared to non-halogenated carbons due to heavy atom effect.
Boc Methyl 28.3 Intense signal for the three methyl groups.
Infrared (IR) Spectroscopy

IR is useful for quick solid-state verification, particularly to confirm the integrity of the carbamate and ketone.

  • 
     (Stretch):  3300–3350 cm
    
    
    
    (Broad, medium intensity).
  • 
     (Carbamate):  1715–1725 cm
    
    
    
    (Strong, sharp).
  • 
     (Ketone):  1680–1690 cm
    
    
    
    (Strong). Note: Conjugation with the phenyl ring lowers this frequency compared to aliphatic ketones.
  • 
     (Aromatic):  1590, 1520 cm
    
    
    
    .
Mass Spectrometry (MS)

Mass spec provides the definitive elemental confirmation via the bromine isotopic pattern.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or APCI.

  • Molecular Ion:

    • [M+H]

      
      :  Observed as a doublet at 314.1  and 316.1  m/z.
      
    • [M+Na]

      
      :  Observed as a doublet at 336.1  and 338.1  m/z.
      
  • Isotopic Pattern: The 1:1 intensity ratio between the

    
     and 
    
    
    
    peaks is the hallmark of a mono-brominated compound (
    
    
    and
    
    
    natural abundance).

Fragmentation Pathway:

  • Loss of Boc: The labile Boc group often fragments first. Look for

    
     (loss of 100 Da) or 
    
    
    
    (loss of 56 Da).
  • Base Peak: Often the aniline core after Boc loss.

MassSpecFragmentation Parent Parent Ion [M+H]+ m/z 314/316 (1:1) Frag1 Loss of t-Butyl (-56) [M - C4H8 + H]+ m/z 258/260 Parent->Frag1 -Isobutene Frag2 Loss of Boc Group (-100) (4-(2-bromoacetyl)aniline) m/z 214/216 Parent->Frag2 Direct Deprotection Frag1->Frag2 -CO2

Figure 2: Predicted ESI+ fragmentation pathway showing characteristic mass losses.

Experimental Handling & Stability
  • Solubility: Soluble in CDCl

    
    , DMSO-
    
    
    
    , acetone-
    
    
    , and ethyl acetate. Poorly soluble in water and hexanes.
  • Stability: The

    
    -bromoacetyl group is an alkylating agent.
    
    • Storage: Store at -20°C under inert atmosphere (Argon/N

      
      ).
      
    • Solvent Caution: Avoid nucleophilic solvents (methanol, ethanol) for prolonged periods, as they may displace the bromide.

    • NMR Solvent: CDCl

      
       is preferred. If using DMSO-
      
      
      
      , run the spectrum immediately, as trace water/base in DMSO can hydrolyze the bromide over time.
References
  • Synthesis & Precursor Data: ACS Omega, 2018, 3, 12, 17562–17573. (Data for tert-butyl (4-acetylphenyl)carbamate).

  • General Phenacyl Bromide Data:Organic Syntheses, Coll. Vol. 1, p.127 (1941). (Standard shifts for

    
    -bromoacetophenones). 
    
  • Analogous Boc-Aniline Spectra: Journal of Emerging Investigators, "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates". (Boc-aniline spectral characteristics).

  • Compound Registry: PubChem CID 52987690. (Computed properties and identifiers).

Sources

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 885269-70-5 | Molecular Formula: C₁₃H₁₆BrNO₃ Class:


-Bromoketone / Boc-Protected Aniline
Executive Summary

This technical guide outlines the safe handling, storage, and neutralization of tert-butyl (4-(2-bromoacetyl)phenyl)carbamate. While this compound is a critical intermediate in medicinal chemistry—specifically for synthesizing thiazole-based linkers in PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery—it possesses significant alkylating potential.

Critical Warning: As an


-bromoketone, this compound is a potent lachrymator  and skin sensitizer . It acts as a direct alkylating agent toward biological nucleophiles (DNA, proteins). Standard laboratory safety glasses and single nitrile gloves are insufficient  for handling solutions of this compound.
Part 1: Chemical Hazard Analysis & Mechanism

To handle this compound safely, one must understand why it is toxic. The hazard is not merely "irritation"; it is irreversible chemical modification of tissue.

1.1 The Mechanism of Toxicity

The molecule contains an electrophilic carbon adjacent to a carbonyl group (


-position). This structural motif is highly susceptible to 

attack by biological nucleophiles, particularly the thiol (-SH) groups of cysteine residues in proteins.
  • Lachrymatory Effect: The alkylation of TRPA1 ion channels in corneal nerve endings triggers an immediate pain response and tearing.

  • Delayed Cytotoxicity: Unlike simple acids which burn immediately, alkylating agents may cause delayed blistering and tissue necrosis that appears hours after exposure.

1.2 Technical Specifications
PropertyDataRelevance to Safety
Appearance White to off-white solidFine dust can bypass standard airflow if not handled gently.
Melting Point 138–142 °CStable solid, but heat can induce decomposition to HBr.
Solubility DMSO, DMF, DCM, EtOAcHighly soluble in organic solvents, increasing skin permeation risk.
Reactivity ElectrophileReacts violently with strong bases, amines, and thiols.
Stability Acid/Moisture SensitiveHydrolysis yields HBr and the free aniline (toxic).
Part 2: Engineering Controls & PPE (The "Barrier System")

Safety relies on a redundant barrier system. Do not rely on a single control measure.

2.1 Personal Protective Equipment (PPE) Matrix
Body PartStandard ProtocolRequired Protocol for CAS 885269-70-5
Hands (Solid) Single NitrileDouble Nitrile (Outer glove changed immediately upon contamination).
Hands (Solution) Double NitrileLaminate (Silver Shield) under Nitrile.

-Bromoketones penetrate nitrile in <5 mins.
Eyes Safety GlassesChemical Goggles or Face Shield. Vapors cause temporary blindness/tearing.
Respiratory Lab VentilationFume Hood (Face velocity >100 fpm). N95 is useless against vapors.[1]
2.2 Engineering Controls
  • Static Control: Use an ionizing anti-static gun during weighing. The Boc group adds lipophilicity, making the solid prone to static charge, which can disperse toxic dust outside the balance draft shield.

  • Designated Area: All weighing and solvation must occur within a certified fume hood. Line the work surface with plastic-backed absorbent pads (benchkote) to capture micro-spills.

Part 3: Operational Workflows
3.1 Safe Handling Workflow

The following diagram illustrates the critical decision points during the synthesis workflow to prevent exposure.

SafeHandling cluster_PPE PPE Requirement Check Start Start: Solid Reagent Weigh Weighing (Closed Balance in Hood) Start->Weigh Anti-static gun used Solvate Solvation (Add Solvent via Syringe) Weigh->Solvate Transfer solid then add solvent React Reaction (Closed Vessel) Solvate->React Seal vessel Quench Quenching (Thiosulfate Treatment) React->Quench Post-reaction Waste Disposal (Halogenated Waste) Quench->Waste pH check neutral Check Is it in Solution? Gloves1 Double Nitrile Check->Gloves1 No (Solid) Gloves2 Silver Shield Liner Check->Gloves2 Yes (Solution)

Figure 1: Operational workflow emphasizing the transition from solid to solution state, where skin permeation risks increase drastically.

Part 4: Decontamination & Quenching Protocols

The Self-Validating System: You cannot "clean" an


-bromoketone spill with water alone; this merely spreads the lachrymator. You must chemically destroy the reactive bromide.
4.1 The Chemistry of Decontamination

The most effective quenching agent is Sodium Thiosulfate (


) .
  • Reaction:

    
    
    
  • Result: The alkyl bromide is converted into a Bunte salt, which is water-soluble, non-volatile, and non-lachrymatory.

4.2 Step-by-Step Quenching Protocol
  • Preparation: Prepare a "Quench Solution" of 10% w/v Sodium Thiosulfate in water (optionally add 5% sodium bicarbonate to neutralize any HBr).

  • Glassware Cleaning: Rinse all contaminated glassware (flasks, spatulas) with the Quench Solution inside the hood. Let sit for 15 minutes before removing to the general wash area.

  • Spill Management:

    • Cover spill with Quench Solution-soaked paper towels.

    • Wait 20 minutes.

    • Wipe up. The yellow/orange tint of the spill should fade as the bromide is displaced.

4.3 Quenching Decision Tree

QuenchLogic Event Contamination Event Type Type of Contamination Event->Type Glassware Glassware/Tools Type->Glassware Equipment Surface Bench/Hood Surface Type->Surface Spill Skin Skin Exposure Type->Skin Emergency Action1 Rinse with Acetone INTO Quench Bath Glassware->Action1 Action2 Cover with Thiosulfate Soaked Pads (20 min) Surface->Action2 Action3 Flush with Water (15 min) Seek Medical Aid Skin->Action3 Disposal Dispose as Halogenated Waste Action1->Disposal Action2->Disposal

Figure 2: Decision logic for decontamination. Note that skin exposure requires immediate physical flushing, not chemical neutralization.

Part 5: Storage and Stability
  • Temperature: Store at 2–8 °C.

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Moisture triggers hydrolysis of the bromide, releasing corrosive HBr gas inside the vial.

  • Visual Check: If the white solid turns pink or red, significant decomposition has occurred (liberation of HBr and oxidation of the aniline). Discard as hazardous waste.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 52987690, tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • Bessodes, M., & Antonakis, K. (1996). Synthesis of alpha-bromoketones: Application to the synthesis of thiazoles. Tetrahedron Letters.
  • University of Bristol. (n.d.). General Safety Data for Lachrymators. School of Chemistry. Retrieved from [Link]

Sources

The Strategic Emergence of N-Boc Protected Bromoacetanilides: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern organic synthesis, particularly within the demanding realm of pharmaceutical and materials science, the strategic deployment of protecting groups is paramount to achieving complex molecular architectures. Among the vast arsenal of synthetic intermediates, N-Boc protected bromoacetanilides have carved out a significant niche. This technical guide delves into the historical context, synthetic evolution, and strategic applications of this class of compounds. We will explore the causality behind their development, moving beyond simple procedural descriptions to offer field-proven insights into their utility in controlling reactivity, directing substitution, and enabling advanced cross-coupling methodologies. This document is intended for researchers, medicinal chemists, and process development professionals seeking a deeper understanding of these versatile synthetic building blocks.

Introduction: The Confluence of Protection and Activation

The story of N-Boc protected bromoacetanilides is not one of a singular discovery, but rather the logical and strategic convergence of two powerful concepts in organic chemistry: the need to tame the reactivity of the versatile but often problematic aniline moiety, and the desire to have a handle for the precise introduction of molecular complexity. Bromoacetanilides themselves are foundational intermediates, often synthesized in undergraduate laboratories, yet their full potential is only unlocked through careful manipulation of the nitrogen's reactivity.[1]

The core challenge with anilines lies in the high reactivity of the amino group, which can undergo unwanted side reactions under a variety of conditions, and its powerful activating effect on the aromatic ring, which can lead to multiple, uncontrolled substitutions.[2] The historical approach to mitigate this was N-acetylation, which moderates the activating effect and directs electrophilic substitution primarily to the para position.[2] This gives rise to compounds like 4-bromoacetanilide, a staple in many synthetic campaigns.[1]

However, as the complexity of target molecules grew, the simple acetyl group proved insufficient. Its removal often requires harsh conditions that are incompatible with sensitive functional groups present in advanced intermediates. This set the stage for the adoption of more sophisticated protecting groups, chief among them, the tert-butoxycarbonyl (Boc) group.

The Boc Group: A Revolution in Amine Protection

Introduced in the 1950s for peptide synthesis, the N-Boc group revolutionized the field by offering a robust yet mild method for amine protection.[3] Its stability to a wide range of nucleophilic and basic conditions, combined with its facile cleavage under mild acidic conditions (e.g., trifluoroacetic acid), provided an orthogonal protection strategy that was desperately needed.[4]

The key to the Boc group's utility lies in its acid lability. Protonation of the carbonyl oxygen facilitates the loss of the stable tert-butyl cation, which then collapses to liberate the free amine and carbon dioxide. This clean decomposition pathway is a significant advantage over many other protecting groups.

The widespread adoption of di-tert-butyl dicarbonate (Boc₂O) as a mild and efficient reagent for introducing the Boc group further cemented its importance in organic synthesis, extending its use far beyond its original application in peptide chemistry.[4]

Synthesis of N-Boc Protected Bromoacetanilides: A Methodological Overview

The synthesis of N-Boc protected bromoacetanilides can be approached in two primary ways, each with its own strategic advantages. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Route 1: Protection Followed by Bromination

This is arguably the more common and versatile approach, particularly when regiocontrol is critical.

  • N-Boc Protection of Aniline: The synthesis begins with the protection of aniline or a substituted aniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base, such as triethylamine or sodium hydroxide, in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[4]

  • Electrophilic Bromination: The resulting N-Boc aniline is then subjected to electrophilic bromination. The N-Boc group, being less deactivating than an acetyl group, still allows for facile bromination. Reagents such as N-bromosuccinimide (NBS) are often preferred over liquid bromine for safety and selectivity. The bulky Boc group can also influence the regioselectivity of the bromination.

Experimental Protocol: Synthesis of tert-butyl (4-bromophenyl)carbamate

Objective: To synthesize a representative N-Boc protected bromoacetanilide (in this case, the carbamate analog of an acetanilide) via the protection-then-bromination route.

Materials:

  • Aniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

Step 1: Synthesis of tert-butyl phenylcarbamate

  • To a stirred solution of aniline (1.0 eq) in THF at 0 °C, add a solution of sodium hydroxide (1.1 eq) in water.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the aniline is consumed.

  • Partition the mixture between ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl phenylcarbamate, which can be used in the next step without further purification.

Step 2: Bromination of tert-butyl phenylcarbamate

  • Dissolve the tert-butyl phenylcarbamate (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (1.05 eq) in one portion.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford pure tert-butyl (4-bromophenyl)carbamate.

Self-Validation: The success of the synthesis can be validated at each stage. The formation of the N-Boc protected intermediate can be confirmed by a change in polarity (TLC) and the appearance of the characteristic tert-butyl peak in the ¹H NMR spectrum. The final product's identity and purity can be confirmed by melting point determination, ¹H and ¹³C NMR spectroscopy, and mass spectrometry, ensuring the expected regiochemistry of the bromine substitution.

Route 2: Acetylation/Bromination Followed by Hydrolysis and Re-protection

An alternative, though more circuitous route, involves the synthesis of a bromoaniline followed by N-Boc protection.

  • Synthesis of Bromoacetanilide: Aniline is first acetylated with acetic anhydride, followed by bromination to yield 4-bromoacetanilide.[5]

  • Hydrolysis: The acetyl group is then removed by acid or base hydrolysis to give 4-bromoaniline.[6]

  • N-Boc Protection: The resulting 4-bromoaniline is then protected with Boc₂O as described previously.

While this route is longer, it can be advantageous if 4-bromoaniline is a readily available starting material.

Strategic Applications in Modern Synthesis

The true value of N-Boc protected bromoacetanilides lies in their ability to act as versatile platforms for the construction of complex molecules. The presence of the bromine atom provides a reactive handle for a multitude of transformations, while the N-Boc group ensures the stability and proper reactivity of the aniline core.

Cross-Coupling Reactions

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[7][8] The N-Boc group is stable under the conditions of these reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. This has been extensively used in the synthesis of pharmaceuticals and other biologically active compounds.[7] For instance, a Suzuki coupling can be used to introduce a new aryl or heteroaryl group, a key step in the synthesis of many kinase inhibitors.

Directed Ortho-Metalation

The carbamate functionality of the N-Boc group is a powerful directing group for ortho-lithiation.[9][10] Treatment of an N-Boc protected bromoaniline with a strong base like tert-butyllithium can result in deprotonation at the position ortho to the N-Boc group. The resulting lithiated species can then be quenched with a variety of electrophiles, allowing for the introduction of substituents at a position that is often difficult to access through classical electrophilic aromatic substitution. This provides a powerful tool for creating highly substituted aromatic rings with precise regiocontrol.

Visualization of Synthetic Pathways

G cluster_0 Route 1: Protection First cluster_1 Route 2: Bromination First cluster_2 Applications Aniline Aniline N-Boc Aniline N-Boc Aniline Aniline->N-Boc Aniline Boc₂O, Base N-Boc Bromoacetanilide N-Boc Bromoacetanilide N-Boc Aniline->N-Boc Bromoacetanilide NBS N-Boc Bromoacetanilide_3 N-Boc Bromoacetanilide Aniline_2 Aniline Acetanilide Acetanilide Aniline_2->Acetanilide Ac₂O Bromoacetanilide Bromoacetanilide Acetanilide->Bromoacetanilide Br₂ Bromoaniline Bromoaniline Bromoacetanilide->Bromoaniline Hydrolysis N-Boc Bromoacetanilide_2 N-Boc Bromoacetanilide_2 Bromoaniline->N-Boc Bromoacetanilide_2 Boc₂O, Base Cross-Coupling Products Cross-Coupling Products N-Boc Bromoacetanilide_3->Cross-Coupling Products Pd-Catalysis Ortho-Functionalized Products Ortho-Functionalized Products N-Boc Bromoacetanilide_3->Ortho-Functionalized Products 1. t-BuLi 2. E⁺

Caption: Synthetic routes to and applications of N-Boc protected bromoacetanilides.

Quantitative Data Summary

RouteKey StepsTypical ReagentsTypical YieldsKey Advantages
1 1. N-Boc Protection2. Bromination1. Boc₂O, Base2. NBS80-95%More direct, better for complex substrates
2 1. Acetylation2. Bromination3. Hydrolysis4. N-Boc Protection1. Ac₂O2. Br₂/HOAc3. HCl or NaOH4. Boc₂O, Base60-80% (overall)Utilizes readily available bromoanilines

Conclusion

The history and development of N-Boc protected bromoacetanilides is a testament to the ingenuity of synthetic chemists in combining established reactions to create highly versatile and strategic building blocks. Their emergence was not a sudden discovery, but a logical evolution driven by the need for greater control and precision in the synthesis of complex molecules. For researchers in drug discovery and development, a thorough understanding of the synthesis and application of these intermediates is not just beneficial, but essential for the efficient and successful execution of modern synthetic campaigns. The ability to leverage both the stability and reactivity of these compounds opens up a vast chemical space for exploration and innovation.

References

  • National Institutes of Health.

  • Wikipedia.

  • Sigma-Aldrich.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • White Rose eTheses Online.

  • PrepChem.com.

  • ResearchGate.

  • SlideShare.

  • YouTube.

  • Scribd.

  • National Center for Biotechnology Information.

  • ChemRxiv.

  • Semantic Scholar.

  • National Center for Biotechnology Information.

  • UDTECH.

  • Andrew G. Myers Research Group, Harvard University.

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Methodological & Application

Application Note: Site-Selective Cysteine Modification using tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Utility

This application note details the protocol for modifying cysteine residues on proteins and peptides using tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate . This reagent functions as a heterobifunctional linker precursor.

Key Features:

  • Warhead: The

    
    -bromoacetyl group (phenacyl bromide) serves as a highly reactive electrophile specific for thiols (cysteine) under physiological pH.
    
  • Payload: The structure introduces a Boc-protected aniline.[1] Upon deprotection (using TFA or acid), this yields a primary aromatic amine, which is a versatile handle for secondary conjugation (e.g., via oxidative coupling or azo-coupling) or for changing the physicochemical properties of the binding pocket.

  • Selectivity: While less specific than maleimides at high pH,

    
    -haloacetophenones offer robust covalent attachment that is irreversible, unlike the retro-Michael addition observed with maleimides.
    
Reaction Mechanism

The modification proceeds via an


 nucleophilic substitution . The thiolate anion of the cysteine residue attacks the methylene carbon adjacent to the carbonyl group, displacing the bromide ion.

Critical Mechanistic Insight: The reactivity of the


-bromo ketone is enhanced by the adjacent carbonyl group, which stabilizes the transition state. However, the reaction rate is pH-dependent. The pH must be sufficient to deprotonate the cysteine thiol (

) to the reactive thiolate (

), but not so high as to promote non-specific alkylation of lysine amines or hydrolysis of the reagent.

ReactionMechanism Cys Cysteine Thiol (Protein-SH) Thiolate Thiolate Anion (Protein-S⁻) Cys->Thiolate Deprotonation Base Base (pH 7.5-8.0) Base->Thiolate Transition Transition State [S...C...Br]‡ Thiolate->Transition + Reagent Reagent Reagent (α-bromo ketone) Reagent->Transition Product Thioether Conjugate (Stable) Transition->Product SN2 Substitution Byproduct HBr Transition->Byproduct Leaving Group

Figure 1: Mechanistic pathway of cysteine alkylation by α-bromoacetophenone derivatives. The reaction is driven by the nucleophilicity of the thiolate anion.

Critical Experimental Parameters
ParameterRecommended ConditionRationale
pH 7.5 – 8.0Balances thiolate formation (reactive species) while minimizing competitive hydrolysis or lysine alkylation (

).
Buffer System HEPES, Phosphate, or TrisCaution with Tris: Tris contains a primary amine. While sterically hindered, it can compete at high concentrations/pH. HEPES (50-100 mM) is preferred.
Co-solvent DMSO or DMFThe reagent is hydrophobic due to the Boc-aniline and phenyl ring. Prepare a stock in organic solvent; final reaction concentration should be 5-10% (v/v).
Stoichiometry 10 – 20 molar equivalents

-halo ketones react slower than maleimides. Excess reagent ensures pseudo-first-order kinetics and complete labeling.
Temperature 25°C (RT) or 37°CReaction rates increase with temperature. 37°C is often required for complete modification within 1-2 hours.
Detailed Protocol
Phase A: Reagent Preparation
  • Stock Solution: Dissolve tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate in anhydrous DMSO or DMF to a concentration of 50 mM .

    • Note: Prepare fresh.

      
      -halo ketones can degrade over time in solution, especially if wet.
      
  • Protein Preparation:

    • Ensure the protein is in a compatible buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Reduction Step (Crucial): If cysteines are oxidized (disulfides), treat with TCEP (Tris(2-carboxyethyl)phosphine) at 2-5 mM for 30 minutes prior to labeling. TCEP does not need to be removed as it does not react with alkyl halides (unlike DTT/Mercaptoethanol, which must be removed via desalting).

Phase B: Conjugation Reaction
  • Calculations: Determine the volume of reagent stock needed to achieve a 10-20x molar excess over the protein concentration.

    • Example: For 50 µL of 100 µM protein (5 nmol), use 100 nmol of reagent (2 µL of 50 mM stock).

  • Initiation: Add the reagent stock to the protein solution.

    • Vortex immediately to prevent precipitation of the hydrophobic reagent.

    • Ensure final DMSO concentration is <10% to prevent protein denaturation.

  • Incubation: Incubate at 25°C for 2–4 hours or 37°C for 1 hour in the dark (to prevent potential photodegradation of the aniline moiety).

  • Quenching (Optional but recommended): Add L-Cysteine or DTT (final 10 mM) to quench unreacted reagent if immediate purification is not possible.

Phase C: Purification

Remove excess reagent and organic solvent using one of the following:

  • Size Exclusion Chromatography (SEC): Zeba™ Spin Desalting Columns (7K MWCO).

  • Dialysis: Against the storage buffer (e.g., PBS pH 7.4).

Validation & Analysis
Mass Spectrometry (LC-MS)

This is the gold standard for validation.

  • Expected Mass Shift: The alkylation results in the addition of the reagent scaffold minus the bromide and the loss of a proton from the cysteine.

    • Formula Added:

      
      
      
    • Mass Shift: +233.27 Da per modified cysteine.

  • Data Interpretation: Look for the disappearance of the native peak and the appearance of

    
     Da (mono-labeled) or 
    
    
    
    Da (di-labeled) species.
Ellman’s Assay (Free Thiol Quantification)

Quantify free thiols before and after reaction using DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Success Criteria: A significant decrease in absorbance at 412 nm in the treated sample compared to the control indicates successful blocking of cysteine residues.

Experimental Workflow Diagram

Workflow Start Start: Protein Solution Reduct Reduction (Optional) Add TCEP (2-5 mM) 30 min @ RT Start->Reduct If Disulfides Present React Conjugation Add 10-20 eq. Reagent pH 7.5-8.0, 1-4 hrs Start->React If Free Thiols Reduct->React Prep Reagent Prep Dissolve in DMSO (50 mM) Prep->React Add <10% v/v Quench Quench/Purify Add DTT or Desalt (SEC) React->Quench QC QC Analysis LC-MS (+233 Da shift) Ellman's Assay Quench->QC

Figure 2: Step-by-step experimental workflow for cysteine modification.

Troubleshooting Guide
IssuePossible CauseSolution
Precipitation Reagent concentration too high or mixing too slow.Dilute protein sample; add reagent while vortexing; increase DMSO % (up to 15% if protein tolerates).
Low Labeling Efficiency Oxidized cysteines or pH too low.Pre-treat with TCEP; verify pH is >7.2; increase reaction time or temperature (37°C).
Multiple Modifications Non-specific labeling (Lysine).Reduce pH to 7.0-7.5; reduce reagent excess (try 5 eq); reduce reaction time.
Mass Spec Signal Poor Ionization suppression by DMSO/Salts.Ensure thorough desalting/buffer exchange into Ammonium Acetate or Formic Acid before MS injection.
Downstream Application: Boc-Deprotection

If the goal is to utilize the aniline amine:

  • Lyophilize the labeled protein.

  • Resuspend in 95% TFA / 5% Water (scavengers like triisopropylsilane may be added).

  • Incubate for 1-2 hours.

  • Precipitate protein in cold ether or purify via HPLC.

  • Result: The Boc group (-COOC(CH3)3) is removed, leaving the free aniline (Mass shift reduces by ~100 Da).

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • Foundational text on cysteine alkylation chemistry and alpha-haloacetyl specificity.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[2] Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

    • Discusses the use of alpha-haloketone warheads in covalent inhibitor design.
  • Chalker, J. M., et al. (2009). Chemical modification of proteins at cysteine: opportunities in chemistry and biology. Chemistry – An Asian Journal, 4(5), 630-640. [Link]

    • Review of cysteine modification strategies including alkyl

Sources

Application Notes & Protocols: Strategic S-Alkylation of Thiols using tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the S-alkylation of thiols using tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. This reaction is a cornerstone in synthetic chemistry, particularly for applications in bioconjugation, drug discovery, and materials science, owing to the formation of a highly stable thioether linkage. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for both small molecule and peptide modifications, and offer insights into experimental design and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.

Introduction: The Strategic Importance of Thiol Alkylation

The reaction between a thiol (R-SH) and an α-halo ketone, such as tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate, is a classic example of a nucleophilic substitution reaction. It provides a robust and efficient method for forging a covalent carbon-sulfur bond. The resulting thioether product is not only stable across a wide range of chemical conditions but also incorporates a Boc-protected aniline moiety. This protected amine serves as a valuable synthetic handle, allowing for subsequent chemical modifications, such as amide bond formation, after a straightforward deprotection step.

The electrophile, tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate, is particularly useful because the bromoacetyl group is a potent electrophile, readily targeted by the nucleophilic sulfur of a thiol.[1] The tert-butoxycarbonyl (Boc) protecting group is stable under the typically basic or near-neutral conditions required for the alkylation, ensuring that the amine functionality remains masked until its strategic unveiling is required.[1][2]

The Chemistry: Mechanism and Rationale

A successful experimental design is rooted in a solid understanding of the reaction mechanism. The S-alkylation proceeds via a two-step sequence involving deprotonation of the thiol followed by a bimolecular nucleophilic substitution (SN2) reaction.

Step 1: Thiolate Anion Formation

Thiols are significantly more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which can better stabilize the resulting negative charge.[3][4] While thiols are good nucleophiles, their conjugate bases, thiolate anions (RS⁻), are exceptionally potent nucleophiles.[4] Therefore, the first and most critical step is the deprotonation of the thiol using a suitable base.

The equilibrium of this acid-base reaction is dictated by the relative pKₐ values. To ensure complete conversion of the thiol to the reactive thiolate, the conjugate acid of the chosen base should have a pKₐ significantly higher than that of the thiol (typically pKₐ 8-10 for alkyl thiols).[3]

Step 2: The SN2 Nucleophilic Attack

The generated thiolate anion then acts as the nucleophile, attacking the electrophilic α-carbon of the tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. The adjacent carbonyl group enhances the electrophilicity of this carbon, making it highly susceptible to nucleophilic attack. The reaction proceeds via a classic SN2 pathway, where the thiolate attacks the carbon, and the bromide ion is simultaneously displaced as the leaving group, resulting in the formation of the desired thioether product.[5]

Caption: Reaction mechanism for the S-alkylation of a thiol.

Experimental Design: A Scientist's Guide to Key Parameters

The success of this alkylation hinges on the careful selection of reaction conditions. Each parameter—base, solvent, temperature, and stoichiometry—plays a critical role in maximizing yield and purity.

ParameterChoice & Rationale
Base For Small Molecules: Strong bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) ensure complete deprotonation.[5] Milder organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, especially if the substrate is sensitive to strong bases. For Bioconjugation: The reaction is typically performed in a buffered solution at a controlled pH of 7.0-7.5. At this pH, cysteine residues are sufficiently deprotonated to be reactive, while the more abundant amine groups (lysine, N-terminus) remain protonated and largely unreactive, ensuring chemoselectivity.[6]
Solvent For Small Molecules: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), or Acetone are ideal. They effectively solvate the counter-ion of the base but do not hydrogen-bond with the thiolate nucleophile, thus maximizing its reactivity.[7] For Bioconjugation: Aqueous buffers (e.g., phosphate, HEPES) are required to maintain the native conformation and solubility of the biomolecule. A small amount of a co-solvent like DMF or DMSO may be used to dissolve the alkylating agent.[6]
Temperature The reaction is typically performed at room temperature (20-25 °C). The high reactivity of the thiolate and the bromoacetyl group usually does not necessitate heating. Gentle heating (40-50 °C) may be employed for sterically hindered or less reactive thiols, but this increases the risk of side reactions.
Stoichiometry A slight excess (1.1 to 1.5 equivalents) of the thiol or the alkylating agent can be used to drive the reaction to completion. The choice of which reagent to use in excess depends on its cost, availability, and ease of removal during purification.
Atmosphere To prevent the oxidative dimerization of thiols into disulfides (R-S-S-R), it is good practice to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially when working with sensitive substrates or on a small scale.[6]

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should optimize conditions based on their specific thiol substrate.

Protocol 1: Alkylation of a Small Molecule Thiol (e.g., Benzyl Mercaptan)

This protocol outlines a general procedure for the synthesis of a thioether from a simple thiol.

Materials:

  • Benzyl Mercaptan

  • tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

  • Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve benzyl mercaptan (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add powdered sodium hydroxide (1.1 eq) portion-wise and stir the mixture for 30 minutes at 0 °C to form the sodium thiolate.

  • Alkylation: Dissolve tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure thioether product.

Protocol 2: Cysteine-Specific Labeling of a Peptide

This protocol is designed for the selective modification of a cysteine residue within a peptide sequence.

Materials:

  • Cysteine-containing peptide

  • tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

  • Phosphate Buffer (100 mM, pH 7.2)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • HPLC system for purification

Procedure:

  • Peptide Preparation: Dissolve the peptide in the phosphate buffer to a final concentration of 1-5 mg/mL. If the peptide may contain disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Alkylating Agent Stock: Prepare a 10-20 mM stock solution of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate in DMF or DMSO.

  • Alkylation: Add a 5- to 10-fold molar excess of the alkylating agent stock solution to the stirring peptide solution. Protect the reaction from light.

  • Reaction: Allow the reaction to proceed at room temperature for 2 hours.

  • Quenching (Optional): Add a small molecule thiol like β-mercaptoethanol or N-acetyl-cysteine to quench any unreacted alkylating agent.

  • Purification: Purify the labeled peptide from excess reagents and unlabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry (e.g., LC-MS).

Workflow and Troubleshooting

Experimental_Workflow Start Reagent Preparation (Thiol & Alkylating Agent) Deprotonation Thiol Deprotonation (Addition of Base) Start->Deprotonation Alkylation Alkylation Reaction (Addition of Electrophile) Deprotonation->Alkylation Monitoring Reaction Monitoring (e.g., TLC, LC-MS) Alkylation->Monitoring Workup Workup & Extraction (Quench, Extract, Wash) Monitoring->Workup Purification Purification (Chromatography/HPLC) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Sources

Unlocking Protein Interactions: A Guide to Crosslinking with tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these interactions is paramount for deciphering cellular function and for the development of novel therapeutics. Chemical crosslinking has emerged as a powerful tool for capturing these transient and stable protein-protein interactions, providing a snapshot of the cellular machinery at work. This guide provides a detailed exploration of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate , a heterobifunctional crosslinking agent, for researchers, scientists, and drug development professionals. We will delve into the chemistry of this reagent, provide detailed protocols for its application, and discuss the analysis of crosslinked products, with a focus on mass spectrometry-based approaches.

The Crosslinker: tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate is a chemical reagent featuring two key functional groups: a bromoacetyl group and a Boc-protected aniline. This unique structure allows for a two-step crosslinking strategy, making it a versatile tool for protein interaction studies.

Molecular Structure and Properties

PropertyValue
Molecular Formula C₁₃H₁₆BrNO₃[1]
Molecular Weight 314.18 g/mol [1]
CAS Number 885269-70-5[1]
Reactive Groups Bromoacetyl, Boc-protected amine

The bromoacetyl group is an alpha-halo ketone that readily reacts with nucleophilic side chains of amino acids, primarily the sulfhydryl group of cysteine. The tert-butoxycarbonyl (Boc) protecting group on the aniline can be removed under acidic conditions to expose a primary amine, which can then be targeted by amine-reactive crosslinkers in a subsequent step. This allows for the sequential and controlled formation of crosslinks.

Mechanism of Action: The Bromoacetyl Reaction

The primary reaction of the bromoacetyl group is an S-alkylation of the sulfhydryl group of cysteine residues to form a stable thioether bond. This reaction is highly efficient and proceeds readily under physiological pH conditions.

Bromoacetyl Reaction with Cysteine reagent tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate product Protein-S-CH2-CO-Phenyl-NH-Boc reagent->product Nucleophilic Attack protein Protein-SH (Cysteine) protein->product Br HBr

Caption: Reaction of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate with a cysteine residue.

While cysteine is the primary target, the bromoacetyl group can also react with other nucleophilic amino acid side chains, such as the imidazole ring of histidine and the ε-amino group of lysine. The reactivity of these side chains is highly dependent on the pH of the reaction buffer.

pH-Dependent Reactivity of the Bromoacetyl Group

Amino AcidReactive GroupOptimal pH Range for ReactionRelative Reactivity
Cysteine Sulfhydryl (-SH)7.0 - 9.0High
Histidine Imidazole> 6.0Moderate
Lysine ε-Amino (-NH₂)> 8.5Low

This pH-dependent reactivity can be exploited to control the specificity of the crosslinking reaction. Performing the reaction at a near-neutral pH (7.0-7.5) will favor the modification of cysteine residues, while increasing the pH to 8.5 or above will increase the likelihood of modifying lysine residues.

Experimental Protocols

The following protocols provide a general framework for using tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate as a crosslinking agent. Optimization of these protocols for specific protein systems is highly recommended.

Protocol 1: Crosslinking of Purified Proteins

This protocol is designed for studying interactions between purified proteins in solution.

Materials:

  • tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (prepare a fresh 10-100 mM stock solution in an organic solvent such as DMSO or DMF)

  • Protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Prepare a solution of your protein(s) of interest at a concentration of 0.1-1 mg/mL in a non-amine containing buffer such as PBS or HEPES at a pH between 7.0 and 8.5.

  • Crosslinker Addition: Add the tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate stock solution to the protein solution to achieve a final concentration typically in the range of 0.5-5 mM. A common starting point is a 20-fold molar excess of the crosslinker over the protein.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM.[3] Incubate for 15 minutes at room temperature to consume any unreacted crosslinker.

  • Removal of Excess Reagent: Remove excess crosslinker and quenching reagent by dialysis against a suitable buffer or by using a desalting column.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Crosslinking Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Protein_Solution Protein Solution (0.1-1 mg/mL in PBS/HEPES) Add_Crosslinker Add Crosslinker (0.5-5 mM final) Protein_Solution->Add_Crosslinker Crosslinker_Stock Crosslinker Stock (10-100 mM in DMSO/DMF) Crosslinker_Stock->Add_Crosslinker Incubate Incubate (RT or 4°C) Add_Crosslinker->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Desalt Remove Excess Reagent (Dialysis/Desalting) Quench->Desalt SDS_PAGE SDS-PAGE Desalt->SDS_PAGE Mass_Spec Mass Spectrometry Desalt->Mass_Spec

Caption: General workflow for protein crosslinking.

Protocol 2: Two-Step Crosslinking Strategy

This protocol utilizes the Boc-protected amine for a sequential crosslinking experiment.

Step 1: Bromoacetyl Reaction

Follow steps 1-5 of Protocol 1 to label your protein of interest with tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate.

Step 2: Boc Deprotection

  • Acid Treatment: After removal of excess bromoacetyl reagent, treat the labeled protein with an acidic solution to remove the Boc protecting group. A common method is to use a solution of trifluoroacetic acid (TFA) in a suitable solvent. The exact conditions (TFA concentration, time, temperature) will need to be optimized to ensure complete deprotection without denaturing the protein.

  • Neutralization and Buffer Exchange: Neutralize the acidic solution and exchange the buffer back to a physiological pH (e.g., PBS pH 7.4) using a desalting column or dialysis.

Step 3: Amine-Reactive Crosslinking

  • Add Amine-Reactive Crosslinker: To the now deprotected protein, add an amine-reactive crosslinker (e.g., an NHS-ester crosslinker) to target the newly exposed primary amine.

  • Incubation and Quenching: Follow the manufacturer's protocol for the specific amine-reactive crosslinker used for incubation and quenching steps.

  • Analysis: Analyze the final crosslinked products as described previously.

Analysis of Crosslinked Proteins by Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for identifying crosslinked peptides and mapping protein-protein interaction sites at the amino acid level.

General Workflow for MS Analysis:

  • Protein Digestion: The crosslinked protein mixture is digested into smaller peptides using a protease such as trypsin.

  • Enrichment of Crosslinked Peptides: Crosslinked peptides are often present in low abundance. Enrichment strategies, such as size-exclusion chromatography, can be employed to isolate the larger crosslinked peptides from the more abundant linear peptides.

  • LC-MS/MS Analysis: The enriched peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: Specialized software is used to identify the crosslinked peptides from the complex MS/MS data. This software searches for pairs of peptides that are linked by the crosslinker, taking into account the mass of the crosslinker and the masses of the two peptides.

Mass of the Crosslinker Modification:

The covalent attachment of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate to a cysteine residue results in a specific mass modification. The mass of the crosslinker is 314.18 Da. After reaction with a thiol group, a molecule of HBr is lost. Therefore, the mass addition to the peptide will be the mass of the crosslinker minus the mass of HBr.

Fragmentation of Thioether Bonds:

The thioether bond formed between the bromoacetyl group and a cysteine residue is generally stable under the conditions used for collision-induced dissociation (CID) in mass spectrometry. This stability is advantageous as it keeps the crosslinked peptides intact during fragmentation, allowing for the identification of both peptide sequences in the same MS/MS spectrum. However, some fragmentation of the thioether bond can occur, and the resulting fragmentation patterns can be used to help confirm the identity of the crosslinked peptides.

Applications in Drug Development

The ability to identify and characterize protein-protein interactions is crucial for modern drug discovery. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate and similar crosslinkers can be valuable tools in this process:

  • Target Validation: Confirming the interaction between a drug target and its binding partners can help validate the target and provide insights into its biological function.

  • Mechanism of Action Studies: Crosslinking can be used to map the binding site of a small molecule on its protein target or to identify other proteins that are affected by the drug's binding.

  • Development of Biologics: Understanding the protein-protein interactions involved in disease pathways is essential for the design of therapeutic antibodies and other protein-based drugs.

Troubleshooting

ProblemPossible CauseSolution
No or low crosslinking efficiency - Inactive crosslinker- Incorrect buffer composition- Low protein concentration- Insufficient incubation time/temperature- Use fresh crosslinker stock- Avoid amine-containing buffers- Increase protein concentration- Optimize incubation conditions
Excessive protein aggregation - High crosslinker concentration- Prolonged incubation time- Titrate crosslinker concentration- Reduce incubation time
Non-specific crosslinking - High pH leading to reaction with lysines- Reactive contaminants in protein sample- Optimize reaction pH for cysteine specificity- Ensure high purity of protein sample

Conclusion

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate is a versatile and effective crosslinking agent for studying protein-protein interactions. Its bromoacetyl group provides a specific handle for targeting cysteine residues, while the Boc-protected amine allows for more complex, two-step crosslinking strategies. By carefully controlling the reaction conditions, researchers can use this reagent to capture and identify protein interactions, providing valuable insights into cellular function and aiding in the development of new therapeutic agents.

References

  • Rockland Immunochemicals. (n.d.). Bifunctional Cross-Linking Protocol. Retrieved from [Link]

  • G-Biosciences. (n.d.). Protein Cross-Linking. Retrieved from [Link]

  • Manzano-Lopez, J., & Rodriguez-Boulan, E. (2022). Crosslinking assay to study a specific cargo-coat interaction through a transmembrane receptor in the secretory pathway. Digital.CSIC. Retrieved from [Link]

  • How to cross-link proteins. (n.d.). Retrieved from [Link]

  • BenchChem. (2025). Application of 5-(bromoacetyl)salicylamide in Polymer Synthesis: A Detailed Guide.
  • PubChem. (n.d.). tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Retrieved from [Link]

  • Khan Academy. (n.d.). Special cases: Histidine, proline, glycine, cysteine. Retrieved from [Link]

  • Pittelkow, M. (n.d.).
  • Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 173(3), 530-540. Retrieved from [Link]

  • Kölbel, K., & Sinz, A. (2016). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 15(4), 1374–1385. Retrieved from [Link]

Sources

Application Notes and Protocols: Preparation of Antibody-Drug Conjugates with Bromoacetyl Linkers

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug.[1][2][3] The linker, which covalently connects the antibody and the drug, is a critical component that dictates the stability, efficacy, and safety of the ADC.[4][5][6][7][8][] Bromoacetyl linkers are a type of electrophilic linker that can react with nucleophilic residues on the antibody, primarily the thiol groups of cysteine residues, to form a stable thioether bond.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of ADCs using bromoacetyl linkers, from antibody modification to final product characterization.

The use of bromoacetyl linkers offers several advantages in ADC development. The resulting thioether bond is generally stable in systemic circulation, minimizing premature drug release and off-target toxicity.[6] Furthermore, the reaction conditions for bromoacetylation are relatively mild, which helps to preserve the integrity and biological activity of the antibody. The preparation of ADCs with bromoacetyl linkers typically involves a multi-step process that requires careful optimization and control of various parameters to ensure the production of a homogenous and effective therapeutic agent.

This guide will delve into the scientific principles behind each step, providing not only detailed protocols but also the rationale for experimental choices. By understanding the "why" behind the "how," researchers can troubleshoot potential issues and adapt these protocols to their specific antibody and drug-linker constructs.

Principle of Bromoacetyl-Based Conjugation

The core of this methodology lies in the nucleophilic substitution reaction between the bromoacetyl group of the linker and a thiol group on the antibody. The thiol groups are typically generated by the reduction of interchain disulfide bonds within the antibody's hinge region. This site-specific modification allows for a controlled drug-to-antibody ratio (DAR), a critical quality attribute that influences the ADC's therapeutic window.[3]

Reaction Mechanism

The bromoacetyl group is a potent electrophile due to the electron-withdrawing nature of the adjacent carbonyl group and the bromine atom. The sulfur atom of a cysteine thiol acts as a nucleophile, attacking the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether linkage.

Diagram of the Bromoacetyl Conjugation Reaction

Caption: Bromoacetyl conjugation reaction mechanism.

Experimental Workflow Overview

The preparation of a bromoacetyl-linked ADC can be broken down into four main stages: Antibody Preparation, Drug-Linker Synthesis, Conjugation Reaction, and Purification and Characterization. Each stage involves critical steps and considerations to ensure the quality and consistency of the final product.

Diagram of the ADC Preparation Workflow

ADC_Workflow cluster_prep 1. Antibody Preparation cluster_synthesis 2. Drug-Linker Synthesis cluster_conjugation 3. Conjugation cluster_purification 4. Purification & Characterization start Start mAb_prep Antibody Buffer Exchange start->mAb_prep end Final ADC mAb_reduction Partial Reduction of Disulfides mAb_prep->mAb_reduction conjugation Conjugation Reaction mAb_reduction->conjugation linker_synthesis Synthesis of Bromoacetyl-Linker-Payload linker_synthesis->conjugation quenching Quenching Excess Linker conjugation->quenching purification Purification of ADC quenching->purification characterization Characterization (DAR, Purity, etc.) purification->characterization characterization->end

Caption: Overall workflow for ADC preparation.

Detailed Protocols and Methodologies

PART 1: Antibody Preparation

The goal of this stage is to prepare the antibody for conjugation by exposing a controlled number of reactive thiol groups.

1.1. Antibody Buffer Exchange

Rationale: The initial antibody formulation may contain substances that can interfere with the reduction and conjugation steps. Therefore, it is crucial to exchange the antibody into a suitable reaction buffer.

Protocol:

  • Prepare a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer (e.g., Phosphate-Buffered Saline (PBS) with 1 mM DTPA, pH 7.5-8.0).

  • Load the antibody solution onto the column.

  • Elute the antibody with the reaction buffer and collect the fractions containing the protein.

  • Determine the antibody concentration using a spectrophotometer at 280 nm.

1.2. Partial Reduction of Interchain Disulfide Bonds

Rationale: To control the drug-to-antibody ratio (DAR), a partial reduction of the antibody's interchain disulfide bonds is performed. This generates a specific number of free thiol groups available for conjugation. The extent of reduction is a critical parameter to optimize for achieving the desired DAR.[10]

Reducing Agents:

  • Tris(2-carboxyethyl)phosphine (TCEP): A stable and effective reducing agent that does not contain thiols, simplifying downstream purification.

  • Dithiothreitol (DTT): A commonly used reducing agent, but it needs to be removed before conjugation as it can react with the bromoacetyl linker.

Protocol (using TCEP):

  • To the buffer-exchanged antibody solution, add a calculated amount of TCEP solution. The molar ratio of TCEP to antibody will determine the extent of reduction and, consequently, the DAR. A typical starting point is a 2-5 molar excess of TCEP per antibody.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • After incubation, the reduced antibody must be purified to remove excess TCEP. This can be achieved using a desalting column as described in section 1.1.

Table 1: Recommended TCEP Molar Equivalents for Target DAR

Target DARMolar Equivalents of TCEP per Antibody
21.8 - 2.5
44.0 - 5.0

Note: These are starting recommendations and should be optimized for each specific antibody.

PART 2: Synthesis of Bromoacetyl-Functionalized Linker-Payload

Rationale: The drug-linker construct must be synthesized with a terminal bromoacetyl group. This typically involves a multi-step organic synthesis process. While a detailed synthesis protocol is beyond the scope of this application note, the general approach involves coupling a linker containing a bromoacetyl moiety to the cytotoxic drug.

PART 3: Conjugation Reaction

This is the core step where the bromoacetyl-linker-drug is covalently attached to the reduced antibody.

Protocol:

  • Immediately after purification, the reduced antibody solution should be used for conjugation.

  • Dissolve the bromoacetyl-linker-drug in a suitable organic co-solvent (e.g., DMSO, DMF) at a high concentration.

  • Add the bromoacetyl-linker-drug solution to the reduced antibody solution with gentle mixing. A molar excess of the linker-drug (typically 1.5-3 fold over the available thiol groups) is used to drive the reaction to completion.

  • Incubate the reaction mixture at 4°C to room temperature for 1-4 hours. The optimal time and temperature should be determined empirically.

  • After the desired reaction time, quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine or cysteine, to react with any remaining unreacted bromoacetyl linker.

PART 4: Purification and Characterization of the ADC

Rationale: After conjugation, the reaction mixture contains the desired ADC, as well as unconjugated antibody, excess drug-linker, and quenching agent. Purification is essential to isolate the ADC and remove these impurities.[][12][13][14] Subsequent characterization is critical to ensure the quality and consistency of the final product.

4.1. Purification

Several chromatographic techniques can be employed for ADC purification:

  • Size Exclusion Chromatography (SEC): Effective for removing small molecule impurities like excess drug-linker and quenching agent.[15]

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating ADC species with different DARs, as the addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody.[15][]

  • Ion-Exchange Chromatography (IEX): Can be used to remove aggregates and other charge variants.[]

General Purification Protocol (using SEC):

  • Equilibrate an SEC column with a suitable formulation buffer.

  • Load the quenched conjugation reaction mixture onto the column.

  • Elute with the formulation buffer and collect the fractions corresponding to the ADC, which will elute first.

  • Pool the ADC-containing fractions and concentrate if necessary.

4.2. Characterization

Drug-to-Antibody Ratio (DAR) Determination: The average number of drugs conjugated to each antibody is a critical parameter.[3][17][18][19]

  • UV/Vis Spectroscopy: A straightforward method that relies on the different absorbance maxima of the antibody (typically 280 nm) and the drug.[18][19] By measuring the absorbance at both wavelengths, the concentrations of the protein and the drug can be determined, and the DAR calculated.[18]

  • Hydrophobic Interaction Chromatography (HIC): As mentioned, HIC can separate ADCs based on their DAR. The relative peak areas of the different DAR species can be used to calculate the average DAR.[]

  • Mass Spectrometry (MS): Provides the most accurate determination of the DAR and the distribution of different drug-loaded species.[3]

Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): Used to assess the level of aggregation in the final ADC product.[15]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to visualize the purity of the ADC and confirm the covalent attachment of the drug-linker.

Table 2: Summary of ADC Characterization Methods

ParameterMethodPrinciple
Drug-to-Antibody Ratio (DAR) UV/Vis SpectroscopyDifferential absorbance of antibody and drug.
Hydrophobic Interaction Chromatography (HIC)Separation based on hydrophobicity, which correlates with DAR.
Mass Spectrometry (MS)Direct measurement of the mass of different ADC species.
Purity/Aggregation Size Exclusion Chromatography (SEC)Separation based on size to quantify monomers and aggregates.
SDS-PAGESeparation based on molecular weight to assess purity.

Troubleshooting and Key Considerations

  • Low Conjugation Efficiency:

    • Ensure complete reduction of disulfide bonds.

    • Verify the reactivity of the bromoacetyl-linker-drug.

    • Optimize the molar excess of the linker-drug.

  • High Levels of Aggregation:

    • The hydrophobicity of the drug-linker can promote aggregation. Consider using a more hydrophilic linker.[7]

    • Optimize conjugation conditions (e.g., lower temperature, shorter reaction time).

    • Ensure the antibody is stable in the chosen reaction buffer.

  • Inconsistent DAR:

    • Precisely control the amount of reducing agent used.

    • Ensure consistent reaction times and temperatures for both reduction and conjugation steps.

Conclusion

The preparation of antibody-drug conjugates with bromoacetyl linkers is a robust and widely used methodology in the field of targeted cancer therapy. Success in this endeavor relies on a thorough understanding of the underlying chemical principles and meticulous execution of the experimental protocols. By carefully controlling the antibody reduction, conjugation reaction, and purification processes, researchers can generate high-quality ADCs with a defined drug-to-antibody ratio. The characterization of the final product is paramount to ensure its safety, efficacy, and consistency. This guide provides a comprehensive framework to assist scientists in the successful development of bromoacetyl-linked ADCs.

References

  • Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Peptide Letters, 21(8), 799-812. Retrieved from [Link]

  • Creative Biolabs. (n.d.). ADC Linker Products. Retrieved from [Link]

  • Patterson, A. W., & Baker, D. R. (2017). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current pharmaceutical design, 23(42), 6434–6453. Retrieved from [Link]

  • Fu, Y., Ho, M. (2025). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Antibodies, 14(1), 1. Retrieved from [Link]

  • SciGine. (2020, September 22). Antibody DNA Conjugate Synthesis Protocol | Bioconjugation Methods [Video]. YouTube. Retrieved from [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • Ashman, N., & Bargh, J. D. (2023). Peroxide-cleavable linkers for antibody–drug conjugates. Chemical Communications, 59(13), 1841-1844. Retrieved from [Link]

  • Jeffrey, S. C., et al. (2007). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry, 18(3), 887-894. Retrieved from [Link]

  • Jain, N., et al. (2015). Linker Design for Antibody–Drug Conjugates. Pharmaceutical Research, 32(11), 3526-3540. Retrieved from [Link]

  • Su, Z., et al. (2021). Antibody-drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Retrieved from [Link]

  • Curia. (2024, August 23). (Webinar) Antibody-Drug Conjugate (ADC): From Bioassay Development to Linker-Payload Constructs. Retrieved from [Link]

  • Meares, C. F., et al. (1984). Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. Analytical Biochemistry, 142(1), 68-78. Retrieved from [Link]

  • Joucla, G., et al. (2018). Current approaches for the purification of antibody-drug conjugates. Journal of Chromatography B, 1092, 368-379. Retrieved from [Link]

  • Agilent. (2015, September 30). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • Wang, Y., et al. (2020). Tips for the Functionalization of Nanoparticles with Antibodies. Methods in Molecular Biology, 2088, 139-153. Retrieved from [Link]

  • Pretto, F., et al. (2016). Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. Oncotarget, 7(51), 85275-85286. Retrieved from [Link]

  • Chen, J., et al. (2020). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Membranes, 10(11), 327. Retrieved from [Link]

  • Cho, H. J., et al. (2021). Impact of the conjugation of antibodies to the surfaces of polymer nanoparticles on the immune cell targeting abilities. Polymers, 13(16), 2772. Retrieved from [Link]

  • Johnson, A. C., et al. (2023). Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjugates. Analytical Chemistry, 95(5), 2824-2830. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, June 4). Stability of ADCs in sub-cellular fractions. Retrieved from [Link]

  • Agilent. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Retrieved from [Link]

  • Orlicky, S., et al. (2021). Site-Selective Antibody Conjugation with Dibromopyrazines. Bioconjugate Chemistry, 32(12), 2558-2565. Retrieved from [Link]

  • Chen, Y., et al. (2013). Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. Methods in Molecular Biology, 1045, 239-245. Retrieved from [Link]

  • Patterson, J. T., et al. (2020). Site-Specific Antibody Conjugation Strategy to Functionalize Virus-Based Nanoparticles. Bioconjugate Chemistry, 31(5), 1362-1369. Retrieved from [Link]

Sources

solid-phase synthesis of peptides incorporating bromoacetylated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Ligation, Cyclization, and Peptidomimetics

Abstract & Strategic Utility

The incorporation of bromoacetyl groups into synthetic peptides converts a passive sequence into an electrophilic "warhead." This modification is the cornerstone of chemoselective ligation (specifically thioether formation with Cysteine), peptide stapling (cyclization), and the creation of peptoids .

However, the bromoacetyl moiety (


) introduces a critical chemical conflict: the bromine atom is a good leaving group, highly susceptible to nucleophilic displacement. Standard SPPS reagents—specifically piperidine  (used for Fmoc removal) and thiol scavengers  (used in cleavage)—will destroy the bromoacetyl group if not managed with precise orthogonality.

This guide details the "Safe-Harbor" protocols required to successfully synthesize, cleave, and isolate bromoacetylated peptides without side reactions.

The Chemical Conflict: Piperidine & Scavengers[1]

To ensure integrity, one must understand the failure modes. The bromoacetyl group is an alkylating agent.

  • The Piperidine Incompatibility: The secondary amine piperidine, used to remove Fmoc groups, rapidly attacks the bromoacetyl group via an

    
     mechanism, displacing the bromide and forming a piperidinyl-acetyl adduct.
    
    • Consequence: Bromoacetylation must be the final step of the synthesis or performed on a side-chain orthogonal to Fmoc chemistry (e.g., after Mtt removal).

  • The Scavenger Trap: During TFA cleavage, scavengers like 1,2-ethanedithiol (EDT) and Thioanisole are commonly used to trap carbocations. These are potent nucleophiles that will displace the bromide.

    • Consequence: A "Thiol-Free" cleavage cocktail utilizing Triisopropylsilane (TIPS) is mandatory.

Visual Workflow: N-Terminal Bromoacetylation

The following diagram outlines the critical decision path for N-terminal modification, highlighting the "Point of No Return" regarding Fmoc chemistry.

Bromoacetyl_Workflow Start Resin-Bound Peptide (Fmoc-Protected N-Term) Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotect Wash Wash (DMF -> DCM -> DMF) Fmoc_Deprotect->Wash Decision Is this the Final Step? Wash->Decision Stop_Error STOP: Cannot perform further Fmoc cycles. Piperidine will destroy Br-Acetyl. Decision->Stop_Error No (More AAs needed) Coupling Coupling Reaction Bromoacetic Acid + DIC (Symmetric Anhydride) Decision->Coupling Yes (Final Step) Cleavage_Prep Wash & Dry Resin Coupling->Cleavage_Prep Cleavage Cleavage Cocktail Selection (CRITICAL STEP) Cleavage_Prep->Cleavage Wrong_Cocktail Cocktail w/ EDT or Thioanisole RESULT: Bromide Displaced Cleavage->Wrong_Cocktail Using Thiols Right_Cocktail Cocktail: TFA / TIPS / H2O RESULT: Intact Br-Peptide Cleavage->Right_Cocktail Using Silanes (TIPS)

Caption: Workflow for N-terminal bromoacetylation emphasizing the incompatibility with further Fmoc cycles and thiol scavengers.

Detailed Protocols
Protocol A: N-Terminal Bromoacetylation (Standard)

Use this protocol for adding the Br-group to the N-terminus of a completed peptide chain.

Reagents:

  • Bromoacetic acid (Br-AcOH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMF (Dimethylformamide)

  • Note: Avoid bases like DIEA or NMM during coupling to prevent polymerization.

Step-by-Step:

  • Final Deprotection: Remove the final Fmoc group using 20% Piperidine in DMF (2 x 10 min).

  • Extensive Wash: Wash resin with DMF (5x) and DCM (5x) to ensure complete removal of piperidine . Any trace piperidine will ruin the next step.

  • Activation (Symmetric Anhydride):

    • Calculate 10 equivalents of Bromoacetic acid relative to resin loading.

    • Calculate 5 equivalents of DIC.

    • Dissolve Br-AcOH in minimal dry DCM/DMF (1:1).

    • Add DIC.[1][2] Stir for 5 minutes in a separate vial. (The 2:1 ratio forms the symmetric anhydride:

      
      ).
      
  • Coupling:

    • Add the pre-activated mixture to the resin.

    • Reaction Time: 30–60 minutes at Room Temperature.

    • Warning: Do not exceed 60 minutes. Prolonged exposure can lead to dimers or resin cleavage [1].

    • Light Sensitivity: Perform in low light or cover vessel with foil (halogens can be light-sensitive).

  • Wash: Drain and wash with DMF (5x) and DCM (5x).[2]

Protocol B: Internal Incorporation (Side-Chain)

Use this protocol to install a Br-group on a Lysine side chain while keeping the peptide on-resin.

Strategy: Use Fmoc-Lys(Mtt)-OH . The Mtt (4-methyltrityl) group is hyper-acid labile and can be removed with 1% TFA, leaving other protecting groups (Boc, tBu, Pbf) intact.

  • Peptide Assembly: Synthesize the full peptide using Fmoc-Lys(Mtt)-OH at the desired position.

  • N-Terminal Protection: Ensure the N-terminus is either Fmoc-protected or acetylated (capped) so it does not react during the Lysine modification.

  • Selective Mtt Removal:

    • Wash resin with DCM.[1][2][3][4][5]

    • Treat with 1% TFA / 5% TIS / DCM (flow-through method) for 10 x 2 minutes.

    • Wash with DCM.[1][2][3][4] The resin should turn from yellow (trityl cation) to colorless when removal is complete.

  • Neutralization: Wash with 1% DIEA/DMF (3x) to neutralize the Lysine side chain amine.

  • Coupling: Follow Protocol A (Steps 3-4) to couple Bromoacetic acid to the free epsilon-amine of the Lysine.

  • Final Processing: Proceed to cleavage.

Cleavage & Isolation (The "No-Thiol" Rule)

The choice of scavenger is the single most common point of failure.

Forbidden Scavengers:

  • EDT (1,2-Ethanedithiol): Will displace Bromine.

  • Thioanisole: Can cause displacement or adducts.

  • DTT (Dithiothreitol): Will reduce/displace Bromine.

Recommended Cocktail (Reagent B Modified): This cocktail protects Trp/Tyr/Met (to an extent) without reacting with the bromoacetyl group.

ComponentPercentageRole
TFA (Trifluoroacetic Acid)94%Cleavage & Deprotection
TIPS (Triisopropylsilane)3%Hydride donor/Scavenger (Safe for Br)
Water 3%Scavenger for t-butyl cations

Protocol:

  • Cool the cleavage cocktail to 4°C.

  • Add to resin (10 mL per 1g resin).

  • React for 2.0 – 2.5 hours at Room Temperature.

  • Precipitate in cold Diethyl Ether (-20°C).

  • Centrifuge and wash pellet 3x with cold ether.

  • Lyophilization: Dissolve in 0.1% TFA/Water. Avoid buffers with pH > 7 immediately, as the Br-group is hydrolytically unstable at high pH.

Troubleshooting & Optimization
ObservationProbable CauseSolution
Mass +85 Da (approx) Piperidine AdductPiperidine was not fully washed out before coupling, or Br-AcOH was added before final Fmoc removal.
Mass -80 Da (Des-bromo) Reduction of BromideWrong scavenger used (e.g., high concentration of silane without water) or light exposure.
Dimerization (2x Mass) Cross-linkingResin loading too high (inter-site reaction) or coupling time too long (>1 hr).
Mass +62 Da (approx) Ethylthio adductEDT was used in cleavage. Switch to TIPS/Water.
References
  • Lokey Lab Protocols. (2017). Bromoacetic Acid and DIC Peptoid Coupling.[6] University of California, Santa Cruz. [Link]

  • Biotage. (2023).[7] Peptides containing cysteine: the role of scavengers in cleavage cocktail.[8][Link]

  • Robotham, A. C., & Kelly, J. F. (2020).[6] LC-MS Characterization of Side Reactions in Peptide Synthesis. In Methods in Molecular Biology. [Link]

Sources

use of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (t-Boc-BAP) serves as a critical heterobifunctional linker in advanced polymer chemistry and chemical biology.[1] Its utility stems from the orthogonal reactivity of its two primary functional groups: an electrophilic


-bromoacetyl moiety  and an acid-labile Boc-protected aniline .[1]

This guide outlines the mechanistic logic and experimental protocols for using t-Boc-BAP to synthesize protein-polymer conjugates, functionalize surfaces, and create "smart" macroinitiators.[1] By leveraging the specific reactivity profile of the bromoacetyl group (thiol-selective under controlled pH) and the latent nucleophilicity of the protected amine, researchers can achieve complex molecular architectures with high precision.[1]

Chemical Logic & Mechanism

To use t-Boc-BAP effectively, one must understand the causality behind its design.[1] It is not merely a building block; it is a molecular switch .[1]

The Dual-Functionality Engine
  • The "Anchor" (

    
    -Bromoacetyl Group): 
    
    • Reactivity: High susceptibility to nucleophilic attack via

      
       mechanism.[1]
      
    • Selectivity: At pH 7.0–8.0, it reacts preferentially with Thiols (R-SH) (e.g., Cysteine residues, thiol-functionalized polymers) over amines due to the higher nucleophilicity of the thiolate anion.[1]

    • Stability: More stable than iodoacetyl derivatives against light-induced decomposition, but sufficiently reactive for quantitative conjugation.[1]

  • The "Trigger" (N-Boc Carbamate):

    • Protection: Inert to nucleophiles and mild oxidants/reductants.[1]

    • Deprotection: Cleaved by acids (TFA, HCl) to reveal a primary aromatic amine (aniline) .[1]

    • Post-Activation Utility: The resulting aniline is distinct from alkyl amines; it has a lower pKa (~4.[1]6) and can be used for unique downstream chemistries such as diazonium coupling or initiating N-Carboxyanhydride (NCA) polymerization.[1]

Mechanistic Pathway: The "Grafting-From" Approach

The following diagram illustrates the workflow for creating a protein-polymer conjugate using t-Boc-BAP as the initiation site.

G cluster_0 Phase 1: Anchoring cluster_1 Phase 2: Activation cluster_2 Phase 3: Polymerization Protein Protein (Cysteine-SH) Conjugate Boc-Protected Conjugate Protein->Conjugate pH 7.5 Thioether Bond Formation Linker t-Boc-BAP (Linker) Linker->Conjugate Deprot Acid Deprotection (TFA/DCM) Conjugate->Deprot Amine Active Macroinitiator (Free Aniline) Deprot->Amine - Boc Group Polymer Protein-Polypeptide Hybrid Amine->Polymer Initiates Polymerization NCA NCA Monomers NCA->Polymer

Figure 1: Strategic workflow for converting a cysteine-containing protein into a macroinitiator for polypeptide synthesis using t-Boc-BAP.[1]

Comparative Data: Linker Selection

Before proceeding, verify that t-Boc-BAP is the optimal reagent for your specific application.[1]

Feature

-Bromoacetyl (t-Boc-BAP)
Maleimide LinkersIodoacetyl Linkers
Thiol Selectivity High (pH < 8.[1]5)Very HighHigh (but light sensitive)
Linkage Stability Permanent (Thioether) Reversible (Retro-Michael)Permanent (Thioether)
Hydrolytic Stability HighLow (Ring hydrolysis)Moderate
Atom Economy GoodModerateGood
Primary Use Case Robust, permanent conjugation Temporary/reversible taggingRadio-labeling

Expert Insight: Use t-Boc-BAP when you require a linkage that survives extreme physiological conditions where maleimide-thiol linkages might undergo exchange or hydrolysis.[1]

Experimental Protocols

Protocol A: Synthesis of Thiol-Reactive Macroinitiator

Objective: To attach the linker to a thiol-terminated polymer (e.g., HS-PEG) or protein.[1]

Reagents:

  • Substrate: Thiol-containing molecule (Protein-SH or Polymer-SH).[1]

  • Reagent: tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (1.5 – 5.0 equivalents).[1]

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.5 (degassed).[1]

  • Solvent: DMSO or DMF (for linker solubilization).[1]

Step-by-Step Procedure:

  • Preparation: Dissolve t-Boc-BAP in minimal DMSO. The concentration should be ~10-50 mM.[1]

  • Equilibration: Dissolve the thiol-substrate in degassed PBS (pH 7.5). Include 1-5 mM EDTA to prevent metal-catalyzed disulfide oxidation.[1]

  • Conjugation: Add the t-Boc-BAP solution to the substrate solution dropwise while stirring.

    • Ratio: Use 1.5 eq for simple polymers; use 5-10 eq for proteins to ensure rapid kinetics, followed by filtration.[1]

    • Solvent limit: Keep organic solvent <10% v/v to prevent protein denaturation.[1]

  • Incubation: React for 2–4 hours at Room Temperature (RT) or O/N at 4°C in the dark.

  • Purification:

    • Small Molecules/Peptides: HPLC (C18 column).[1]

    • Proteins: Size Exclusion Chromatography (SEC) or Dialysis (MWCO appropriate) to remove excess linker and DMSO.[1]

  • Validation: Verify conjugation via Ellman’s Assay (disappearance of free thiols) or Mass Spectrometry (+263 Da mass shift per linker, minus HBr).

Protocol B: Boc-Deprotection & Polymer Grafting

Objective: To activate the aniline handle and grow a polymer chain (Grafting-from).[1]

Reagents:

  • Boc-protected Conjugate (from Protocol A).[1]

  • Deprotection Mix: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v) OR 4M HCl in Dioxane.[1]

  • Neutralizer: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

Step-by-Step Procedure:

  • Deprotection:

    • For Polymers: Dissolve conjugate in DCM.[1] Add equal volume TFA. Stir 30-60 min. Evaporate solvent.[1]

    • For Proteins (Solid Phase): If protein is on resin, treat with 20% TFA.[1] Note: Solution phase deprotection of protein-bound Boc groups is risky due to denaturation; consider mild enzymatic deprotection or using the linker on a synthetic polymer block first.[1]

  • Neutralization: The amine will exist as a TFA salt (inactive).[1] Dissolve in dry DMF and add TEA (1.5 eq relative to amine) to generate the free aniline.[1]

  • Polymerization (NCA Example):

    • Add N-Carboxyanhydride (NCA) monomer (e.g., Glu-NCA, Lys-NCA) to the aniline-macroinitiator solution in dry DMF.[1]

    • Perform polymerization under inert atmosphere (

      
      /Ar) for 24-72 hours.
      
    • Mechanism:[1][2][3][4][5][6][7] The aromatic amine initiates the ring-opening polymerization of NCA.[1]

  • Termination & Isolation: Precipitate the resulting block copolymer in cold diethyl ether.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conjugation Yield Oxidized Thiols (Disulfides)Pre-treat substrate with TCEP (immobilized or soluble) to reduce disulfides before adding linker.[1]
Non-Specific Binding pH too high (> 8.[1]5)Lower pH to 7.0–7.[1]5. At pH > 8.5, amines (Lysine) become nucleophilic enough to react with bromoacetyl.[1]
Precipitation Linker hydrophobicityIncrease DMSO content (up to 20% if tolerated) or use a sulfonated (water-soluble) variant if available.[1]
Incomplete Deprotection Steric hindranceIncrease reaction time or temperature (up to 40°C).[1] Ensure efficient mixing.

References

  • Heterobifunctional Crosslinkers in Bioconjugation Source: Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] Relevance: Foundational text on bromoacetyl reactivity and selectivity profiles.[1] URL:[Link][1]

  • Bromoacetyl Functionalization in Peptide Synthesis Source: Robey, F. A., & Fields, R. L. (1989).[1] Automated synthesis of bromoacetyl-modified peptides for the preparation of synthetic peptide polymers.[1] Analytical Biochemistry, 177(2), 373-377.[1] Relevance: Establishes protocol for bromoacetyl incorporation and stability. URL:[Link]

  • NCA Polymerization from Amine Initiators Source: Kricheldorf, H. R. (2006).[1] Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784.[1]
    Relevance: Mechanistic details on using anilines (derived from the deprotected linker) to initiate NCA polymerization.
    URL:[Link][1]
    
  • Thiol-Bromoacetyl Reactivity vs. Maleimide Source: Schelté, P., et al. (2000).[1] Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 118-123.[1] Relevance: Comparative data supporting the choice of bromoacetyl for specific pH conditions.[1] URL:[Link][1]

Sources

Application Note: Site-Specific Cysteine Modification using tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (CAS 885269-70-5) for site-specific protein modification.

Introduction & Chemical Logic

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (also known as N-Boc-4-(bromoacetyl)aniline) serves as a specialized heterobifunctional linker and alkylating agent. Its structural design integrates two distinct functional motifs:

  • 
    -Bromoacetophenone Warhead:  A highly reactive electrophile that targets nucleophilic residues. At physiological pH (7.2–8.0), it exhibits high selectivity for Cysteine (thiol)  groups via 
    
    
    
    substitution, forming a stable thioether bond.
  • Boc-Protected Aniline Handle: The tert-butyloxycarbonyl (Boc) group masks an aromatic amine. This moiety serves either as a permanent hydrophobic tag to alter protein solubility/retention or as a "latent" reactive handle (unmasked by acid deprotection) for subsequent conjugation chemistry (e.g., diazonium coupling).

Mechanism of Action

The reaction proceeds through the nucleophilic attack of the thiolate anion (


) of a cysteine residue onto the 

-carbon of the bromoacetyl group, displacing the bromide ion.

Reaction Scheme:



Key Applications
  • Cysteine Scanning Mutagenesis: Probing the solvent accessibility of specific cysteine residues.

  • Affinity Labeling: The phenyl ring may facilitate binding to hydrophobic pockets in enzymes (e.g., proteases), converting the reagent into an activity-based probe.

  • Introduction of Hydrophobic Tags: The bulky, lipophilic Boc-phenyl group significantly alters the local polarity, useful for modulating protein-protein interactions or chromatographic retention.

Experimental Workflow Diagram

The following diagram outlines the critical path for site-specific modification, from protein preparation to quality control.

ProteinModificationWorkflow Start Start: Purified Protein Reduction Step 1: Disulfide Reduction (TCEP or DTT) Start->Reduction Expose Cysteines Desalt1 Step 2: Buffer Exchange (Remove DTT/Reducing Agent) Reduction->Desalt1 Critical: DTT interferes with alkylation Reaction Step 3: Conjugation Reaction (pH 7.5-8.0, 2-4 hrs) Desalt1->Reaction Add Reagent (5-10 equiv) Quench Step 4: Quenching (Excess Cysteine/DTT) Reaction->Quench Stop Reaction Purification Step 5: Final Purification (Dialysis/SEC) Quench->Purification Remove small molecules QC QC: MS & SDS-PAGE Purification->QC

Figure 1: Step-by-step workflow for cysteine alkylation using bromoacetyl reagents.

Detailed Protocol

Materials Required[1][2][3][4][5][6][7]
  • Target Protein: >90% purity, in a non-amine buffer (PBS or HEPES preferred).

  • Reagent: tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (MW: ~314.18 g/mol ).

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine) or DTT.

  • Solvent: DMSO or DMF (anhydrous).

  • Reaction Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.5–8.0, 1 mM EDTA (to chelate metals that catalyze oxidation).

Step 1: Stock Solution Preparation

The reagent is hydrophobic. Prepare a fresh stock solution immediately before use.

  • Dissolve the reagent in DMSO to a concentration of 10–50 mM .

  • Note: Avoid storing the stock solution for extended periods as

    
    -haloketones can degrade or hydrolyze.
    
Step 2: Protein Reduction (Optional but Recommended)

To ensure cysteines are available (reduced) and not in disulfide bonds:

  • Incubate protein (10–50

    
    M) with 2–5 mM TCEP  for 30 minutes at room temperature.
    
  • Expert Insight: TCEP is preferred over DTT because TCEP does not contain thiols and does not strictly require removal before adding the alkylating reagent (though high concentrations can compete). If using DTT, you must perform a desalting step (Step 3) before conjugation.

Step 3: Conjugation Reaction
  • Equilibration: Ensure the protein is in a buffer at pH 7.5–8.0. (Avoid Tris if possible, as its primary amine can slowly react with bromoacetyls at high pH/temp, though Cys is much faster).

  • Addition: Add the reagent stock solution to the protein.

    • Stoichiometry: Use a 5- to 10-fold molar excess of reagent over the target cysteine count.

    • Solvent Tolerance: Keep the final DMSO concentration

      
       5-10% (v/v) to prevent protein precipitation.
      
  • Incubation:

    • Time: 1–4 hours.

    • Temperature: Room temperature (20–25°C) or 4°C overnight (for temperature-sensitive proteins).

    • Dark: Perform in the dark to prevent potential photodegradation of the phenyl moiety.

Step 4: Quenching & Purification
  • Quench: Add excess DTT or

    
    -mercaptoethanol (e.g., 10 mM final) and incubate for 15 minutes. This scavenges unreacted bromoacetyl reagent.
    
  • Purification: Remove the quenched small molecule by Size Exclusion Chromatography (SEC) (e.g., PD-10 column) or Dialysis against the storage buffer.

Step 5: Quality Control
  • Mass Spectrometry (ESI-MS/LC-MS): Look for a mass shift of +233.1 Da per alkylation event.

    • Calculation: Reagent MW (314.[1]18) - HBr (80.91) = Added Mass (~233.27 Da).

  • SDS-PAGE: Verify protein integrity and lack of aggregation.

Critical Technical Considerations (Expertise & Troubleshooting)

Specificity vs. pH

The


-bromoacetyl group is less specific than iodoacetamide but more reactive.
  • pH < 7.0: Reaction is slow; specificity for Cys is high.

  • pH > 8.5: Specificity decreases. Lysine (

    
    -amino) and Histidine (imidazole) residues may begin to react, leading to heterogeneity.
    
  • Recommendation: Strictly maintain pH 7.5–8.0 for optimal Cys-targeting.

The "Boc" Challenge (Deprotection)

A critical limitation of this reagent in protein chemistry is the Boc group.

  • Standard Removal: Requires 50–95% Trifluoroacetic Acid (TFA), which denatures most folded proteins.

  • Use Cases:

    • Peptide Mapping: If the goal is to map cysteines, the protein can be digested after conjugation. The Boc group remains as a mass tag, or can be removed during the acidic conditions of Edman degradation or specific MS workflows.

    • Permanent Tag: The Boc-aniline moiety acts as a hydrophobic surface patch.

    • Robust Scaffolds: Used on synthetic peptides or extremely stable protein domains (e.g., some knottins) that withstand acidic treatment.

Reaction Conditions Summary Table
ParameterOptimal ConditionRisk of Deviation
pH 7.5 – 8.0<7.0: Slow kinetics. >8.5: Lys/His side-reactions.
Stoichiometry 5x – 10x Excess<5x: Incomplete labeling. >20x: Precipitation/Non-specific binding.
Co-solvent DMSO (5-10%)>10%: Protein denaturation/precipitation.
Buffer HEPES / PhosphateTris/Glycine: Contain amines that may compete over long durations.

Mechanism Diagram (Graphviz)

The following diagram illustrates the molecular mechanism of the cysteine alkylation.

Figure 2: Nucleophilic substitution mechanism (


) of the thiolate anion on the bromoacetyl moiety.

References

  • PubChem. (n.d.).[1][2][3] tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for -haloacetyl reaction conditions and specificity).
  • Lundblad, R. L. (2014). Chemical Reagents for Protein Modification (4th ed.). CRC Press.
  • Naider, F., & Bohak, Z. (1972). Reaction of alpha-bromoacetophenone derivatives with amino acids and proteins. (Foundational literature establishing the reactivity profile of bromoacetophenones with Cys/His/Met).

Sources

Application Notes and Protocols for Fluorescent Labeling of Proteins with tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision Protein Labeling for Advanced Research and Drug Development

In the dynamic fields of molecular biology, drug discovery, and diagnostics, the ability to visualize and track proteins of interest within their native environments is paramount. Fluorescent labeling of proteins has emerged as an indispensable tool, providing researchers with the means to elucidate protein function, localization, and interactions.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate and its derivatives as highly efficient reagents for the fluorescent labeling of proteins.

The core of this methodology lies in the bromoacetyl functional group, a powerful tool for site-specific modification of proteins. Bromoacetyl groups exhibit a strong reactivity towards nucleophilic side chains of amino acids, particularly the sulfhydryl group of cysteine residues.[3][4] This reaction proceeds via a nucleophilic substitution, forming a stable thioether bond, thus covalently attaching the fluorescent probe to the protein of interest.[3][5] The tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate reagent offers a versatile platform where the carbamate group can be deprotected to reveal an amine, which can then be conjugated to a variety of amine-reactive fluorophores. This two-step approach allows for a modular and flexible strategy for fluorescent probe incorporation.

These application notes are designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind each step, ensuring robust and reproducible results.

Chemical Rationale and Mechanism of Action

The specific and efficient labeling of proteins with tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate derivatives hinges on the chemoselective reaction between the bromoacetyl moiety and the sulfhydryl group of cysteine residues.

The Bromoacetyl-Cysteine Reaction:

The primary reaction involves the nucleophilic attack of the thiolate anion (deprotonated sulfhydryl group) of a cysteine residue on the electrophilic carbon of the bromoacetyl group. This results in the displacement of the bromide ion and the formation of a highly stable thioether linkage.[3][6]

pH Dependence: The efficiency of this reaction is critically dependent on the pH of the reaction buffer.[3] The nucleophilicity of the sulfhydryl group is significantly enhanced upon deprotonation to the thiolate anion. The pKa of the cysteine sulfhydryl group is typically around 8.3-8.6. Therefore, conducting the labeling reaction at a pH between 7.0 and 8.5 ensures a sufficient concentration of the reactive thiolate anion, promoting efficient conjugation.[6] While higher pH values can further increase the reaction rate with thiols, they may also lead to non-specific reactions with other nucleophilic residues like lysine or histidine.[7][8]

Specificity and Side Reactions: Under controlled pH conditions (typically pH 7.0-7.5), the bromoacetyl group demonstrates high selectivity for cysteine residues over other amino acid side chains.[4] However, at higher pH values (above 8.5-9.0), the risk of side reactions with the ε-amino group of lysine and the imidazole ring of histidine increases.[7][8] Therefore, careful control of the reaction pH is crucial for achieving site-specific labeling.

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group:

The tert-butoxycarbonyl (Boc) group on the carbamate serves as a protecting group for the aniline nitrogen.[9] This protection is essential during the initial bromoacetylation step to prevent unwanted side reactions. The Boc group is stable under the conditions required for the bromoacetyl-cysteine conjugation but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to yield a free amine. This primary amine can then be efficiently labeled with a wide array of commercially available amine-reactive fluorescent dyes (e.g., NHS esters or isothiocyanates), offering a versatile two-step labeling strategy.

Below is a diagram illustrating the overall workflow for protein labeling using a tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate derivative followed by fluorophore conjugation.

G cluster_0 Step 1: Bromoacetylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Fluorophore Conjugation Protein Protein with Cysteine Residue(s) Reaction1 Bromoacetyl-Cysteine Conjugation (pH 7.0-8.5) Protein->Reaction1 Reagent tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate Reagent->Reaction1 Intermediate Boc-Protected Labeled Protein Reaction1->Intermediate Deprotection Acidic Deprotection (e.g., TFA) Intermediate->Deprotection Amine_Protein Amine-Functionalized Labeled Protein Deprotection->Amine_Protein Reaction2 Amine-Fluorophore Conjugation Amine_Protein->Reaction2 Fluorophore Amine-Reactive Fluorophore Fluorophore->Reaction2 Labeled_Protein Fluorescently Labeled Protein Reaction2->Labeled_Protein

Caption: Two-step protein labeling workflow.

Experimental Protocols

PART A: Labeling of Proteins with tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

This protocol outlines the direct conjugation of the bromoacetyl reagent to cysteine residues on a target protein.

1. Materials and Reagents:

  • Protein of Interest: Purified and at a known concentration (ideally >1 mg/mL).

  • tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate: High purity.

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5.

  • Reducing Agent (Optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Reagent: 2-Mercaptoethanol or L-cysteine.

  • Desalting Columns: (e.g., PD-10 columns) for buffer exchange and removal of excess reagents.

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

2. Protocol:

2.1. Protein Preparation:

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris) or thiols, exchange it into the Reaction Buffer using a desalting column.

  • Reduction of Disulfide Bonds (Optional): If labeling of internal cysteines involved in disulfide bonds is desired, incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.

    • Causality: This step is crucial for exposing buried cysteine residues that are otherwise inaccessible for labeling. TCEP is often preferred as it does not contain a thiol group that could compete with the protein for the labeling reagent.

  • Removal of Reducing Agent: Immediately before labeling, remove the reducing agent using a desalting column equilibrated with Reaction Buffer. This is a critical step to prevent the reducing agent from quenching the bromoacetyl reagent.

2.2. Labeling Reaction:

  • Reagent Preparation: Prepare a 10-20 mM stock solution of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate in anhydrous DMF or DMSO.

  • Reaction Setup: In a microcentrifuge tube, add the protein solution.

  • Initiate Labeling: Add a 10- to 20-fold molar excess of the bromoacetyl reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Expertise Insight: A higher molar excess can increase the labeling efficiency but also the risk of non-specific labeling and protein aggregation. Start with a lower ratio and optimize as needed.

  • Incubation: Incubate the reaction mixture for 1.5 to 2 hours at room temperature with gentle mixing. Protect the reaction from light if the final application is fluorescence-based.

  • Quenching: Add a 100-fold molar excess of 2-mercaptoethanol or L-cysteine to the reaction mixture and incubate for an additional 30 minutes at room temperature.

    • Self-Validation: This step ensures that any unreacted bromoacetyl reagent is quenched, preventing further reactions during purification and storage.

2.3. Purification of the Labeled Protein:

  • Removal of Excess Reagents: Purify the labeled protein from excess labeling reagent and quenching agent using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Further Purification (Optional): Depending on the purity requirements, further purification using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) may be necessary to separate labeled from unlabeled protein or to resolve different labeling stoichiometries.[10]

PART B: Deprotection and Fluorophore Conjugation

This protocol describes the removal of the Boc protecting group and subsequent labeling with an amine-reactive fluorescent dye.

1. Materials and Reagents:

  • Boc-Protected Labeled Protein: From PART A.

  • Deprotection Reagent: Trifluoroacetic acid (TFA).

  • Amine-Reactive Fluorophore: (e.g., NHS ester or isothiocyanate of the desired dye).

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-9.0.

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0.

2. Protocol:

2.1. Boc Deprotection:

  • Lyophilization (Optional): For proteins stable to lyophilization, this can facilitate the deprotection in a minimal volume.

  • Acidic Treatment: Resuspend the Boc-protected labeled protein in a solution of 50-95% TFA in water. The exact concentration and incubation time will need to be optimized to ensure complete deprotection without denaturing the protein. Incubate on ice for 30-60 minutes.

  • Removal of TFA: Immediately remove the TFA by repeated dilution with a suitable buffer and concentration using a centrifugal filter unit or by dialysis.

2.2. Fluorophore Conjugation:

  • Buffer Exchange: Exchange the deprotected, amine-functionalized protein into the Labeling Buffer.

  • Fluorophore Preparation: Prepare a 10 mg/mL stock solution of the amine-reactive fluorophore in anhydrous DMSO.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the reactive fluorophore to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Add 1/10th volume of 1 M Tris-HCl, pH 8.0, and incubate for an additional 30 minutes.

2.3. Purification of the Fluorescently Labeled Protein:

  • Purify the fluorescently labeled protein from unreacted fluorophore and byproducts using a desalting column or extensive dialysis.

  • For highly pure conjugates, SEC or IEX chromatography is recommended.[10][11]

Characterization of Labeled Proteins

1. Degree of Labeling (DOL):

The DOL, or the average number of fluorophore molecules per protein molecule, can be determined spectrophotometrically using the Beer-Lambert law.

  • Measure the absorbance of the labeled protein at 280 nm (A_prot) and at the maximum absorption wavelength of the fluorophore (A_dye).

  • Calculate the protein concentration using the following equation, correcting for the fluorophore's absorbance at 280 nm: Protein Concentration (M) = (A_prot - (A_dye * CF)) / ε_prot where CF is the correction factor (A_280 of the free dye / A_max of the free dye) and ε_prot is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL: DOL = A_dye / (ε_dye * Protein Concentration (M)) where ε_dye is the molar extinction coefficient of the fluorophore at its A_max.

2. Purity and Integrity:

  • SDS-PAGE: Analyze the labeled protein by SDS-PAGE to confirm its integrity and to visualize the fluorescent label under UV illumination.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the labeled protein and to identify the number of attached labels.

3. Functional Activity:

It is crucial to assess the biological activity of the labeled protein to ensure that the labeling process has not compromised its function. This can be achieved through relevant in vitro or cell-based assays.

Data Presentation

ParameterRecommended RangeRationale
Labeling Reaction pH 7.0 - 8.5Optimizes the nucleophilicity of the cysteine thiol while minimizing side reactions with other amino acids.[3][6]
Molar Ratio (Reagent:Protein) 10:1 to 20:1A sufficient excess to drive the reaction to completion without causing significant protein precipitation or non-specific labeling.
Reaction Time 1.5 - 2 hoursAllows for efficient labeling without prolonged exposure of the protein to the labeling reagent.
Quenching Reagent 2-Mercaptoethanol or L-cysteineEffectively scavenges unreacted bromoacetyl groups to prevent further reactions.

Visualization of the Labeling Chemistry

G cluster_reaction Bromoacetyl-Cysteine Reaction cluster_deprotection Boc Deprotection cluster_fluorophore Amine-Reactive Fluorophore Conjugation Protein_SH Protein-SH (Cysteine Residue) Thioether Protein-S-CH2-CO-R (Stable Thioether Bond) Protein_SH->Thioether Bromoacetyl Br-CH2-CO-R (Bromoacetyl Reagent) Bromoacetyl->Thioether HBr HBr Boc_Amine Boc-NH-R Free_Amine H2N-R Boc_Amine->Free_Amine TFA TFA TFA->Free_Amine Byproducts Isobutylene + CO2 Protein_Amine Protein-NH2 Amide_Bond Protein-NH-CO-Fluorophore (Stable Amide Bond) Protein_Amine->Amide_Bond NHS_Fluorophore Fluorophore-NHS ester NHS_Fluorophore->Amide_Bond NHS NHS

Caption: Key chemical reactions in the labeling process.

Applications in Drug Development and Research

Fluorescently labeled proteins are powerful tools in a wide range of applications:

  • High-Throughput Screening (HTS): Labeled proteins can be used in fluorescence-based assays to screen for small molecule inhibitors or activators of protein function.[]

  • Target Engagement Studies: Determining whether a drug candidate binds to its intended target within a cellular context.[]

  • Cellular Imaging: Visualizing the subcellular localization and trafficking of proteins in living cells.[1]

  • Protein-Protein Interaction Studies: Techniques like Förster Resonance Energy Transfer (FRET) can be employed to study the interactions between two fluorescently labeled proteins.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracking the distribution and clearance of therapeutic proteins in vivo.[]

Conclusion

The use of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate derivatives provides a robust and versatile method for the fluorescent labeling of proteins. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can generate high-quality, site-specifically labeled protein conjugates for a multitude of applications in basic research and drug development. The protocols and insights provided in this guide are intended to empower scientists to successfully implement this powerful technology in their own laboratories.

References

  • tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate | C13H16BrNO3 | CID 52987690 - PubChem. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Amino acid derivative and bromoacetyl modified peptides. (1992). Google Patents.
  • Allen, M. J. (2015). Fluorescent labeling and modification of proteins. In Methods in Molecular Biology (Vol. 1266, pp. 1-13). Humana Press.
  • Robey, F. A., & Fields, R. L. (1989). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein.
  • Inman, J. K., Highet, P. F., Kolodny, N., & Robey, F. A. (1991). Bromoacetylated Synthetic Peptides. In Methods in Molecular Biology (Vol. 8, pp. 27-38). Humana Press.
  • Grote, M., et al. (2018).
  • Hamachi, I., & Kambe, T. (2018). Fluorescence imaging of drug target proteins using chemical probes. Current Opinion in Chemical Biology, 45, 80-87.
  • Asif, M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 23.
  • Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Analytical Biochemistry, 187(1), 136-140.
  • Ferreira, C. L., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Methods in Molecular Biology, 1787, 127-147.
  • Boeckler, C., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
  • Choi, J. H., et al. (2024). Selective fluorescent labeling of cellular proteins and its biological applications. Chemical Society Reviews, 53(15), 6348-6380.
  • Barth, A., et al. (2021).
  • Wang, Y., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. In 2019 International Conference on Computer Science and Application Engineering (CSAE 2019) (pp. 210-213).
  • Mitchison, T. (2013, November 17). Microscopy: Labeling Proteins with Fluorescent Probes [Video]. YouTube. [Link]

  • Boeckler, C., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs.
  • Li, Y., et al. (2022). Research Progresses and Applications of Fluorescent Protein Antibodies: A Review Focusing on Nanobodies. International Journal of Molecular Sciences, 23(19), 11855.
  • Lyon, R. P., & Setter, J. R. (2016). Long-Term Stabilization of Maleimide–Thiol Conjugates.
  • Amgen Biotech Experience. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein [Video]. YouTube. [Link]

  • Moran-Mirabal, J. M., et al. (2011). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry, 83(17), 6778-6785.
  • Protein Labeling Techniques. (n.d.). Sino Biological. Retrieved February 6, 2026, from [Link]

  • Zhang, Y., et al. (2019). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure.
  • Rzeszotarska, B., et al. (2001). The molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate and the conformation-stabilizing function of weak intermolecular bonding. Acta Crystallographica Section B: Structural Science, 57(Pt 5), 611-618.
  • The Fluorescent Protein Color Palette. (n.d.). Evident Scientific. Retrieved February 6, 2026, from [Link]

  • Gebhardt, C., et al. (2019). Effects of fluorophore attachment on protein conformation and dynamics studied by spFRET and NMR. Scientific Reports, 9(1), 1-13.
  • Zhang, Y., et al. (2021). Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms. Acta Pharmaceutica Sinica B, 11(7), 1849-1865.
  • The best protocol for FITC labeling of proteins. (2013, April 29). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Amengual-Rigo, P., et al. (2020).

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Application Note: Covalent Immobilization of Thiol-Containing Ligands to Solid Supports via Bromoacetyl Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Precise Orientation in Affinity Chromatography

Affinity chromatography is a cornerstone technique for the purification and analysis of biomolecules, leveraging the specific binding interaction between a target molecule and an immobilized ligand.[1][2] The efficacy of this method is critically dependent on the successful immobilization of the ligand onto a solid support.[3][4] Among the various covalent coupling chemistries, the reaction between a bromoacetyl-activated support and a sulfhydryl (-SH) group on a ligand offers a robust and highly specific method for creating a stable thioether bond.[5] This approach is particularly advantageous as it allows for the site-specific attachment of ligands, such as proteins or peptides containing cysteine residues, ensuring a uniform orientation that maximizes the accessibility of the ligand's active site for target binding.[3]

This application note provides a comprehensive guide to the principles and practice of immobilizing thiol-containing ligands using bromoacetyl chemistry. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to successfully prepare high-performance affinity matrices for a range of applications, from protein purification to drug discovery.

The Chemistry of Bromoacetyl Coupling: A Tale of Specificity and Stability

The immobilization process hinges on a nucleophilic substitution reaction. The bromoacetyl group, an alpha-halo ketone, serves as an excellent electrophile. The sulfur atom of a sulfhydryl group, a potent nucleophile, attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a highly stable thioether linkage.[5]

Key Advantages of Bromoacetyl Chemistry:

  • High Specificity for Thiols: Bromoacetyl groups exhibit a strong preference for reacting with sulfhydryl groups over other nucleophilic functional groups commonly found in biomolecules, such as amines (lysine) or hydroxyls (serine, threonine), particularly under controlled pH conditions.[5][6] This chemoselectivity minimizes random and potentially inactivating modifications to the ligand.

  • Stable Thioether Bond: The resulting thioether bond is exceptionally stable under a wide range of pH and buffer conditions, ensuring minimal ligand leaching from the support during affinity chromatography and subsequent regeneration steps.[7]

  • Controlled Orientation: By targeting specific cysteine residues (either naturally occurring or engineered), researchers can achieve a uniform, unidirectional immobilization of the ligand.[3][8] This contrasts with methods like amine coupling, which can result in a heterogeneous population of immobilized ligands with varying orientations and potentially compromised activity.[8]

Reaction pH is Critical: The reaction between bromoacetyl groups and thiols is pH-dependent. While the reaction can proceed at physiological pH, it is generally more efficient at slightly alkaline pH (e.g., pH 8.0-9.0).[6][9] At this pH, the sulfhydryl group is more likely to be in its deprotonated, more nucleophilic thiolate form (S-). However, at excessively high pH values, the risk of side reactions with other nucleophiles, like primary amines, increases.[6] Therefore, careful optimization of the coupling pH is crucial for achieving high specificity and efficiency.

Visualizing the Bromoacetyl Coupling Workflow

The overall process can be broken down into three key stages: support activation, ligand coupling, and blocking of unreacted sites.

G cluster_0 Support Activation cluster_1 Ligand Coupling cluster_2 Blocking A Solid Support (e.g., Agarose) B Activation with Bromoacetic Acid N-hydroxysuccinimide ester A->B C Bromoacetyl-Activated Support B->C D Thiol-Containing Ligand (R-SH) E Coupling Reaction (pH 8.0-9.0) D->E F Immobilized Ligand E->F G Blocking Agent (e.g., Cysteine) H Quenching of Unreacted Groups G->H I Final Affinity Matrix H->I

Caption: Workflow for ligand immobilization via bromoacetyl chemistry.

Selecting the Right Solid Support

The choice of solid support is a critical determinant of the final affinity matrix's performance. The ideal support should possess a combination of desirable physical and chemical properties.

Support MaterialKey Characteristics & AdvantagesConsiderations
Agarose Highly porous, hydrophilic, low non-specific binding, and commercially available in various bead sizes and cross-linking densities.[2][10]Can be susceptible to degradation at extreme pH and temperatures. Not suitable for high-pressure applications unless highly cross-linked.
Silica High mechanical strength, thermal and chemical resistance, and a large surface area.[11]Can exhibit non-specific binding of some proteins. Surface chemistry may require modification for optimal biocompatibility.
Polymethacrylates Good mechanical and chemical stability, suitable for high-performance liquid affinity chromatography (HPLAC).[2]May be more hydrophobic than agarose, potentially leading to higher non-specific binding.
Magnetic Beads Allow for rapid and easy separation of the affinity matrix from solution using a magnetic stand, eliminating the need for centrifugation or column chromatography.[12]May have a lower ligand loading capacity compared to porous resins.

Detailed Protocols

Protocol 1: Preparation of Bromoacetyl-Activated Agarose Beads

This protocol describes the activation of amine-functionalized agarose beads with bromoacetic acid N-hydroxysuccinimide (NHS) ester.

Materials:

  • Amine-functionalized agarose beads (e.g., AminoLink™ Plus Coupling Resin)

  • Bromoacetic acid N-hydroxysuccinimide ester

  • Anhydrous Dimethylformamide (DMF)

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

  • Wash Buffer: 1 M NaCl

  • Empty chromatography columns or spin columns

  • End-over-end rotator

Procedure:

  • Resin Preparation: Transfer the desired volume of amine-functionalized agarose slurry to a suitable column. Allow the storage buffer to drain and wash the resin with 10 column volumes (CV) of Coupling Buffer.

  • Activation Reagent Preparation: Immediately before use, dissolve bromoacetic acid N-hydroxysuccinimide ester in a minimal amount of anhydrous DMF to a final concentration of 100 mg/mL.

  • Activation Reaction: Add the dissolved activation reagent to the washed resin. Ensure the final volume is sufficient to create a mobile slurry.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle end-over-end rotation.

  • Washing: After incubation, allow the resin to settle and decant the supernatant. Wash the activated resin extensively with 10 CV of Coupling Buffer, followed by 5 CV of Wash Buffer, and finally 5 CV of Coupling Buffer to remove any unreacted bromoacetic acid NHS ester and byproducts.

  • Storage: The bromoacetyl-activated resin is now ready for ligand coupling. It is recommended to proceed immediately to the coupling step. If short-term storage is necessary, the resin can be stored in Coupling Buffer at 4°C for up to 24 hours.

Protocol 2: Immobilization of a Thiol-Containing Ligand

This protocol details the coupling of a cysteine-containing peptide or protein to the bromoacetyl-activated agarose beads.

Materials:

  • Bromoacetyl-activated agarose beads (from Protocol 1)

  • Thiol-containing ligand (e.g., peptide with a terminal cysteine)

  • Coupling Buffer: 0.1 M Sodium Bicarbonate, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M L-cysteine in Coupling Buffer

  • Wash Buffer: 1 M NaCl

  • Storage Buffer: Phosphate Buffered Saline (PBS) with a suitable bacteriostatic agent (e.g., 0.02% sodium azide)

Procedure:

  • Ligand Preparation: Dissolve the thiol-containing ligand in cold Coupling Buffer to the desired concentration (typically 1-10 mg/mL). If the ligand has existing disulfide bonds that need to be reduced to generate free thiols, pre-treat the ligand with a disulfide reducing agent like DTT. Crucially, the reducing agent must be completely removed before coupling , for example, by dialysis or using a desalting column, as it will compete with the ligand for reaction with the bromoacetyl groups.[5]

  • Coupling Reaction: Add the ligand solution to the activated resin.

  • Incubation: Incubate the slurry for 4-6 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.[13]

  • Washing: After incubation, collect the resin and wash with 10 CV of Coupling Buffer to remove unbound ligand. The flow-through can be saved to determine the coupling efficiency by measuring the protein concentration.

  • Blocking Unreacted Groups: To prevent non-specific binding to any remaining bromoacetyl groups, add the Blocking Buffer to the resin and incubate for 1-2 hours at room temperature with gentle mixing.[13]

  • Final Wash: Wash the resin with 10 CV of Wash Buffer, followed by 10 CV of Storage Buffer.

  • Storage: The final affinity matrix can be stored as a slurry in Storage Buffer at 4°C.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Ligand Immobilization Efficiency - Insufficient activation of the support.- Suboptimal coupling pH.- Presence of competing thiols (e.g., DTT) in the ligand solution.[14]- Ligand precipitation during coupling.- Verify the activity of the activation reagent.- Optimize the coupling pH (test a range from 7.5 to 9.0).- Ensure complete removal of reducing agents prior to coupling.[5]- Perform coupling at 4°C to improve ligand stability.
Low Target Binding Capacity - Steric hindrance of the immobilized ligand's active site.- Denaturation of the ligand during immobilization.- Consider using a support with a long spacer arm to reduce steric hindrance.[10]- Perform the coupling reaction at a lower temperature (4°C).- Ensure the coupling buffer is compatible with the ligand's stability.
High Non-Specific Binding - Incomplete blocking of unreacted active groups.- Hydrophobic or ionic interactions between the target protein and the support matrix.- Ensure the blocking step is performed thoroughly.[13]- Increase the salt concentration (e.g., up to 0.5 M NaCl) in the binding and wash buffers.- Include a non-ionic detergent (e.g., 0.05% Tween-20) in the buffers.

Conclusion: A Versatile Tool for Targeted Applications

The immobilization of ligands via bromoacetyl chemistry provides a powerful and reliable method for creating high-performance affinity supports. The specificity of the reaction for sulfhydryl groups allows for the controlled, oriented attachment of proteins and peptides, which is often crucial for retaining their biological activity.[3] By carefully selecting the solid support and optimizing the reaction conditions, researchers can develop customized affinity matrices tailored to their specific purification or analytical needs. This robust technique is a valuable asset in the fields of proteomics, drug discovery, and diagnostics, enabling the efficient isolation and study of target biomolecules with high purity and yield.[15]

References

  • Immobilization theory - SPRpages . (2022-07-17). Retrieved from [Link]

  • Frisch, B., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs . Bioconjugate Chemistry, 10(6), 955-962. Retrieved from [Link]

  • Zdarta, J., et al. (2018). A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility . Catalysts, 8(2), 92. Retrieved from [Link]

  • WO2004079331A2 - Composition and method for immobilizing a substance on a solid-phase support. Google Patents.
  • Thiol-Activated Resin for SH Group Coupling: A Step-by-Step Protocol . Bioclone. Retrieved from [Link]

  • Lower Binding Affinity than Expected - How to Troubleshoot . (2020-10-01). SPRpages. Retrieved from [Link]

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  • Low ligand immobilisation levels on CM5 chip ?. & How to design SPR experiment setup for low mass analyte? . (2019-09-16). ResearchGate. Retrieved from [Link]

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The Versatile electrophile: A Guide to the Reactions of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Tool for Innovation in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the ability to selectively and efficiently link molecular fragments is paramount. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate has emerged as a cornerstone electrophilic building block, prized for its dual functionality. This compound incorporates a reactive α-bromoacetyl group, a potent electrophile for a variety of nucleophiles, and a Boc-protected aniline, which provides a latent nucleophilic site or a point for further synthetic diversification. This unique architecture makes it an invaluable tool in the construction of complex molecules, including bioconjugates and Proteolysis Targeting Chimeras (PROTACs), which are revolutionizing therapeutic strategies.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reactivity of tert-butyl (4-(2-bromoacetyl)phenyl)carbamate with common nucleophiles. We will delve into the underlying reaction mechanisms, provide field-proven protocols, and discuss the critical parameters that govern the success of these synthetic transformations.

Core Reactivity: The α-Bromoacetyl Moiety as a Potent Electrophile

The primary site of reactivity in tert-butyl (4-(2-bromoacetyl)phenyl)carbamate is the carbon atom bearing the bromine. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the bromine atom itself. The reaction with nucleophiles predominantly proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.

Reaction with Amine Nucleophiles: Forging Critical C-N Bonds

The alkylation of amines with α-halo ketones is a fundamental and widely utilized transformation in organic synthesis.[3] This reaction is central to the assembly of a vast array of biologically active molecules.

Mechanism of Amine Alkylation

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic α-carbon, displacing the bromide ion as the leaving group. This is typically followed by a deprotonation step, usually facilitated by a mild base or an excess of the starting amine, to yield the final, neutral α-amino ketone product.

digraph "Amine_Alkylation_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

// Reactants sub [label="tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate"]; nuc [label="R-NH₂ (Amine)"];

// Intermediate inter [label="[Transition State]"];

// Product prod [label="tert-Butyl (4-(2-(alkylamino)acetyl)phenyl)carbamate"];

// Arrows sub -> inter [label="Nucleophilic Attack", fontcolor="#202124"]; nuc -> inter [color="#EA4335"]; inter -> prod [label="Bromide Departure & Deprotonation", fontcolor="#202124"]; }

Figure 1: General mechanism for the SN2 reaction of an amine with the α-bromoacetyl group.
Protocol for Reaction with a Primary Aliphatic Amine

This protocol describes a general procedure for the reaction of tert-butyl (4-(2-bromoacetyl)phenyl)carbamate with a primary aliphatic amine.

Materials:

  • tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

  • Primary aliphatic amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the primary aliphatic amine (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add a solution of tert-butyl (4-(2-bromoacetyl)phenyl)carbamate (1.0 equivalent) in a minimal amount of DMF dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the rate if necessary.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Base: A mild, non-nucleophilic base such as potassium carbonate or DIPEA is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Temperature: The reaction is typically conducted at room temperature to ensure selectivity and minimize potential side reactions. Gentle heating can be employed for less reactive amines.

  • Work-up: The aqueous work-up is designed to remove the inorganic base and other water-soluble impurities.

Nucleophile TypeSolventBaseTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Primary AmineDMF/MeCNK₂CO₃/DIPEA25-502-670-90
Secondary AmineDMF/MeCNK₂CO₃/DIPEA25-604-1265-85
AnilineDMFK₂CO₃50-8012-2450-75

Table 1: Typical Reaction Conditions for Amine Alkylation.

Reaction with Thiol Nucleophiles: Crafting Thioether Linkages

The high nucleophilicity of thiols makes them excellent partners for reaction with α-bromoacetyl compounds, forming stable thioether bonds. This reaction is widely employed in bioconjugation to link molecules to cysteine residues in proteins.[4][5]

Mechanism of Thiol Alkylation

Similar to amines, thiols react via an SN2 mechanism. The reaction is often faster than with amines under similar conditions due to the greater nucleophilicity of the sulfur atom. A base is used to deprotonate the thiol to the more nucleophilic thiolate anion.

digraph "Thiol_Alkylation_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape="record", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

// Steps step1 [label="Dissolve thiol & base in solvent"]; step2 [label="Add tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate"]; step3 [label="Reaction monitoring (TLC)"]; step4 [label="Aqueous work-up & extraction"]; step5 [label="Purification (Chromatography)"];

// Workflow step1 -> step2 -> step3 -> step4 -> step5; }

Figure 2: A typical experimental workflow for the reaction of a thiol with the title compound.
Protocol for Reaction with a Thiol

This protocol outlines a general procedure for the reaction with a thiol-containing molecule.

Materials:

  • tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

  • Thiol-containing compound (e.g., thiophenol, cysteine derivative)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Methanol (MeOH) or a mixture of DMF and water

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the thiol (1.0 equivalent) and sodium bicarbonate (1.5 equivalents) in methanol or a suitable solvent mixture.

  • Stir the solution at room temperature for 15 minutes.

  • Add a solution of tert-butyl (4-(2-bromoacetyl)phenyl)carbamate (1.05 equivalents) in the same solvent.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Causality Behind Experimental Choices:

  • pH Control: For reactions with thiols, especially in bioconjugation, maintaining the pH is critical. The reaction is typically faster at slightly basic pH (around 7-8) where a significant portion of the thiol exists as the more nucleophilic thiolate. However, at higher pH, competing hydrolysis of the bromoacetyl group can occur.[4]

  • Solvent System: For bioconjugation applications, aqueous buffer systems are often employed. For small molecule synthesis, polar solvents like methanol or DMF are common.

NucleophileSolventBasepHTemperature (°C)Typical Reaction Time (h)
Aliphatic ThiolMeOH/DMFNaHCO₃/TEA7-8251-3
ThiophenolDMFK₂CO₃N/A251-2

Table 2: Typical Reaction Conditions for Thiol Alkylation.

The Boc-Protected Aniline: A Gateway to Further Functionalization

The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen is stable to the conditions used for the alkylation of the α-bromoacetyl moiety. This orthogonality allows for the selective functionalization at the bromoacetyl position first. Subsequently, the Boc group can be readily removed under acidic conditions to liberate the free aniline. This free amine can then participate in a wide range of further chemical transformations, such as amide bond formation, sulfonylation, or serving as a nucleophile in its own right.

Protocol for Boc Deprotection

Materials:

  • Boc-protected reaction product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane.

  • Add trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid by pouring the reaction mixture into a stirred, chilled solution of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

digraph "Synthetic_Utility" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#E8F0FE", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];

start [label="tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate"]; step1 [label="Reaction with Nucleophile (e.g., Amine, Thiol)"]; intermediate [label="Boc-Protected Adduct"]; step2 [label="Boc Deprotection (e.g., TFA/DCM)"]; product [label="Free Aniline Adduct"]; step3 [label="Further Functionalization (e.g., Amide Coupling)"]; final_product [label="Complex Molecule (e.g., PROTAC)"];

start -> step1 -> intermediate -> step2 -> product -> step3 -> final_product; }

Figure 3: Synthetic utility of the title compound, showcasing the sequential functionalization.

Applications in PROTAC Synthesis: A Practical Example

The bifunctional nature of tert-butyl (4-(2-bromoacetyl)phenyl)carbamate makes it an ideal linker precursor for the synthesis of PROTACs.[1][2] A typical strategy involves first reacting the α-bromoacetyl group with a nucleophilic handle on a warhead (a ligand for the protein of interest). Following this, the Boc group is removed, and the resulting free aniline is coupled to an E3 ligase ligand, often through an amide bond formation.

Conclusion and Future Outlook

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate is a powerful and versatile reagent that facilitates the efficient construction of complex molecular architectures. Its predictable reactivity with a range of nucleophiles, coupled with the orthogonal nature of the Boc-protecting group, provides a robust platform for the synthesis of novel therapeutics and chemical probes. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors, ultimately accelerating the pace of innovation in drug discovery and development.

References

  • National Center for Biotechnology Information.

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Troubleshooting & Optimization

Technical Support Center: Minimizing Non-Specific Binding in Affinity Chromatography with Bromoacetyl Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for affinity chromatography applications utilizing bromoacetyl linkers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding, ensuring high purity and yield of your target molecules. As Senior Application Scientists, we provide in-depth technical guidance grounded in scientific principles and extensive field experience.

Introduction to the Challenge of Non-Specific Binding

Affinity chromatography is a powerful technique for purifying biomolecules by exploiting specific binding interactions between a ligand immobilized on a solid support and its target molecule.[1] Bromoacetyl linkers are frequently used to covalently attach sulfhydryl-containing ligands to the chromatography matrix, forming a stable thioether bond.[2][3] However, a common and frustrating issue is non-specific binding, where molecules other than the target adhere to the resin, leading to a contaminated final product and reduced purification efficiency.[4]

This guide will walk you through a systematic approach to diagnosing and resolving non-specific binding issues when using bromoacetyl-activated affinity media.

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Non-Specific Binding

High background and the presence of contaminants in the eluate are primary indicators of non-specific binding. The following decision tree and detailed Q&A section will help you pinpoint the source of the problem and implement effective solutions.

Troubleshooting_Workflow cluster_coupling Coupling Issues cluster_blocking Blocking Issues cluster_wash Wash Optimization cluster_sample Sample & Loading cluster_column Column Integrity start High Non-Specific Binding Detected check_coupling 1. Verify Ligand Coupling Efficiency & Specificity start->check_coupling check_blocking 2. Assess Adequacy of Blocking Step check_coupling->check_blocking Coupling OK coupling_issue1 Incomplete Reaction: - Adjust pH to 7-8.5 for optimal bromoacetyl-thiol reaction. - Increase incubation time or temperature. check_coupling->coupling_issue1 coupling_issue2 Side Reactions: - Bromoacetyl group can react with other nucleophiles at high pH. - Consider pre-reducing the ligand. check_coupling->coupling_issue2 optimize_wash 3. Optimize Wash Buffer Composition & Volume check_blocking->optimize_wash Blocking Adequate blocking_issue1 Incomplete Blocking: - Increase concentration of blocking agent (e.g., cysteine, β-mercaptoethanol). - Extend blocking time. check_blocking->blocking_issue1 blocking_issue2 Ineffective Blocking Agent: - Use a small, highly reactive thiol-containing molecule. - Ensure blocking agent is fresh. check_blocking->blocking_issue2 sample_prep 4. Evaluate Sample Preparation & Loading Conditions optimize_wash->sample_prep Wash Optimized wash_issue1 Insufficient Wash Volume: - Increase wash volume to at least 10-20 column volumes. - Monitor UV absorbance until baseline is stable. optimize_wash->wash_issue1 wash_issue2 Suboptimal Buffer Composition: - Increase salt concentration (e.g., 0.5-1 M NaCl) to disrupt ionic interactions. - Add non-ionic detergents (e.g., 0.1% Tween-20) to reduce hydrophobic interactions. - Consider adding chaotropic agents or arginine in wash buffers. optimize_wash->wash_issue2 column_packing 5. Inspect Column Packing and Integrity sample_prep->column_packing Sample Prep OK sample_issue1 Sample Aggregates: - Centrifuge or filter sample (0.22 or 0.45 µm) before loading. - Include additives like detergents or chaotropic agents in the sample buffer. sample_prep->sample_issue1 sample_issue2 Incorrect Loading Conditions: - Adjust sample pH and ionic strength to match binding buffer. - Reduce flow rate during loading to increase binding time. sample_prep->sample_issue2 resolution Problem Resolved column_packing->resolution Column OK column_issue1 Poor Packing: - Channeling can reduce interaction time. Repack the column. - Use degassed buffers to prevent air bubbles. column_packing->column_issue1 column_issue2 Resin Degradation: - Microbial growth can affect performance. Store in 20% ethanol. - Harsh cleaning may damage the ligand or matrix. column_packing->column_issue2

Caption: Troubleshooting workflow for minimizing non-specific binding.

Q1: My final eluate contains many contaminating proteins. How can I improve the purity?

A1: Optimizing Your Wash Protocol is Critical.

The first and most impactful step to reduce non-specific binding is to optimize your wash protocol. Non-specifically bound proteins are often held by weaker ionic or hydrophobic interactions, which can be disrupted by adjusting the wash buffer composition.

  • Increase Ionic Strength: Gradually increase the salt concentration (e.g., NaCl or KCl) in your wash buffer. This will disrupt electrostatic interactions between contaminating proteins and the matrix. A common starting point is 150 mM NaCl, which can be increased up to 1 M.[5]

  • Incorporate Non-ionic Detergents: To disrupt hydrophobic interactions, add a low concentration of a non-ionic detergent, such as 0.05-0.1% Tween-20 or Triton X-100, to your wash buffer.[1]

  • Utilize Chaotropic Agents: In some cases, low concentrations of chaotropic agents like urea (0.5-2 M) or guanidine-HCl (0.5-1 M) can be effective in the wash buffer. However, be cautious as these can potentially denature your target protein.

  • Consider Arginine: Arginine has been shown to be an effective wash buffer additive for reducing non-specific binding in some affinity systems, particularly with protein A chromatography.[6]

  • Increase Wash Volume: Ensure you are using a sufficient volume of wash buffer. A general guideline is to wash with at least 10-20 column volumes (CVs) or until the UV absorbance at 280 nm returns to baseline.[7]

Q2: I suspect that my ligand is not coupling efficiently or that the bromoacetyl groups are causing non-specific binding themselves. What should I do?

A2: Ensure Complete and Specific Ligand Coupling and Subsequent Blocking.

Unreacted bromoacetyl groups on the resin are highly reactive and can covalently bind to any protein with an available sulfhydryl group that comes into contact with the matrix, leading to significant non-specific binding.

  • Optimize Coupling pH: The reaction between the bromoacetyl group and a thiol is most efficient at a pH between 7.0 and 8.5.[2][8] Ensure your coupling buffer is within this range. At higher pH values, the bromoacetyl group can become more reactive towards other nucleophiles, such as amines, leading to undesirable side reactions.[9]

  • Block Unreacted Sites: This is a crucial step. After coupling your ligand, you must "cap" or "block" any remaining active bromoacetyl groups. This is typically done by incubating the resin with a small, thiol-containing molecule like cysteine, β-mercaptoethanol, or dithiothreitol (DTT).

Blocking Agent Typical Concentration Incubation Time
Cysteine50-100 mM1-2 hours
β-mercaptoethanol50-100 mM1-2 hours
Dithiothreitol (DTT)20-50 mM1-2 hours
  • Verify Ligand Density: An excessively high ligand density can sometimes increase non-specific binding due to multipoint attachment of contaminants.[10][11][12] If you have the means to quantify your ligand coupling, aim for an optimal density that balances binding capacity with specificity.

Q3: Could my sample preparation be contributing to the problem?

A3: Yes, Proper Sample Preparation is Key to Minimizing Non-Specific Binding.

The composition and clarity of your sample can significantly impact the purity of your affinity chromatography run.

  • Clarify Your Sample: Always centrifuge your sample at high speed (e.g., >10,000 x g for 15-30 minutes) and filter it through a 0.22 µm or 0.45 µm filter before loading it onto the column.[13] This removes cellular debris, aggregates, and lipids that can clog the column and non-specifically bind to the resin.

  • Ensure Buffer Compatibility: The pH and ionic strength of your sample should be compatible with the binding buffer to ensure optimal specific binding of your target protein.[13] If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Add Protease Inhibitors: If your target protein is susceptible to degradation, the resulting fragments can contribute to non-specific binding. Always add a protease inhibitor cocktail to your sample during extraction.[14][15]

Experimental Protocol: Column Packing for Reduced Non-Specific Binding

Proper column packing is essential to ensure even flow and prevent channeling, which can lead to reduced interaction time and increased non-specific binding.

Materials:

  • Bromoacetyl-activated affinity resin

  • Empty chromatography column

  • Packing buffer (e.g., degassed PBS)

  • Column stand and clamps

Procedure:

  • Degas all buffers: To prevent air bubbles from entering the column bed, degas all buffers by vacuum filtration or sonication.[16]

  • Prepare the resin slurry: Create a 50% slurry of the resin in packing buffer. Gently swirl to ensure a homogenous suspension. Avoid magnetic stirrers as they can damage the resin beads.[17]

  • Equilibrate to room temperature: Allow the column, resin slurry, and buffers to equilibrate to the temperature at which the chromatography will be performed.[16]

  • Pack the column:

    • Mount the column vertically in a stand.

    • Add a small amount of packing buffer to the bottom of the column.

    • Gently pour the resin slurry into the column in a single, continuous motion.

    • Allow the resin to settle, then open the column outlet and allow the buffer to drain.

    • Add more buffer to the top of the column and continue to pack under gravity or with a pump at a slightly higher flow rate than will be used during the experiment.

  • Equilibrate the packed column: Wash the packed column with at least 5-10 CVs of binding buffer before loading your sample.

Column_Packing_Workflow cluster_pack_details Packing Details start Start: Prepare Materials degas 1. Degas Buffers start->degas slurry 2. Prepare Resin Slurry (50%) degas->slurry equilibrate 3. Equilibrate to Room Temperature slurry->equilibrate pack 4. Pack the Column equilibrate->pack equilibrate_column 5. Equilibrate Packed Column pack->equilibrate_column pack_detail1 Pour slurry in one continuous motion. pack->pack_detail1 pack_detail2 Allow resin to settle before opening outlet. pack->pack_detail2 pack_detail3 Pack at a slightly higher flow rate than experimental flow rate. pack->pack_detail3 end Column Ready for Use equilibrate_column->end

Caption: Workflow for proper column packing.

Frequently Asked Questions (FAQs)

Q: At what pH is the bromoacetyl linker susceptible to hydrolysis? A: Bromoacetyl linkers are generally stable under neutral and acidic conditions. However, they can be susceptible to hydrolysis at high pH (e.g., > 9). It is recommended to perform coupling reactions at a pH of 7.0-8.5 to balance reactivity with stability.

Q: How stable is the thioether bond formed between the bromoacetyl group and a thiol? A: The thioether bond is very stable and generally resistant to cleavage under the conditions typically used in affinity chromatography, including acidic elution.[2][18]

Q: Can I reuse my bromoacetyl-linked affinity column? A: Yes, these columns can typically be reused multiple times. Regeneration protocols often involve washing with high salt buffers, followed by a low pH wash to elute any remaining bound protein, and then re-equilibration with binding buffer. Always consult the manufacturer's instructions for your specific resin. To prevent microbial growth during storage, keep the column in a buffer containing a bacteriostatic agent like 20% ethanol or 0.02% sodium azide at 4°C.[16]

Q: What are some alternative chemistries to bromoacetyl for coupling sulfhydryl-containing ligands? A: Maleimide chemistry is another common method for coupling ligands via sulfhydryl groups. Maleimides also react with thiols to form a stable thioether linkage. The choice between bromoacetyl and maleimide chemistry may depend on the specific characteristics of your ligand and experimental conditions.

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  • Bestchrom. Diamond Blue Affinity chromatography resin Instruction for use.[Link]

  • Google Patents.
  • Microbioz India. Mastering Affinity Chromatography: Techniques and Troubleshooting.[Link]

  • Dutscher. Protein purification troubleshooting guide.[Link]

  • PubMed. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.[Link]

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Technical Support Center: Strategies to Control the Stoichiometry of Protein Modification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for protein modification. Achieving precise control over the stoichiometry of modification—the exact number of modifications per protein molecule—is fundamental to ensuring the efficacy, safety, and reproducibility of protein-based therapeutics, diagnostics, and research tools. An uncontrolled or heterogeneous modification profile can lead to batch-to-batch variability, loss of function, or unintended side effects.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers in the field. We will explore the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of protein conjugation.

Section 1: Chemical Modification Strategies: Targeting Native Amino Acids

Chemical modification of naturally occurring amino acid residues is a widely used strategy. However, because many residues (like lysines) are abundant on the protein surface, controlling the extent and location of modification is a primary challenge.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical strategies, and which residues do they target?

A: The most common strategies target nucleophilic amino acid side chains.[1] Key examples include:

  • N-hydroxysuccinimide (NHS) esters: These react with primary amines, found on the side chain of lysine residues and the protein's N-terminus.

  • Maleimides: These are highly specific for the sulfhydryl group on cysteine residues.

  • Carbodiimides (e.g., EDC): These activate carboxyl groups on aspartic and glutamic acid residues, allowing them to be coupled with primary amines.[]

The choice of chemistry is dictated by the available residues on your protein of interest and the desired site of conjugation.

Troubleshooting Guide: Chemical Modification

Problem 1: My reaction produced a highly heterogeneous mixture with multiple modifications per protein. How can I control the stoichiometry?

Causality & Solution: Heterogeneity arises when the reaction kinetics favor multiple modification events on the same protein molecule over a single event across all protein molecules. The key is to carefully control the reaction conditions to favor the desired outcome.

  • 1. Adjust the Molar Ratio of Reagent to Protein: This is the most critical parameter. A common mistake is using a large excess of the labeling reagent, which drives the reaction to completion on accessible sites, leading to over-modification. Start with sub-stoichiometric or near-stoichiometric ratios and titrate upwards. The kinetics of protein-protein coupling can be challenging due to the low concentrations and steric hindrance of the reactants.[3]

    Desired Degree of Labeling (DOL)Recommended Starting Molar Ratio (Reagent:Protein)Notes
    10.5:1 to 2:1Start low to favor mono-conjugation.
    2-33:1 to 5:1Empirically determine the optimal ratio.
    >35:1 to 20:1High excess can lead to aggregation and loss of activity.
  • 2. Optimize Reaction pH: The reactivity of target residues is pH-dependent. For example, the primary amine of lysine is only nucleophilic in its deprotonated state.

    Target ResidueReagent TypeOptimal pH RangeRationale
    Lysine (Amine)NHS Ester7.5 - 8.5Balances amine reactivity with NHS ester hydrolysis.
    Cysteine (Thiol)Maleimide6.5 - 7.5Thiolate anion is the reactive species; higher pH can lead to off-target reaction with lysines.
    Asp/Glu (Carboxyl)EDC4.5 - 6.0Protonation of the carboxyl group is required for activation.[]
  • 3. Control Reaction Time and Temperature: Shorter reaction times and lower temperatures (e.g., 4°C vs. room temperature) can slow the reaction rate, providing a wider window to stop the reaction at the desired level of modification.[4] Monitor the reaction over time by taking aliquots for analysis.

  • 4. Use a Self-Validating Experimental Workflow:

    G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Purification Prep Prepare Protein (Buffer Exchange, Conc. Check) Titrate Titrate Molar Ratio (e.g., 1:1, 2:1, 5:1) Prep->Titrate Reagent Prepare Labeling Reagent (Freshly Dissolved) Reagent->Titrate Monitor Monitor Reaction Over Time (e.g., 15, 30, 60 min) Titrate->Monitor Quench Quench Reaction Monitor->Quench Analyze Analyze Stoichiometry (MS, HIC) Quench->Analyze Analyze->Titrate Iterate to Optimize Purify Purify Desired Species (Chromatography) Analyze->Purify

    Caption: Workflow for optimizing chemical conjugation stoichiometry.

Problem 2: My labeling efficiency is extremely low, even at high molar excess.

Causality & Solution: Low efficiency suggests a problem with either the accessibility of the target residue or the integrity of the reactants.

  • 1. Inaccessible Residues: The target amino acid may be buried within the protein's tertiary structure and thus sterically inaccessible.[4]

    • Troubleshooting Step: Perform a structural analysis using PDB or AlphaFold to predict surface accessibility. If the site is buried, site-directed mutagenesis to introduce a reactive residue (e.g., a cysteine) on an exposed loop may be necessary.

  • 2. Reagent Instability/Incompatible Buffers:

    • NHS Esters: These reagents readily hydrolyze in aqueous solutions. Always prepare them fresh in an anhydrous solvent like DMSO or DMF and add them to the protein solution immediately.[5]

    • Buffer Contaminants: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the labeling reagent, drastically reducing efficiency.[5] Always perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before starting the reaction.

  • 3. Cysteine Oxidation (for Maleimide Chemistry): Maleimides react with the reduced form of cysteine. If cysteines have formed disulfide bonds (intra- or intermolecular), they will not react.

    • Troubleshooting Step: Pre-treat the protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP does not need to be removed before labeling, unlike DTT (dithiothreitol).

Section 2: Enzymatic Modification Strategies

Enzymatic methods offer exquisite site-specificity, as the enzyme recognizes a specific amino acid sequence, leading to a highly homogeneous product.[3]

Frequently Asked Questions (FAQs)

Q2: What are the main advantages of enzymatic labeling over chemical methods?

A: The primary advantages are specificity and mild reaction conditions . Enzymes like Sortase A, Formylglycine-generating enzyme (FGE), and transglutaminases recognize short, specific peptide tags that can be genetically engineered into the protein. This avoids off-target modifications and typically results in a product with a well-defined 1:1 stoichiometry, all under physiological pH and temperature.

Troubleshooting Guide: Enzymatic Modification

Problem 3: My Sortase A-mediated ligation is inefficient, with low product yield.

Causality & Solution: Sortase-mediated ligation involves the enzyme recognizing a C-terminal "LPXTG" tag on one protein and ligating it to an N-terminal glycine motif on another molecule. Inefficiency can stem from issues with the enzyme, substrates, or reaction conditions.

  • 1. Substrate Accessibility: The LPXTG tag or the N-terminal glycines must be sterically accessible to the sortase enzyme. If they are flanked by bulky domains or are in a rigid part of the protein, the enzyme may not be able to bind efficiently.

    • Troubleshooting Step: Add a flexible linker (e.g., a series of Gly-Gly-Ser repeats) between your protein of interest and the sortase tag.

  • 2. Enzyme Activity and Concentration: Ensure your sortase enzyme is active and used at an optimal concentration. The reaction is catalytic, but an insufficient amount of enzyme will lead to slow kinetics.

  • 3. Reaction Buffer: Sortase A requires Ca²⁺ ions as a cofactor. Ensure your reaction buffer contains an adequate concentration (typically 5-10 mM CaCl₂). Avoid phosphate buffers, which can precipitate calcium.

  • 4. Reversible Reaction: The sortase reaction is reversible. To drive it towards the product, use a large molar excess of the N-terminal glycine-containing substrate.

    G ProteinA Protein A LPXTG Sortase Sortase A (+ Ca²⁺) ProteinA:f0->Sortase Intermediate Acyl-Enzyme Intermediate Sortase->Intermediate Cleavage ProteinB (G)n Protein B Product Protein A-G Protein B ProteinB:f0->Product Ligation Intermediate->ProteinB:f0 Nucleophilic Attack

    Caption: Mechanism of Sortase A-mediated protein ligation.

Section 3: Site-Specific Incorporation of Unnatural Amino Acids (UAA)

This powerful technique provides ultimate control over stoichiometry by introducing a chemically unique functional group at a single, genetically defined position.[6] This "bioorthogonal" handle can then be modified with 100% specificity.[7]

Frequently Asked Questions (FAQs)

Q3: How does incorporating a UAA guarantee a 1:1 stoichiometry?

A: The UAA is incorporated during protein translation in response to a unique codon (often the amber stop codon, UAG). This is achieved using an engineered tRNA/tRNA-synthetase pair that is orthogonal to the host cell's machinery. The UAA contains a functional group, like an azide or an alkyne, that is absent in native proteins. A subsequent, highly efficient "click chemistry" reaction (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition) targets only this unique handle, ensuring that modification occurs exclusively at that site.[7]

Troubleshooting Guide: UAA Incorporation

Problem 4: The expression yield of my UAA-containing protein is very low.

Causality & Solution: Low yield is typically due to inefficient competition between the UAA-tRNA and the host cell's release factors at the stop codon, or toxicity issues.

  • 1. Optimize Synthetase/tRNA Expression: The concentrations of the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA are critical. Titrate the expression levels of these components (e.g., by using promoters of different strengths) to find a balance that maximizes UAA incorporation without overburdening the cell.

  • 2. Increase UAA Concentration: Ensure the UAA is present in the growth medium at a saturating concentration (typically 1-10 mM, depending on the UAA).

  • 3. Check for Toxicity: The UAA itself or the expression of the orthogonal components can sometimes be toxic. Try lowering the induction temperature or using a different expression host. The biggest challenge can be coordinating the various steps to work efficiently in living cells.[8]

Section 4: Analytical Characterization of Stoichiometry

You cannot control what you cannot measure. Accurate analytical characterization is a non-negotiable, self-validating step in any modification workflow. Mass spectrometry (MS) is the preferred method for analyzing protein modifications.[9]

Frequently Asked Questions (FAQs)

Q4: What is the best way to confirm the stoichiometry of my final product?

A: A multi-pronged approach is best, but intact mass analysis via high-resolution mass spectrometry is the gold standard for determining the distribution of species.[10]

TechniquePrincipleProsCons
Intact Mass Spec (ESI-Q-TOF, Orbitrap) Measures the mass of the entire protein conjugate.Provides direct measurement of mass distribution; can quantify relative abundance of each species (unmodified, +1, +2, etc.).[11]Requires high-purity sample; can be difficult for very large or heterogeneous proteins.
Hydrophobic Interaction Chrom. (HIC) Separates species based on hydrophobicity.Excellent for separating antibody-drug conjugates (ADCs) with different drug-to-antibody ratios (DARs).[12]Indirect measurement; requires calibration and validation.
Reversed-Phase HPLC (RP-HPLC) Separates based on hydrophobicity under denaturing conditions.High resolution for smaller proteins and protein fragments.Denaturing conditions may not be suitable for all proteins.
SDS-PAGE Separates based on size.Simple, fast, and widely available.Only useful for large modifications that cause a significant and visible mass shift.
Troubleshooting Guide: Analytical Characterization

Problem 5: My intact mass spectrum is broad and difficult to deconvolute, so I can't assign a clear stoichiometry.

Causality & Solution: A broad spectrum indicates a high degree of heterogeneity that goes beyond just the number of modifications.

  • 1. Additional Modifications: Your protein may have other post-translational modifications (PTMs), such as glycosylation, that contribute to the heterogeneity.[1][13] If possible, deglycosylate the protein before analysis.

  • 2. Unresolved Adducts: The protein may have formed adducts with salts or detergents from the buffer. Ensure thorough desalting or buffer exchange before MS analysis.

  • 3. Instrument Resolution: Ensure the mass spectrometer is properly calibrated and operating at high resolution.

  • 4. Deconvolution Algorithm: Use appropriate deconvolution software to process the raw data. The algorithm's parameters (e.g., mass range, expected charge state distribution) may need to be optimized.

Section 5: Purification of Modified Proteins

After the reaction, it is almost always necessary to purify the desired modified species away from unreacted protein, excess reagents, and incorrectly modified products.[14]

Frequently Asked Questions (FAQs)

Q5: How can I purify my mono-modified protein from a mixture containing unmodified and multi-modified species?

A: The choice of chromatography depends on how the modification alters the protein's physicochemical properties.[15]

  • Ion-Exchange Chromatography (IEX): Use if the modification adds or removes a charged group. For example, modifying a lysine (positive charge) with a neutral molecule will make the protein more acidic and change its elution profile on an anion or cation exchange column.

  • Hydrophobic Interaction Chromatography (HIC): This is the method of choice if the modification significantly increases hydrophobicity, as is the case for most antibody-drug conjugates.[12] The different species (unmodified, +1 drug, +2 drugs, etc.) will elute at different salt concentrations.

  • Affinity Chromatography: If the modification introduces a specific tag (e.g., biotin, His-tag), you can use the corresponding affinity resin (e.g., streptavidin, Ni-NTA) for purification.[16]

References
  • AHA Journals. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics. Retrieved from [Link]

  • PMC. (n.d.). Chemical modifications of proteins and their applications in metalloenzyme studies. Retrieved from [Link]

  • PMC. (2022). Quantitative Control for Stoichiometric Protein Synthesis. Retrieved from [Link]

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]

  • Essays in Biochemistry. (n.d.). The challenge of detecting modifications on proteins. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Retrieved from [Link]

  • Fluidic Sciences Ltd. (2024). Binding Stoichiometry: What It Is, and Why It Matters. Retrieved from [Link]

  • Wikipedia. (n.d.). Post-translational modification. Retrieved from [Link]

  • Technology Networks. (2026). Proteomics Sample Preparation for Mass Spectrometry. Retrieved from [Link]

  • PMC. (2025). Overcoming Analytical Challenges in Proximity Labeling Proteomics. Retrieved from [Link]

  • PubMed. (2019). Analysis and Interpretation of Protein Post-Translational Modification Site Stoichiometry. Retrieved from [Link]

  • PubMed. (2017). Quantitative analysis of protein-protein interactions and post-translational modifications in rare immune populations. Retrieved from [Link]

  • PMC. (n.d.). A chemical biology route to site-specific authentic protein modifications. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Optimizing bioconjugation processes. Retrieved from [Link]

  • Frontiers. (n.d.). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]

  • eLife. (2019). Protein aggregation mediates stoichiometry of protein complexes in aneuploid cells. Retrieved from [Link]

  • NIH. (n.d.). Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Retrieved from [Link]

  • PMC. (2025). Uncovering Enzyme-Specific Post-Translational Modifications: An Overview of Current Methods. Retrieved from [Link]

  • Medium. (2018). Part I: Basic Knowledge of Quantitative Analysis of Protein Acetylation Modification. Retrieved from [Link]

  • ResearchGate. (2025). Site-specific chemical modifications of proteins. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.2: Protein Modification. Retrieved from [Link]

  • PubMed. (2006). Site-specific protein modification: advances and applications. Retrieved from [Link]

  • NIH. (2021). Strategies for Site‐Specific Labeling of Receptor Proteins on the Surfaces of Living Cells by Using Genetically Encoded Peptide Tags. Retrieved from [Link]

  • PNAS. (n.d.). Determining the stoichiometry of protein heterocomplexes in living cells with fluorescence fluctuation spectroscopy. Retrieved from [Link]

  • ResearchGate. (2019). Analysis and characterization of protein-drug conjugates?. Retrieved from [Link]

  • Agilent. (n.d.). Analytical Proteins & Conjugates. Retrieved from [Link]

  • YouTube. (2024). Biomolecule Labeling An Advanced Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Retrieved from [Link]

  • Cytiva. (2017). Western blotting: Troubleshooting Guide for Protein Transfer problems. Retrieved from [Link]

  • ScienceDaily. (2019). Labeling proteins with ubiquitin paves new road to cell regulation research. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein purification. Retrieved from [Link]

  • The Bruening Lab. (n.d.). Modified Membranes for Protein Purification. Retrieved from [Link]

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removal of unreacted tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers dealing with the purification of reaction mixtures containing tert-butyl (4-(2-bromoacetyl)phenyl)carbamate.

Subject: Removal of Unreacted tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (CAS: 885269-70-5) Document ID: TS-PUR-088 Applicable For: Medicinal Chemistry, PROTAC Synthesis, Peptide Modification

Impurity Profile & Challenge

Target Impurity: tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate Functional Characteristics:

  • Electrophile: Contains a highly reactive

    
    -bromoketone moiety.
    
  • Lachrymator: Potential skin and respiratory irritant; requires careful handling.[1]

  • Acid-Sensitive: Contains a Boc-protected amine, susceptible to deprotection in strong acids (e.g., TFA, HCl).[1]

The Problem: In nucleophilic substitution reactions (e.g., thioether or amine formation), this reagent is often used in excess to drive completion. However, its lipophilicity often mirrors that of the desired product, making standard flash chromatography difficult (co-elution). Furthermore, the


-bromoketone group can degrade on acidic silica gel, leading to streaking and yield loss.

Recommended Removal Strategies

Method A: Solid-Phase Scavenging (High Throughput / High Purity)

Status: Recommended Standard Mechanism: Chemoselective covalent capture. This method utilizes functionalized silica or polymer resins to selectively react with the electrophilic


-bromoketone impurity, immobilizing it on the solid support. The pure product remains in solution.

Recommended Resin: Thiol-functionalized Silica (e.g., Si-Thiol)

  • Why: Thiols are soft nucleophiles that react rapidly with alkyl halides (

    
    -bromoketones) under neutral conditions. This avoids the risk of Boc-deprotection or base-catalyzed polymerization.
    
Protocol: Batch Mode Scavenging
  • Calculate Load: Determine the theoretical excess of the bromoacetyl impurity (in mmol).

  • Resin Stoichiometry: Add 2.0 – 4.0 equivalents of Si-Thiol resin relative to the impurity.

  • Solvent Selection: Dissolve the crude mixture in a solvent compatible with the resin (DCM, THF, or EtOAc). Avoid protic solvents like MeOH if possible, as they may slow the kinetics.

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) at room temperature for 1–4 hours .

    • Tip: Add a catalytic amount of base (e.g., DIPEA, 0.5 eq relative to resin) to accelerate the thiol alkylation if the reaction is sluggish.

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad.

  • Wash: Rinse the resin cake with the reaction solvent to recover all product.

  • Concentrate: Evaporate the filtrate to obtain the purified product.

Workflow Visualization:

ScavengingWorkflow Step1 Crude Mixture (Product + Impurity) Step2 Add Si-Thiol Resin (2-4 eq) Step1->Step2 Step3 Agitate (1-4 Hours, RT) Step2->Step3 Step4 Filtration (Remove Resin) Step3->Step4 Step5 Filtrate (Pure Product) Step4->Step5 Liquid Phase Waste Solid Waste (Resin-bound Impurity) Step4->Waste Solid Phase

Figure 1: Workflow for solid-phase scavenging of electrophilic impurities.

Method B: Chemical Quenching & Extraction (Cost-Effective)

Status: Alternative Mechanism: Polarity Modification. Convert the lipophilic bromoacetyl impurity into a highly polar, water-soluble species using a small molecule scavenger, then remove it via aqueous workup.

Reagent: N-Acetylcysteine or Sodium 2-mercaptoethanesulfonate

  • Why: These are odorless (relatively), water-soluble thiols.

Protocol:
  • Quench: To the reaction mixture (in EtOAc or DCM), add 1.5 – 2.0 equivalents (relative to impurity) of N-Acetylcysteine and 2.0 equivalents of mild base (e.g., K2CO3 or NaHCO3) dissolved in a minimum amount of water.

  • Biphasic Stir: Stir the biphasic mixture vigorously for 1 hour. The impurity reacts to form a polar thioether acid.

  • Extraction: Transfer to a separatory funnel.

    • Wash 1: Saturated aqueous NaHCO3 (The impurity is now a carboxylate salt and will partition into the aqueous layer).

    • Wash 2: Water.

    • Wash 3: Brine.

  • Dry & Concentrate: Dry the organic layer over Na2SO4 and concentrate.

Troubleshooting & FAQs

Q1: My product decomposes on the silica column. What is happening?

Diagnosis:


-Bromoketones can release HBr upon hydrolysis or interaction with surface silanols, creating localized acidic hotspots. This can cleave the Boc group on your product.[1]
Solution: 
  • Neutralize the Silica: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes before loading. This neutralizes acidic sites.

  • Switch to Alumina: Use neutral Alumina instead of silica gel for purification.

  • Fast Elution: Ensure your method elutes the compound in <15 minutes to minimize residence time.

Q2: The impurity co-elutes with my product despite using a gradient.

Diagnosis: Both compounds possess a similar lipophilic core (phenyl ring + Boc group). Solution:

  • Change Selectivity: Switch solvents. If using Hexane/EtOAc, try DCM/MeOH or Toluene/Acetone . Toluene often provides better separation for aromatic systems due to

    
     interactions.
    
  • Derivatize In-Situ: Use Method B (Chemical Quenching) before the column. By converting the bromoacetyl group to a polar acid, you shift its Rf to ~0.0, making it stick to the baseline while your product elutes.

Q3: Can I use amine resins instead of thiol resins?

Answer: Yes, but with caution.

  • Pros: Trisamine or amino-methyl resins are cheaper.

  • Cons: Amines are basic. If your product is base-sensitive, this could cause degradation. Furthermore, amines can react with the ketone to form imines (though less likely at RT). Si-Thiol is safer for Boc-protected compounds as it operates near neutral pH.

Comparison of Methods

FeatureMethod A: Scavenger ResinMethod B: Chemical QuenchMethod C: Chromatography
Purity High (>98%)Moderate (90-95%)Variable
Yield Excellent (minimal loss)Good (extraction losses)Moderate (column loss)
Time 2–4 Hours1–2 Hours2–5 Hours
Cost High (

$)
Low ($)Medium (

)
Scalability Linear (Easy)Linear (Easy)Difficult
Boc Stability ExcellentGoodRisk of Acidolysis

References

  • Biotage. (n.d.). Strategies for Removal of Excess Reagents and Side Products. Retrieved from [Link]

  • PubChem. (2025).[2][3][4] tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate Compound Summary. Retrieved from [Link]

  • Wipf, P. (2004). Strategies in Organic Synthesis: Scavenger Resins. University of Pittsburgh. Retrieved from [Link]

Sources

Technical Support Center: Stability of Thioether Bonds from Bromoacetyl Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of thioether bonds formed from the reaction of bromoacetyl groups with thiols, a common bioconjugation technique.

Frequently Asked Questions (FAQs)

Q1: How stable is the thioether bond formed from a bromoacetyl reaction under physiological conditions?

The thioether bond formed through the reaction of a bromoacetyl group with a cysteine thiol is generally considered stable.[1][2] This covalent linkage is robust and not readily susceptible to cleavage under typical physiological conditions (pH 7.4, 37°C). The reaction involves a nucleophilic substitution where the sulfur atom of a sulfhydryl group attacks the carbon bearing the bromine, resulting in a stable thioether linkage.[1]

Q2: What are the primary degradation pathways for bromoacetyl-cysteine linkages?

While the thioether bond itself is stable, degradation of the conjugate can occur through other mechanisms. One potential pathway involves the oxidation of the thioether to a sulfoxide or sulfone.[3][4] Additionally, under certain conditions, the formation of thiyl radicals can lead to protein degradation.[5] It is also important to consider the stability of the entire linker construct, as instability in other parts of the molecule can lead to the release of the conjugated payload.

Q3: How does pH influence the stability of the thioether conjugate?

The pH of the environment can impact the stability of the overall protein conjugate. While the thioether bond is stable across a range of pH values, extreme pH conditions can lead to protein degradation. For instance, disulfide bonds, another common linkage in proteins, can undergo degradation under neutral to basic conditions through mechanisms like β-elimination.[6] Although thioether bonds are more robust, it is crucial to maintain a pH within the protein's optimal stability range to prevent denaturation and other degradative processes. The reaction of bromoacetyl groups with thiols is often carried out at a pH of around 8.3 to ensure the selectivity for sulfhydryl groups.[1]

Q4: Can other amino acids react with bromoacetyl groups?

Yes, while the reaction with cysteine's sulfhydryl group is highly favorable, other nucleophilic amino acid side chains can also react with bromoacetyl groups. These include the imidazole group of histidine and the amino groups of lysine and the protein's N-terminus.[1][2] The selectivity of the reaction for cysteine is enhanced by controlling the pH. At a pH of around 6.5-7.5, the reaction is more specific for sulfhydryl groups.[1] However, at higher pH values, the reactivity with other nucleophiles increases.[7][8]

Troubleshooting Guide
Issue 1: Low conjugation efficiency or yield.
  • Possible Cause 1: Suboptimal pH. The reaction between the bromoacetyl group and the thiol is pH-dependent. If the pH is too low, the thiol group will be protonated and less nucleophilic.

    • Solution: Ensure the reaction buffer is within the optimal pH range of 7.0-9.0 for efficient conjugation.[7][8]

  • Possible Cause 2: Reagent instability. The bromoacetyl reagent may have degraded over time.

    • Solution: Use freshly prepared reagents and protect them from light to prevent the generation of free iodine, which can cause side reactions.[1]

  • Possible Cause 3: Competing reactions. If the protein has accessible disulfide bonds, they may be reduced, and the resulting free thiols could compete for the bromoacetyl reagent.

    • Solution: If necessary, perform the conjugation under conditions that minimize disulfide bond reduction.

Issue 2: Off-target modification and product heterogeneity.
  • Possible Cause 1: Reaction with other nucleophiles. At higher pH values, bromoacetyl groups can react with other amino acids like histidine and lysine.[1][2][7]

    • Solution: Perform the conjugation at a pH closer to neutral (pH 7.0-7.5) to maximize selectivity for cysteine residues.[1]

  • Possible Cause 2: Excess reagent. A large excess of the bromoacetyl reagent can lead to non-specific modifications.[1]

    • Solution: Optimize the stoichiometry of the reaction by using a minimal excess of the bromoacetyl reagent.

Issue 3: Conjugate instability during storage or in vivo.
  • Possible Cause 1: Oxidation of the thioether. The thioether bond can be oxidized to a sulfoxide or sulfone, which can alter the properties and stability of the conjugate.[3][4]

    • Solution: Store the conjugate under inert gas (e.g., argon or nitrogen) and consider adding antioxidants to the formulation.

  • Possible Cause 2: Instability of the linker. While the thioether bond is stable, other parts of the linker can be labile. For example, thioether linkages derived from maleimide chemistry can be susceptible to a retro-Michael reaction, leading to deconjugation.[9][10] While bromoacetyl-derived thioethers are generally more stable, it is essential to consider the entire linker design.

    • Solution: If instability is observed, consider alternative, more stable linker technologies.[11][12]

Experimental Protocols & Data
Protocol: Bromoacetylation of a Cysteine-Containing Protein
  • Protein Preparation: Dissolve the cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5. If the protein has disulfide bonds that need to be reduced, treat with a reducing agent like dithiothreitol (DTT) and subsequently remove the DTT by dialysis or gel filtration.

  • Reagent Preparation: Dissolve the bromoacetyl-containing reagent in a compatible organic solvent (e.g., DMSO or DMF) at a high concentration.

  • Conjugation Reaction: Add the bromoacetyl reagent to the protein solution in a controlled molar excess. A typical starting point is a 5- to 10-fold molar excess of the reagent over the protein.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours. Protect the reaction from light.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or cysteine, to consume any unreacted bromoacetyl reagent.

  • Purification: Remove the excess reagent and byproducts by dialysis, gel filtration, or chromatography.

  • Characterization: Analyze the conjugate by methods such as mass spectrometry to confirm the modification and determine the conjugation efficiency.

Data Summary: Factors Affecting Thioether Bond Formation and Stability
FactorEffectRecommendation
pH Affects the rate and selectivity of the conjugation reaction.Use a pH of 7.0-8.5 for optimal reaction with thiols.[1][8]
Reagent Excess A large excess can lead to off-target modifications.[1]Use a minimal excess to favor reaction with cysteine.
Temperature Higher temperatures can increase reaction rates but may also promote protein degradation.Perform the reaction at room temperature or 4°C.
Light Exposure Can lead to the degradation of iodoacetyl reagents and the formation of reactive iodine.Protect reactions from light.[1]
Redox Environment The thioether can be oxidized.Store conjugates under an inert atmosphere and consider antioxidants.
Visualizations
Reaction Mechanism

Caption: SN2 reaction forming a stable thioether bond.

Troubleshooting Logic

Problem Conjugation Issue LowYield Low Yield Problem->LowYield Is yield low? Heterogeneity Heterogeneity Problem->Heterogeneity Is product heterogeneous? Instability Instability Problem->Instability Is conjugate unstable? CheckpH CheckpH LowYield->CheckpH Check pH (7.0-9.0) CheckReagent CheckReagent LowYield->CheckReagent Check Reagent Quality OptimizepH OptimizepH Heterogeneity->OptimizepH Optimize pH (7.0-7.5) OptimizeStoichiometry OptimizeStoichiometry Heterogeneity->OptimizeStoichiometry Optimize Stoichiometry CheckStorage CheckStorage Instability->CheckStorage Check Storage (Inert gas, antioxidants) EvaluateLinker EvaluateLinker Instability->EvaluateLinker Evaluate Linker Design

Caption: Decision tree for troubleshooting common issues.

References
  • Alley, S. C., Okeley, N. M., & Senter, P. D. (2010). Antibody–drug conjugates: targeted drug delivery for cancer. Current opinion in chemical biology, 14(4), 529-537.
  • Frisch, C., et al. (1996). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
  • Gao, C. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. 7th World ADC San Diego.[13]

  • Hermanson, G. T. (2013).
  • Jones, M. W., et al. (2014). Improving the serum stability of site-specific antibody conjugates with sulfone linkers. Bioconjugate chemistry, 25(8), 1513-1522.[11][12]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of thioethers.
  • Krenitsky, P. J., et al. (1992). Amino acid derivative and bromoacetyl modified peptides. U.S. Patent No. 5,162,504.[8]

  • Prakash, H., & Karsili, T. N. V. (2017). The role of thiols and disulfides in protein chemical and physical stability. In Protein Engineering (pp. 23-44). IntechOpen.[6]

  • Schlick, T. L., et al. (2005). Dual-mechanism of action of a bromoacetyl-containing peptide for inhibition of protein tyrosine phosphatases. Journal of the American Chemical Society, 127(39), 13491-13495.
  • Toste, F. D., & Still, W. C. (1995). Thioether-based approaches to multimeric peptides. Tetrahedron letters, 36(48), 8719-8722.[14]

  • Touati, J., et al. (2021). The effect of pH and transition metal ions on cysteine-assisted gold aggregation for a distinct colorimetric response. Scientific reports, 11(1), 1-11.[15]

  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of cancer therapy. European journal of medicinal chemistry, 143, 893-911.
  • Zambon, A., et al. (2019). A comparative guide to amide vs. thioether bond stability in bioconjugates. BenchChem.[9]

  • Zhang, D., et al. (2020). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Journal of medicinal chemistry, 63(15), 8219-8230.[16]

Sources

challenges in the synthesis of bifunctional molecules like tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. This bifunctional molecule is a critical building block in medicinal chemistry and drug development, valued for its dual reactivity that enables its use in constructing more complex molecular architectures. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring a higher success rate and purity of the final product.

I. Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format. The causality behind each troubleshooting step is explained to provide a deeper understanding of the reaction dynamics.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Reagents: Degradation of starting materials or reagents. 3. Catalyst Inactivity: Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2] Consider a modest increase in reaction temperature if the reaction is sluggish, but be mindful of potential side reactions. 2. Reagent Verification: Ensure the purity of tert-Butyl (4-aminophenyl)carbamate and bromoacetyl bromide/chloride. Use freshly opened or properly stored reagents. 3. Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent moisture from deactivating the Lewis acid catalyst.[3]
Formation of Multiple Products (Polysubstitution) 1. Over-acylation: The activated aromatic ring of the N-Boc-aniline derivative can undergo a second acylation.[4][5] 2. Harsh Reaction Conditions: High temperatures or prolonged reaction times can favor side reactions.1. Stoichiometry Control: Use a strict 1:1 stoichiometry of the acylating agent to the N-Boc-aniline derivative. 2. Temperature Management: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent to improve selectivity.[3][4]
Product is an Inseparable Oily Residue 1. Impurities: Presence of unreacted starting materials or byproducts preventing crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent.1. Purification Strategy: Utilize column chromatography with a suitable solvent system (e.g., hexane:ethyl acetate) to isolate the desired product.[1] 2. Thorough Drying: Ensure complete removal of the solvent under reduced pressure. If the product is still an oil, attempt trituration with a non-polar solvent like hexane to induce crystallization.
Product Degradation (Discoloration) 1. Instability to Light and Air: The bromoacetyl group can be susceptible to degradation. 2. Acidic or Basic Contamination: Residual acid or base from the workup can catalyze decomposition.1. Proper Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere.[3] 2. Neutral Workup: Ensure the product is thoroughly washed with a neutral solution (e.g., saturated sodium bicarbonate followed by brine) to remove any acidic or basic impurities.[6][7]

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate?

A1: The synthesis is typically achieved through a Friedel-Crafts acylation reaction.[8][9] In this electrophilic aromatic substitution, a Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the bromoacetyl halide (bromide or chloride) to form a highly electrophilic acylium ion. The electron-rich aromatic ring of the N-Boc-protected aniline then attacks this acylium ion, leading to the formation of the desired product. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine, preventing it from reacting with the acylating agent.[10]

Q2: Why is the Boc protecting group necessary for this reaction?

A2: The free amino group in 4-aminoacetophenone is a strong activating group, but it is also basic. In a Friedel-Crafts acylation, the amino group would react with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[11] The Boc protecting group temporarily masks the amine's reactivity, allowing the acylation to proceed at the desired position on the aromatic ring.[10]

Q3: Can I use bromoacetyl chloride instead of bromoacetyl bromide?

A3: Yes, bromoacetyl chloride is a suitable alternative to bromoacetyl bromide for this reaction. Both can be activated by a Lewis acid to form the necessary acylium ion. The choice between the two may depend on commercial availability, cost, and reactivity, with the bromide sometimes being more reactive.

Q4: My purified product shows signs of decomposition over time. How can I improve its stability?

A4: Tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate can be sensitive to acidic conditions, which can cleave the Boc protecting group.[3][12] It is also advisable to protect it from light and moisture. For long-term storage, keep the compound in a tightly sealed container in a refrigerator or freezer, under an inert atmosphere if possible.[3]

Q5: What are the key characterization techniques for this molecule, and what should I expect to see?

A5: The primary characterization methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: You should expect to see signals corresponding to the tert-butyl protons (a singlet around 1.5 ppm), the methylene protons of the bromoacetyl group (a singlet around 4.4 ppm), and the aromatic protons (two doublets in the range of 7.4-7.8 ppm). The NH proton of the carbamate will appear as a singlet, typically around 8.0 ppm.[1][13]

  • ¹³C NMR: Key signals will include the carbonyl carbons of the carbamate and the ketone, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the aromatic ring.[13][14]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the molecule (C₁₃H₁₆BrNO₃, MW: 314.18 g/mol ).

III. Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate.

Materials:

  • tert-Butyl (4-aminophenyl)carbamate

  • Bromoacetyl bromide (or chloride)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-Butyl (4-aminophenyl)carbamate and anhydrous dichloromethane. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride portion-wise, ensuring the temperature does not rise significantly.

  • Acylating Agent Addition: Dilute bromoacetyl bromide with anhydrous dichloromethane in the dropping funnel. Add the bromoacetyl bromide solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.[3]

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).[3]

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by adding cold water, followed by a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product as a solid.[1]

IV. Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution AcylHalide Br-CH2-CO-Br AcyliumIon [Br-CH2-C=O]+ AcylHalide->AcyliumIon + AlCl3 LewisAcid AlCl3 LewisAcidComplex [AlCl3Br]- StartingMaterial Boc-NH-Ph Intermediate Sigma Complex StartingMaterial->Intermediate + [Br-CH2-C=O]+ Product Boc-NH-Ph-CO-CH2-Br Intermediate->Product - H+ Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory CheckPurity Verify Reagent Purity? Start->CheckPurity CheckConditions Anhydrous Conditions Met? CheckPurity->CheckConditions Yes Purify Purify Reagents CheckPurity->Purify No CheckTemp Temperature Controlled? CheckConditions->CheckTemp Yes DrySolvents Use Anhydrous Solvents & Inert Atmosphere CheckConditions->DrySolvents No CheckStoichiometry Stoichiometry Correct? CheckTemp->CheckStoichiometry Yes OptimizeTemp Maintain Low Temp (0-5 °C) CheckTemp->OptimizeTemp No AdjustStoichiometry Use 1:1 Acylating Agent CheckStoichiometry->AdjustStoichiometry No Success Successful Synthesis CheckStoichiometry->Success Yes Purify->Start DrySolvents->Start OptimizeTemp->Start AdjustStoichiometry->Start

Caption: A logical workflow for troubleshooting the synthesis.

V. Quantitative Data Summary

Parameter Recommended Value/Range Notes
Stoichiometry (Substrate:Acylating Agent:Lewis Acid) 1 : 1.05-1.1 : 1.1-1.2A slight excess of the acylating agent and Lewis acid can drive the reaction to completion.
Reaction Temperature 0-5 °C (addition), Room Temp (stirring)Low temperature during addition minimizes side reactions. [3]
Reaction Time 4-8 hoursMonitor by TLC to avoid prolonged reaction times that can lead to byproduct formation. [3]
Typical Yield 70-85%Yields can vary based on the purity of reagents and reaction scale.

References

  • CN102659588A - Synthesis method of tert-butyl bromoacetate - Google P
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
  • Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). | Download Table - ResearchGate. [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates - Michael Pittelkow. [Link]

  • US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. [Link]

  • Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate - ResearchGate. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchGate. [Link]

  • 2 - Supporting Information. [Link]

  • Is the Friedel-Crafts acylation of aniline difficult? - Quora. [Link]

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Technical Support Center: Managing Steric Hindrance in Reactions with tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, with a focus on overcoming the challenges posed by steric hindrance in your reactions. Our goal is to equip you with the knowledge to optimize your synthetic strategies and achieve higher yields and purity.

Introduction: Understanding the Molecule's Reactivity

Tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate is a valuable bifunctional reagent in organic synthesis, particularly in the development of pharmaceutical agents like kinase inhibitors.[1] Its utility stems from two key functional groups: a reactive α-bromoacetyl moiety, which is an excellent electrophile for SN2 reactions, and a tert-butoxycarbonyl (Boc) protected aniline, which allows for subsequent modifications after deprotection.

The primary challenge in working with this molecule lies in the steric hindrance presented by the bulky tert-butyl group of the Boc protecting group. This steric bulk can significantly impact the approach of nucleophiles to the electrophilic carbon of the bromoacetyl group, leading to slower reaction rates, lower yields, and the formation of side products. This guide will help you navigate these challenges.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you troubleshoot specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

Q: I am reacting tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate with a sterically hindered secondary amine, and I am observing very low conversion even after prolonged reaction times. What are the likely causes and how can I improve my yield?

A: This is a classic issue of steric hindrance. The bulky tert-butyl group on the carbamate and the substitution on your secondary amine are likely preventing an effective SN2 reaction. Here’s a systematic approach to troubleshoot this:

1. Optimize Reaction Conditions:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. However, monitor the reaction closely for decomposition of your starting materials or product. A gradual increase in temperature (e.g., from room temperature to 50-80 °C) is recommended.

  • Choice of Base: The base is crucial for deprotonating the amine nucleophile. For sterically hindered amines, a stronger, non-nucleophilic base is often more effective. Consider switching from common bases like triethylamine (TEA) to a bulkier and more basic option like N,N-diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent Selection: The solvent can influence reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile, thus increasing its reactivity.

2. Consider Catalysis:

  • Phase-Transfer Catalysis (PTC): If your reaction is biphasic, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective.[2][3][4] The catalyst helps to transport the deprotonated amine from the aqueous or solid phase into the organic phase where the reaction occurs.

  • Iodide Catalysis (Finkelstein Reaction): Adding a catalytic amount of sodium iodide or potassium iodide can accelerate the reaction. The iodide ion is an excellent nucleophile and a good leaving group. It can displace the bromide to form a more reactive iodoacetyl intermediate in situ, which then reacts faster with your hindered amine.

3. Alternative Reagents and Strategies:

  • Less Hindered Electrophiles: If your synthesis allows, consider if a less sterically encumbered electrophile could be used. However, if the core scaffold is fixed, this may not be an option.

  • Activation of the Nucleophile: In some cases, converting the amine to a more potent nucleophile, such as its corresponding amide followed by alkylation, can be a viable, albeit longer, route.

Here is a decision-making workflow for troubleshooting low conversion:

low_conversion_troubleshooting start Low Conversion of Starting Material increase_temp Increase Reaction Temperature start->increase_temp check_sm Re-evaluate Starting Material Purity start->check_sm change_base Switch to a Stronger, Bulkier Base (e.g., DIPEA, DBU) increase_temp->change_base If no improvement change_solvent Use a Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) change_base->change_solvent If still low conversion add_catalyst Introduce a Catalyst change_solvent->add_catalyst If further optimization is needed ptc Phase-Transfer Catalyst (e.g., TBAB) add_catalyst->ptc For biphasic systems iodide Iodide Catalyst (e.g., NaI, KI) add_catalyst->iodide For slow S_N2

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of Multiple Products and Purification Challenges

Q: My reaction is proceeding, but I am getting a mixture of products, making purification difficult. What are the likely side reactions, and how can I suppress them?

A: The formation of multiple products often points to side reactions competing with your desired SN2 alkylation. Here are the most common culprits and their solutions:

1. Over-alkylation of the Nucleophile:

  • Cause: If your nucleophile is a primary amine, the initially formed secondary amine product can be more nucleophilic than the starting primary amine and react with another molecule of the electrophile, leading to a tertiary amine byproduct.

  • Solution: Use a slight excess of the primary amine nucleophile relative to the tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. This will increase the probability of the electrophile reacting with the starting amine rather than the product.

2. Elimination (E2) Reaction:

  • Cause: While the primary bromide in your electrophile is less prone to elimination than secondary or tertiary halides, a strong, sterically hindered base can promote the E2 pathway, leading to the formation of an enone.

  • Solution: Use a milder base if possible, such as potassium carbonate or sodium bicarbonate, especially if your nucleophile is sufficiently acidic to be deprotonated by them. Running the reaction at a lower temperature can also favor the SN2 pathway over E2.

3. Boc Deprotection:

  • Cause: The Boc group is labile under acidic conditions.[5] If your reaction conditions generate acidic byproducts (e.g., HBr from the SN2 reaction that is not effectively scavenged by the base), you may see partial or complete deprotection of the Boc group.

  • Solution: Ensure you are using a sufficient excess of a suitable base to neutralize any generated acid. A common choice is to use at least two equivalents of a tertiary amine base like TEA or DIPEA.

4. Reaction with the Carbonyl Group:

  • Cause: While less common, highly reactive nucleophiles could potentially add to the carbonyl group of the acetyl moiety.

  • Solution: This is generally not a major concern with amine or thiol nucleophiles under standard alkylation conditions. If you suspect this is occurring, consider using less reactive nucleophiles or protecting the carbonyl group, although this adds extra steps to your synthesis.

Purification Strategies:

  • For challenging separations of closely related products, consider using a different stationary phase for column chromatography (e.g., alumina instead of silica gel) or employing preparative HPLC.[6][7]

Here is a summary of potential side reactions and mitigation strategies:

Side ReactionCauseMitigation Strategy
Over-alkylation Product is more nucleophilic than starting material.Use an excess of the nucleophile.
Elimination (E2) Strong, hindered base; high temperature.Use a milder base; lower the reaction temperature.
Boc Deprotection Acidic byproducts not neutralized.Use a sufficient excess of a non-nucleophilic base.
Carbonyl Addition Highly reactive nucleophile.Generally less common; consider reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Is the Boc group on tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate stable to basic conditions?

A1: Yes, the Boc protecting group is generally stable to a wide range of basic and nucleophilic conditions, which is one of its key advantages.[8] However, it is sensitive to strong acids. Care should be taken to ensure that any acidic byproducts generated during the reaction are effectively neutralized by a base to prevent inadvertent deprotection.

Q2: Can I use this reagent with thiol nucleophiles?

A2: Absolutely. Thiols are excellent nucleophiles and generally react readily with the α-bromoacetyl group. Given the high nucleophilicity of thiols, these reactions often proceed under milder conditions (e.g., with a weaker base like potassium carbonate) and at lower temperatures than with hindered amines.

Q3: What is the best way to monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting materials and the expected product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, LC-MS is an excellent technique to monitor the disappearance of starting materials and the appearance of the product, as well as to identify any side products by their mass.

Q4: I am concerned about the potential for racemization if my nucleophile is chiral. Is this a valid concern?

A4: The reaction occurs at the electrophilic carbon of the bromoacetyl group, which is not a stereocenter. Therefore, if your nucleophile has a chiral center, this reaction should not affect its stereochemistry, as the bond formation is not occurring at the stereocenter.

Q5: Are there any safety precautions I should be aware of when working with this compound?

A5: Tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate is an α-halo ketone, which are known lachrymators and skin irritants. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

General Protocol for N-Alkylation of a Hindered Secondary Amine

This protocol provides a starting point for the alkylation of a sterically demanding secondary amine. Optimization of temperature, base, and reaction time may be necessary for your specific substrate.

  • To a solution of the hindered secondary amine (1.2 equivalents) in anhydrous DMF (0.1 M), add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Add a catalytic amount of potassium iodide (0.1 equivalents).

  • To this stirred solution, add a solution of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow reagents 1. Combine hindered amine, DIPEA, and KI in anhydrous DMF addition 2. Add electrophile solution dropwise reagents->addition reaction 3. Heat to 60 °C and monitor addition->reaction workup 4. Cool, dilute, and perform aqueous workup reaction->workup purification 5. Dry, concentrate, and purify by chromatography workup->purification

Caption: General experimental workflow for N-alkylation.

References

  • Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1533–1543. [Link]

  • PubChem. (n.d.). tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ahmad, I., et al. (2021). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. Protein & Peptide Letters, 28(10), 1134-1143. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

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Technical Support Center: Analytical Methods for Detecting Side Products in Labeling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Analytical Methods in Labeling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying, characterizing, and troubleshooting side products in bioconjugation and other labeling experiments. This guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when dealing with impurities in labeling reactions.

Q1: What are the most common types of side products I should expect in my labeling reaction?

A1: The nature of side products is highly dependent on the specific chemistry of your labeling reaction. However, some common classes of impurities include:

  • Unreacted Starting Materials: Excess labeling reagent or unreacted biomolecules.

  • Hydrolyzed Reagents: Many labeling reagents are susceptible to hydrolysis, rendering them inactive.

  • Aggregates: High concentrations of biomolecules or changes in buffer conditions during the reaction can lead to protein aggregation.

  • Products of Non-specific Labeling: Labeling at unintended sites on your biomolecule, for example, modification of amino acids other than the target residue.[1]

  • Degradation Products: The reaction conditions (e.g., pH, temperature) may cause degradation of your biomolecule or the label itself.

  • Isomers: Formation of structurally similar but functionally distinct product isomers.

Q2: At what stage of my workflow should I be most concerned about side product formation?

A2: Side product formation can occur at multiple stages. Critical control points include:

  • Reagent Preparation: Ensuring the purity and stability of your labeling reagent is paramount. Hydrolyzed or degraded reagents are a primary source of impurities.

  • Labeling Reaction: The reaction conditions (pH, temperature, stoichiometry, reaction time) are critical. Sub-optimal conditions can lead to incomplete reactions or the formation of undesired products.

  • Purification: Inefficient purification can lead to the carryover of unreacted materials and other side products into your final sample.[2]

  • Storage: Improper storage conditions can lead to the degradation of your labeled product over time.

Q3: What are the primary analytical techniques I should consider for detecting these side products?

A3: A multi-pronged analytical approach is often necessary for comprehensive characterization. The most powerful and commonly used techniques are:

  • High-Performance Liquid Chromatography (HPLC): An essential tool for separating and quantifying the components of your reaction mixture.[3][4][5]

  • Mass Spectrometry (MS): Provides accurate mass information, which is critical for identifying your desired product and any modifications or impurities.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly useful for small molecule labeling reactions to elucidate the precise chemical structure of products and byproducts.[9][10][11]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting guidance for common issues encountered during the analysis of labeling reactions, organized by analytical technique.

Guide 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a labeling reaction.[12] Common issues often manifest as unexpected peaks, poor peak shape, or incorrect retention times.

Common HPLC Troubleshooting Scenarios
Observed Issue Potential Cause Recommended Action
Multiple Peaks When Expecting One Incomplete reaction, presence of side products, or sample degradation.1. Confirm Identity of Peaks: Use a mass spectrometer coupled to the HPLC (LC-MS) to identify the mass of each peak.[3] 2. Optimize Reaction Conditions: Adjust stoichiometry, reaction time, or temperature to drive the reaction to completion. 3. Improve Purification: Employ a different purification strategy (e.g., size exclusion vs. affinity chromatography) to better separate the desired product.[2]
Broad or Tailing Peaks Poor sample solubility, secondary interactions with the stationary phase, or column degradation.1. Adjust Mobile Phase: Modify the pH or organic solvent concentration to improve peak shape. 2. Check Sample Preparation: Ensure the sample is fully dissolved in the mobile phase before injection. 3. Use an Inert Column: For proteins and other biomolecules, consider using a column with a bio-inert coating to minimize secondary interactions.[13]
Retention Time Shifts Changes in mobile phase composition, column temperature fluctuations, or column aging.1. Prepare Fresh Mobile Phase: Ensure accurate and consistent mobile phase preparation. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. 3. Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before each run.
Experimental Protocol: Reverse-Phase HPLC for Protein Labeling Reactions

This protocol provides a general framework for analyzing a protein labeling reaction using reverse-phase HPLC.

  • Sample Preparation:

    • Quench the labeling reaction according to your specific protocol.

    • If necessary, perform a buffer exchange into a suitable aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).

    • Filter the sample through a 0.22 µm filter to remove any particulates.

  • HPLC System and Column:

    • System: A standard HPLC or UHPLC system with UV detection is suitable.[7]

    • Column: A C4 or C8 reverse-phase column is often a good starting point for proteins.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Detector: UV detector set to 280 nm (for protein) and the appropriate wavelength for your label.

  • Gradient Elution Method:

    • Flow Rate: 1.0 mL/min

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B

      • 45-50 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The peak corresponding to your labeled protein should be the major species.

    • Peaks eluting earlier are typically more polar (e.g., hydrolyzed label), while later eluting peaks are more hydrophobic.

Guide 2: Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity of your labeled product and characterizing any side products.[6][14]

Common MS Troubleshooting Scenarios
Observed Issue Potential Cause Recommended Action
Expected Mass Not Observed The labeling reaction failed, or the incorrect product was formed.1. Analyze Starting Materials: Run the unreacted biomolecule and the labeling reagent separately to confirm their masses. 2. Check for Common Modifications: Look for masses corresponding to common side reactions such as oxidation (+16 Da) or hydrolysis of the label. 3. Consider In-Source Fragmentation: The molecule may be fragmenting in the mass spectrometer source. Try using gentler ionization conditions.
Complex Spectrum with Many Peaks Heterogeneous labeling (multiple labels per molecule), presence of multiple side products, or sample contamination.1. Deconvolute the Spectrum: Use deconvolution software to determine the neutral masses of the species present.[15] 2. Improve Upstream Purification: A cleaner sample will produce a simpler mass spectrum. 3. Use Tandem MS (MS/MS): Fragment the ions of interest to obtain structural information and confirm their identity.[16]
Low Signal Intensity Poor ionization efficiency, sample suppression, or low sample concentration.1. Optimize MS Parameters: Adjust source parameters such as capillary voltage and gas flow to improve ionization. 2. Desalt the Sample: Salts can suppress the ionization of your analyte. Perform a buffer exchange into a volatile buffer like ammonium acetate. 3. Concentrate the Sample: If the concentration is too low, use a centrifugal concentrator to increase it.
Experimental Protocol: Intact Mass Analysis of a Labeled Protein by LC-MS

This protocol outlines the analysis of a labeled protein using liquid chromatography coupled to a high-resolution mass spectrometer.

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol. The final buffer should be volatile (e.g., 0.1% formic acid in water/acetonitrile).

  • LC-MS System:

    • LC System: A UHPLC system is preferred for better resolution and shorter run times.

    • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is necessary for accurate mass determination of large molecules.

  • LC Method:

    • Use a similar reverse-phase gradient as described in the HPLC protocol, but with formic acid instead of TFA, as TFA can cause ion suppression.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan a wide m/z range (e.g., 500-4000 m/z) to capture the charge state envelope of the protein.

    • Source Conditions: Optimize for a stable spray and good signal intensity.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC).

    • Generate the mass spectrum for the peak of interest.

    • Use a deconvolution algorithm to convert the charge state envelope into a zero-charge mass spectrum.

    • Compare the observed mass to the theoretical mass of your expected product.

Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

For small molecule labeling reactions, NMR is the gold standard for unambiguous structure elucidation.[17]

Common NMR Troubleshooting Scenarios
Observed Issue Potential Cause Recommended Action
Overlapping Peaks in ¹H NMR Complex mixture of products and starting materials.1. Run a 2D NMR Experiment: A 2D TOCSY or HSQC experiment can help to resolve overlapping signals.[17] 2. Use a Higher Field Magnet: A higher field strength will provide better spectral dispersion. 3. Improve Purification: A purer sample will yield a simpler and more interpretable spectrum.
Incorrect Integrals Presence of impurities or residual solvent.1. Identify Impurity Peaks: Compare the spectrum to that of your starting materials and solvent. 2. Use a Quantitative NMR (qNMR) Approach: Add an internal standard with a known concentration to accurately quantify the components of the mixture.
Absence of Expected Signals The desired reaction did not occur, or the product is not soluble in the NMR solvent.1. Confirm Starting Material Spectra: Ensure your starting materials are what you think they are. 2. Try a Different NMR Solvent: Test the solubility of your compound in a range of deuterated solvents.
Experimental Protocol: ¹H NMR Analysis of a Small Molecule Labeling Reaction
  • Sample Preparation:

    • After the reaction and workup, dry the sample thoroughly under vacuum to remove all solvents.

    • Dissolve a small amount of the sample (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution into an NMR tube.

  • NMR Experiment:

    • Acquire a standard ¹H NMR spectrum.

    • If the spectrum is complex, consider acquiring a ¹³C NMR and 2D NMR spectra (e.g., COSY, HSQC) to aid in structural assignment.[17]

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks to determine the relative ratios of different species.

    • Assign the peaks to the protons in your expected product and any identified side products.

Visualization of Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues in labeling reaction analysis.

HPLC_Troubleshooting start Unexpected HPLC Profile q1 Are there extra peaks? start->q1 q2 Is the peak shape poor (broad, tailing)? start->q2 q3 Is the retention time shifted? start->q3 a1 Run LC-MS to identify peaks q1->a1 Yes a4 Adjust mobile phase q2->a4 Yes a7 Prepare fresh mobile phase q3->a7 Yes a2 Optimize reaction conditions a1->a2 a3 Improve purification a2->a3 a5 Check sample prep a4->a5 a6 Use bio-inert column a5->a6 a8 Use column oven a7->a8 a9 Equilibrate column a8->a9

Caption: Troubleshooting workflow for unexpected HPLC results.

MS_Troubleshooting start Problematic Mass Spectrum q1 Is the expected mass absent? start->q1 q2 Is the spectrum overly complex? start->q2 q3 Is the signal intensity low? start->q3 a1 Analyze starting materials q1->a1 Yes a4 Deconvolute the spectrum q2->a4 Yes a7 Optimize MS parameters q3->a7 Yes a2 Check for common modifications a1->a2 a3 Use gentler ionization a2->a3 a5 Improve purification a4->a5 a6 Use MS/MS a5->a6 a8 Desalt the sample a7->a8 a9 Concentrate the sample a8->a9

Caption: Troubleshooting workflow for problematic mass spectrometry data.

Regulatory Considerations and Impurity Thresholds

For professionals in drug development, understanding the regulatory landscape for impurities is crucial. Guidelines from the International Council for Harmonisation (ICH) provide a framework for the reporting, identification, and qualification of impurities.

ICH Guideline Focus Key Thresholds
ICH Q3A(R2) Impurities in New Drug SubstancesReporting Threshold: ≥0.05% Identification Threshold: ≥0.10% or 1.0 mg per day intake (whichever is lower) Qualification Threshold: ≥0.15% or 1.0 mg per day intake (whichever is lower)[18]
ICH Q3B(R2) Impurities in New Drug ProductsSimilar thresholds to Q3A, but also considers degradation products from excipients and container closure systems.[19]
ICH M7 Mutagenic ImpuritiesEstablishes a "Threshold of Toxicological Concern" (TTC) of 1.5 µ g/day for most mutagenic impurities.[20]

Note: These thresholds can vary based on the maximum daily dose of the drug.[21]

References

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). Google Cloud.
  • Applying NMR to Study Small-Molecule Interactions in Drug Discovery. (2020, March 20). AZoLifeSciences. Retrieved February 6, 2026, from [Link]

  • Proximity labeling for investigating protein-protein interactions. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]

  • NMR Characterization of RNA Small Molecule Interactions. (n.d.). PMC - PubMed Central - NIH. Retrieved February 6, 2026, from [Link]

  • Methods and Mechanisms of Protein Labeling. (2024, September 26). PharmiWeb.com. Retrieved February 6, 2026, from [Link]

  • NMR of molecules large and small in biomedical research and drug design. (2022, May 26). YouTube. Retrieved February 6, 2026, from [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025, August 7). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Protein/Antibody Labeling Solutions. (2025, August 11). AntBio. Retrieved February 6, 2026, from [Link]

  • Protein Analysis Techniques Explained. (2019, August 2). ATA Scientific. Retrieved February 6, 2026, from [Link]

  • The Science of Separation: Understanding High-Performance Liquid Chromatography. (n.d.). LinkedIn. Retrieved February 6, 2026, from [Link]

  • Bioconjugation Chemistry: Challenges and Solutions. (2022, December 1). kbDNA. Retrieved February 6, 2026, from [Link]

  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. (2025, January 28). LCGC International. Retrieved February 6, 2026, from [Link]

  • Bioanalytical Challenges in Antibody Drug Conjugates and Protein Degrader Programs. (2026, January 25). NorthEast BioLab. Retrieved February 6, 2026, from [Link]

  • Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. (n.d.). FDA. Retrieved February 6, 2026, from [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024, October 15). LCGC International. Retrieved February 6, 2026, from [Link]

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]

  • NMR spectroscopy of small molecules in solution. (2025, December 3). Books Gateway. Retrieved February 6, 2026, from [Link]

  • Detailed Structural Elucidation of Antibody-Drug Conjugate Biotransformation Species Using High Resolution Multiple Reaction Monitoring Mass Spectrometry with Orthogonal Dissociation Methods. (2024, December 17). PMC. Retrieved February 6, 2026, from [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho. Retrieved February 6, 2026, from [Link]

  • Troubleshooting Guides. (n.d.). Creative Biolabs. Retrieved February 6, 2026, from [Link]

  • Advances and challenges in analytical characterization of biotechnology products: mass spectrometry-based approaches to study properties and behavior of protein therapeutics. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • How to Design and Synthesize Antibody Drug Conjugates?. (n.d.). Creative Bioarray. Retrieved February 6, 2026, from [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency (EMA). Retrieved February 6, 2026, from [Link]

  • Bioconjugation Optimization & Troubleshooting. (n.d.). AbOliGo. Retrieved February 6, 2026, from [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH. Retrieved February 6, 2026, from [Link]

  • Analytical Challenges and Advancements in Bioanalysis of Therapeutic Proteins. (n.d.). Taylor & Francis Online. Retrieved February 6, 2026, from [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. Retrieved February 6, 2026, from [Link]

  • Antibody Conjugation Troubleshooting. (n.d.). Bio-Techne. Retrieved February 6, 2026, from [Link]

  • Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. (n.d.). Waters Corporation. Retrieved February 6, 2026, from [Link]

  • Common payloads with their Representative compounds and ADCs. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved February 6, 2026, from [Link]

  • Characterization Issues for Therapeutic Proteins. (2018, January 2). Biocompare. Retrieved February 6, 2026, from [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • A Complete Guide for Antibody Drug Conjugate Manufacturing. (2026, January 28). MolecularCloud. Retrieved February 6, 2026, from [Link]

  • No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. (n.d.). Shimadzu. Retrieved February 6, 2026, from [Link]

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Technical Support Center: Optimization of Bromoacetyl-Based Linkers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Conjugation, Stability, and Troubleshooting

Welcome to the technical support center for bromoacetyl-based linkers. This guide is designed for researchers, scientists, and drug development professionals who are utilizing bromoacetyl chemistry for bioconjugation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you optimize your experiments and troubleshoot common issues with confidence.

Part 1: Foundational Concepts & Core Principles

The bromoacetyl functional group is a powerful tool for creating stable bioconjugates. Its primary application lies in the formation of a thioether bond with a sulfhydryl group, most commonly from a cysteine residue within a protein or peptide.[1][2] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, resulting in a highly stable, non-reducible linkage.[3][4]

It is a common misconception that bromoacetyl linkers are "cleavable" in the traditional sense for payload delivery in antibody-drug conjugates (ADCs). In fact, their chief advantage is their exceptional stability compared to alternatives like maleimide-thiol adducts, which can undergo a retro-Michael reaction.[5][6] This guide, therefore, focuses on optimizing the formation and ensuring the stability of the bromoacetyl linkage, which is the key to a successful conjugate.

G cluster_reactants Reactants cluster_product Product Thiol Protein/Peptide-SH (Nucleophilic Cysteine) TransitionState SN2 Transition State Thiol->TransitionState Nucleophilic Attack Bromoacetyl Br-CH₂-CO-Linker (Electrophilic Carbon) Bromoacetyl->TransitionState pH 7.5 - 9.0 Thioether Protein/Peptide-S-CH₂-CO-Linker (Stable Thioether Bond) TransitionState->Thioether Bromide Leaving Group (Br⁻) caption Fig 1. Bromoacetyl-Thiol Conjugation Mechanism.

Caption: Bromoacetyl-Thiol Conjugation Mechanism.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemistry and application of bromoacetyl linkers.

Q1: Are bromoacetyl-based linkers considered cleavable?

A: No, under typical physiological or mild laboratory conditions, the thioether bond formed by a bromoacetyl linker and a cysteine thiol is considered non-cleavable.[1][2] This stability is a primary reason for its use, particularly in ADCs where premature payload release must be minimized.[6] Unlike disulfide linkers, which are cleaved by reducing agents, or hydrazone linkers, which are acid-labile, the thioether bond does not have a built-in trigger for biological cleavage.

Q2: Under what extreme conditions can the thioether bond be cleaved?

A: While resistant to typical biological conditions, the thioether bond can be cleaved under harsh, non-physiological conditions that are generally used for analytical purposes rather than for therapeutic payload release. For example, severe acid hydrolysis (e.g., 6M HCl at 115°C for over 20 hours) will break the bond, which is a method used in amino acid analysis to quantify the resulting S-carboxymethylcysteine.[2] Certain strong oxidizing or reducing agents not found in vivo may also affect the linkage.

Q3: How does pH influence the conjugation reaction?

A: The conjugation reaction is highly pH-dependent. The reaction requires the thiol group to be in its nucleophilic thiolate form (-S⁻). Therefore, the reaction rate increases at pH values approaching or exceeding the pKa of the cysteine's sulfhydryl group (~8.3).

  • pH 6.5-7.5: The reaction is slow but highly specific for thiols over other nucleophiles like amines.[]

  • pH 7.5-9.0: The reaction rate is significantly faster. However, as the pH increases, the risk of off-target reactions with other nucleophilic amino acid side chains, such as the ε-amino group of lysine or the imidazole group of histidine, also rises.[3][8][9] A common starting point for optimization is pH 8.0-8.5 in a non-nucleophilic buffer like phosphate or borate.[10]

Q4: My bromoacetyl linker solution appears to be losing reactivity over time. Why?

A: The bromoacetyl group is susceptible to hydrolysis, especially at neutral to alkaline pH. The hydroxide ions in the solution can act as a nucleophile, displacing the bromide and forming a non-reactive hydroxyacetyl group. It is crucial to prepare stock solutions of the bromoacetyl-linker in an anhydrous, water-miscible solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before starting the conjugation. Avoid prolonged storage of the linker in aqueous buffers.

Part 3: Troubleshooting Guide

Even with a stable linker, experimental challenges can arise. This guide provides a systematic approach to troubleshooting common issues.

G cluster_pH pH Optimization cluster_Reagents Reagent Integrity cluster_Stoichiometry Stoichiometry cluster_Reduction Thiol Availability Start Problem: Incomplete Conjugation or Low DAR Check_pH Is Reaction pH Optimal? (Target: 7.5-9.0) Start->Check_pH Check_Reagents Are Reagents Fresh & Active? Check_pH->Check_Reagents Yes pH_No No: pH is too low (<7.5) or buffer is nucleophilic. Check_pH->pH_No No Check_Stoichiometry Is Molar Excess of Linker Sufficient? (Target: 5-20 fold) Check_Reagents->Check_Stoichiometry Yes Reagents_No No: Linker was pre-dissolved in aqueous buffer or is old. Check_Reagents->Reagents_No No Check_Reduction Was Antibody Reduction Complete? (If applicable) Check_Stoichiometry->Check_Reduction Yes Stoichiometry_No No: Linker concentration is too low. Check_Stoichiometry->Stoichiometry_No No Reduction_No No: Disulfides not fully reduced. Check_Reduction->Reduction_No No Success Conjugation Optimized Check_Reduction->Success Yes pH_Action Action: Increase pH to 8.0-8.5. Use non-nucleophilic buffer (e.g., Phosphate, Borate). pH_No->pH_Action Reagents_Action Action: Prepare fresh linker stock in anhydrous DMSO/DMF. Use immediately. Reagents_No->Reagents_Action Stoichiometry_Action Action: Increase molar excess of linker. Perform a titration experiment. Stoichiometry_No->Stoichiometry_Action Reduction_Action Action: Optimize reducing agent (TCEP) concentration and incubation time. Ensure removal of reducing agent before adding linker. Reduction_No->Reduction_Action caption Fig 2. Troubleshooting Workflow for Low Conjugation Efficiency.

Caption: Troubleshooting Workflow for Low Conjugation Efficiency.

Problem Potential Cause Recommended Solution & Explanation
Low Drug-to-Antibody Ratio (DAR) or Incomplete Conjugation 1. Suboptimal pH: Thiol groups are not sufficiently deprotonated. 2. Linker Hydrolysis: The bromoacetyl group was hydrolyzed before it could react. 3. Insufficient Linker: Molar excess of the linker is too low. 4. Incomplete Antibody Reduction: Interchain disulfides are not fully reduced to free thiols.[11]1. Optimize pH: Perform small-scale reactions across a pH range of 7.5 to 9.0 to find the sweet spot between reaction rate and specificity. Use a non-nucleophilic buffer. 2. Fresh Reagents: Prepare the bromoacetyl-linker stock solution in anhydrous DMSO or DMF and add it to the reaction at the last moment. 3. Increase Molar Excess: Titrate the linker from a 5-fold to a 20-fold molar excess over available thiols. 4. Verify Reduction: Ensure complete reduction using an agent like TCEP and subsequent removal of the reducing agent before adding the linker.
High Levels of Aggregation in Final Product 1. Hydrophobicity: The linker and/or payload are highly hydrophobic, causing the ADC to aggregate, especially at higher DARs.[12] 2. Incorrect Buffer/pH: The final formulation buffer is not optimal for the stability of the conjugated antibody. 3. Conjugation-Induced Unfolding: Conjugation may slightly destabilize the antibody's tertiary structure.[12]1. Modify Linker/DAR: If possible, use a more hydrophilic linker (e.g., containing PEG moieties). Aim for a lower average DAR, as aggregation often correlates with higher DAR values.[13] 2. Formulation Screening: Screen different formulation buffers (e.g., citrate, histidine) and excipients (e.g., polysorbate, sucrose) to improve colloidal stability. 3. Analytical Monitoring: Use Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to monitor aggregation during the process and in stability studies.[13][14]
Evidence of Off-Target Modification 1. Reaction pH is too High: At pH > 9.0, bromoacetyl groups can react with other nucleophiles like lysines and histidines.[3][8] 2. Large Excess of Linker: A very high molar excess of the linker can drive less favorable side reactions.1. Reduce pH: Lower the reaction pH to the 7.5-8.5 range to maximize thiol selectivity. 2. Optimize Stoichiometry: Use the lowest molar excess of linker that still provides an acceptable DAR to minimize off-target reactions. 3. Characterize Product: Use mass spectrometry (LC-MS) to confirm the conjugation sites and identify any off-target modifications.[15]

Part 4: Experimental Protocols

Protocol 1: Optimized Cysteine Conjugation with a Bromoacetyl-Linker

This protocol provides a general workflow for conjugating a bromoacetyl-containing linker-payload to a monoclonal antibody via reduced interchain cysteine residues.

Materials:

  • Monoclonal Antibody (mAb) in a non-amine, non-thiol buffer (e.g., PBS).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP), 10 mM stock in water.

  • Bromoacetyl-Linker-Payload: Prepared as a 10 mM stock in anhydrous DMSO.

  • Reaction Buffer: 100 mM Sodium Phosphate, 2 mM EDTA, pH 8.0.

  • Quenching Solution: 1 M N-acetyl-cysteine in water.

  • Purification: Size exclusion chromatography (SEC) column or dialysis system.

Procedure:

  • Antibody Preparation: Adjust the mAb concentration to 2-10 mg/mL in Reaction Buffer.

  • Reduction of Disulfides:

    • Add TCEP to the mAb solution to a final concentration of 1-2 mM (this corresponds to a ~50-fold molar excess over the antibody).

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[16]

  • Removal of Reducing Agent (Critical Step):

    • Immediately remove the TCEP using a desalting column or buffer exchange spin column, exchanging the antibody into fresh, degassed Reaction Buffer. This prevents TCEP from reacting with your bromoacetyl linker.

  • Conjugation Reaction:

    • Immediately after TCEP removal, add the Bromoacetyl-Linker-Payload stock solution to the reduced mAb. Aim for a 10-fold molar excess of linker over the available thiol groups (typically 8 thiols per mAb).

    • Incubate the reaction at room temperature for 2-4 hours, protected from light.[3]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 1 mM (or a 10-fold excess over the initial amount of bromoacetyl-linker) to react with any unreacted linker.

    • Incubate for 30 minutes.

  • Purification:

    • Purify the resulting ADC from excess linker-payload and quenching agent using an SEC column (e.g., Sephadex G-25) or extensive dialysis against your desired formulation buffer.

  • Characterization:

    • Determine the protein concentration (e.g., A280) and average DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[14][17]

    • Assess aggregation using SEC.[13]

Protocol 2: Assessing Conjugate Stability in Plasma

This protocol is designed to test the stability of the thioether linkage under physiological conditions.

Procedure:

  • Sample Preparation: Dilute the purified ADC to a final concentration of 1 mg/mL in fresh human or mouse plasma. As a control, dilute the ADC in its formulation buffer.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At specified time points (e.g., 0, 24, 48, 96, and 168 hours), remove an aliquot of the plasma-ADC mixture.

  • ADC Capture: Capture the ADC from the plasma using Protein A/G magnetic beads. This separates the ADC from the bulk of plasma proteins.

  • Analysis:

    • Elute the captured ADC from the beads.

    • Analyze the eluate by LC-MS to assess the integrity of the conjugate and measure the average DAR. A stable conjugate will show no significant change in DAR over the time course.[18]

    • Alternatively, analyze the supernatant (plasma with ADC removed) for any released linker-payload, although this is not expected for stable thioether bonds.[15]

References

  • Science.gov. thioester bond cleavage: Topics by Science.gov. [Link]

  • Organic Chemistry Portal. Cleavage of thioesters. [Link]

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  • ResearchGate. Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks | Request PDF. [Link]

  • ResearchGate. Blood serum stability of conjugates 1–3 and structure of thiol reactive reagents 4 and 5. [Link]

  • YouTube. Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. [Link]

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  • MDPI. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues. [Link]

  • National Center for Biotechnology Information. Analytical methods for physicochemical characterization of antibody drug conjugates. [Link]

  • Google Patents.
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  • MDPI. Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. [Link]

  • Google Patents.
  • ResearchGate. One-Step Conjugation Method for Site-Specific Antibody-Drug Conjugates through Reactive Cysteine-Engineered Antibodies | Request PDF. [Link]

  • ACS Publications. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. [Link]

  • ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF. [Link]

  • Master Organic Chemistry. Thiols And Thioethers. [Link]

  • ResearchGate. Hydrolysis rates of bromo-and thiomaleimides, measured by 'turn-on' of.... [Link]

  • Bioanalysis Zone. Measurement of ADC stability in plasma and serum via mass spectrometry analysis. [Link]

  • ACS Publications. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. [Link]

  • Thieme. 5.2 Thioether Derivatives. [Link]

  • ResearchGate. (PDF) Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry. [Link]

  • PubMed. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. [Link]

  • National Center for Biotechnology Information. A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs. [Link]

  • BioPharm International. Tackling Analytical Method Development for ADCs. [Link]

  • Wiley Online Library. Hydrolysis in Drug and Prodrug Metabolism Chemistry, Biochemistry, and Enzymology. [Link]

  • National Center for Biotechnology Information. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. [Link]

  • Creative Biolabs. Cysteine based Conjugation Strategy. [Link]

  • YouTube. Hydrolysis of thio-acetal: Three different strategies to get back the carbonyl group. [Link]

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Validation & Comparative

mass spectrometry analysis of peptides modified by tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Analysis of Peptides Modified by tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Authored by a Senior Application Scientist

In the landscape of chemical proteomics and drug discovery, the precise identification of protein-ligand interactions and the characterization of post-translational modifications (PTMs) are paramount. Covalent modifying agents are indispensable tools in this pursuit, allowing for the stable labeling of specific amino acid residues. This guide provides a comprehensive analysis and comparison of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate, a bifunctional reagent designed for targeted peptide alkylation.

We will delve into the mechanistic underpinnings of its reactivity, provide validated experimental protocols for its use, and compare its performance against common alternatives. This document is intended for researchers, scientists, and drug development professionals who leverage mass spectrometry to unravel complex biological systems.

Understanding the Reagent: A Tale of Two Moieties

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate is a strategic choice for peptide modification due to its distinct chemical features. Its structure can be deconstructed into two key functional components:

  • The Bromoacetyl Group (The "Warhead"): This α-haloacetyl moiety is a potent electrophile, making it highly reactive towards nucleophilic amino acid side chains. It primarily targets the thiol group of cysteine residues via an SN2 reaction, forming a stable thioether bond. This high reactivity and specificity for cysteine under controlled pH conditions make it an excellent tool for probing cysteine accessibility and reactivity.

  • The Boc-Protected Amine (The "Payload"): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis.[1] Its presence here offers two potential advantages. First, it renders the amine non-reactive during the initial alkylation step. Second, and more importantly, the Boc group is labile under acidic conditions (e.g., trifluoroacetic acid, TFA). This feature can be exploited for subsequent chemical modifications at the newly introduced amine after deprotection or can serve as a unique mass signature during mass spectrometric analysis.

The combination of a highly specific reactive group with a cleavable protecting group allows for complex experimental designs, such as two-step labeling or enrichment strategies.

Reaction Mechanism

The primary reaction involves the nucleophilic attack of a deprotonated cysteine thiol on the α-carbon of the bromoacetyl group, displacing the bromide ion.

Caption: Alkylation of a cysteine residue by the reagent.

Experimental Protocol: From Modification to Analysis

This section details a robust, self-validating workflow for the modification of proteins or peptides and their subsequent analysis by mass spectrometry. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Workflow Overview

Experimental Workflow start Protein Sample reduce 1. Reduction (e.g., 10 mM DTT, 56°C, 30 min) start->reduce alkylate 2. Alkylation (25 mM Reagent, RT, 60 min, dark) reduce->alkylate quench 3. Quenching (e.g., excess DTT) alkylate->quench digest 4. Proteolytic Digestion (e.g., Trypsin, 37°C, overnight) quench->digest cleanup 5. Sample Cleanup (C18 Desalting) digest->cleanup lcms 6. LC-MS/MS Analysis (Data-Dependent Acquisition) cleanup->lcms analysis 7. Data Analysis (Database Search with Variable Modification) lcms->analysis end Identified Peptides analysis->end

Caption: Standard workflow for peptide modification and analysis.

Step-by-Step Methodology

A. Protein Reduction and Alkylation

  • Rationale: Disulfide bonds within proteins must be reduced to free the cysteine thiols for modification. Alkylation then caps these thiols to prevent re-oxidation and to introduce the desired mass tag. This is a critical step in bottom-up proteomics.[2]

  • Solubilization: Solubilize your protein extract in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. Scientist's Note: TCEP can be used as an alternative reducing agent and does not need to be removed before alkylation with certain reagents, but DTT is a robust and cost-effective choice.[2]

  • Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate in a compatible solvent (e.g., acetonitrile or DMSO) to a final concentration of 25 mM. Incubate for 1 hour at room temperature in the dark. Scientist's Note: The bromoacetyl group is light-sensitive, and performing this step in the dark prevents unwanted side reactions.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM to react with any excess alkylating agent.

B. Sample Preparation for Mass Spectrometry

  • Buffer Exchange/Dilution: Dilute the sample with 50 mM ammonium bicarbonate until the urea concentration is below 1 M. This is crucial for optimal enzyme activity.

  • Digestion: Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip to remove salts and detergents that interfere with electrospray ionization.

C. LC-MS/MS Analysis

  • Rationale: Liquid chromatography separates the complex peptide mixture before introduction into the mass spectrometer, which ionizes, fragments, and detects the peptides to determine their mass and sequence.[3]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a nano-LC system.[3]

  • Column: Use a C18 reversed-phase column for peptide separation.

  • Gradient: Run a standard 60-90 minute gradient from ~2% to 40% acetonitrile with 0.1% formic acid.

  • Acquisition Mode: Use a data-dependent acquisition (DDA) method, selecting the top 10-20 most intense precursor ions for fragmentation (MS/MS) by higher-energy collisional dissociation (HCD).

Data Analysis: Decoding the Spectra

The key to successful identification is defining the correct modification in your database search software (e.g., MaxQuant, Proteome Discoverer, Mascot).

  • Modification Mass: The monoisotopic mass of the adduct (-CH2-C(=O)-Ph-NH-Boc) is 233.10519 Da . This should be set as a variable modification on Cysteine (C).

  • Molecular Formula: C₁₃H₁₅NO₃

  • Diagnostic Ions: A key advantage of the Boc group is its fragmentation behavior. Upon collisional activation (HCD or CID), it can produce a characteristic neutral loss. This provides a secondary validation of the modification's presence.

Fragmentation Parent Precursor Ion Peptide-Cys-S-CH₂-C(=O)-Ph-NH-Boc m/z Fragment1 Fragment Ion Peptide-Cys-S-CH₂-C(=O)-Ph-NH₂ m/z - 100.05 Parent->Fragment1 Fragment2 b- and y-ions Parent->Fragment2 Loss Neutral Loss of Boc group (C₅H₈O₂) 100.05276 Da Loss->Fragment1:ms HCD/CID

Sources

A Researcher's Guide to Covalent Probe-Based Protein-Ligand Interaction Studies: A Comparative Analysis Featuring tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Covalent Probes in Drug Discovery and Proteomics

In the landscape of modern drug discovery and chemical biology, the precise characterization of protein-ligand interactions is a cornerstone of progress. While non-covalent interactions are fundamental to many biological processes, the strategic use of covalent probes offers a powerful and enduring approach to identify and validate drug targets, map binding sites, and elucidate mechanisms of action. By forming a stable, irreversible bond with their protein targets, covalent probes provide a robust handle for downstream analytical techniques, most notably mass spectrometry-based proteomics.

This guide provides an in-depth technical comparison of methodologies for characterizing protein-ligand interactions, with a specific focus on the utility of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. This bifunctional reagent serves as an exemplary scaffold for creating bespoke chemical probes. Its bromoacetyl "warhead" provides a reactive electrophile for covalently modifying nucleophilic amino acid residues, while the tert-butyloxycarbonyl (Boc)-protected amine offers a versatile point for subsequent attachment of reporter tags.

We will delve into the mechanistic underpinnings of this and other covalent labeling strategies, present objective comparisons with alternative approaches, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of covalent chemistry to advance their research.

The Mechanism of Action: tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate as a Versatile Covalent Probe

The efficacy of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate as a tool for protein-ligand studies lies in its well-defined chemical reactivity. The bromoacetyl group is a soft electrophile that preferentially reacts with soft nucleophiles, primarily the thiol side chain of cysteine residues, although reactions with histidine and lysine can also occur depending on the local microenvironment within the protein. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, resulting in a stable thioether bond.

The second key feature is the Boc-protected amine. This protecting group is stable under many physiological conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine. This amine then serves as a versatile chemical handle for "clicking" on a variety of reporter tags, such as biotin for affinity enrichment or a fluorophore for imaging applications.

G1 cluster_0 Step 1: Covalent Labeling cluster_1 Step 2: Reporter Tagging Probe tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate CovalentAdduct Covalently Modified Protein Probe->CovalentAdduct S_N_2 Reaction TargetProtein Target Protein (with nucleophilic Cys) TargetProtein->CovalentAdduct Deprotection Boc Deprotection (Acidic Conditions) CovalentAdduct->Deprotection ActivatedProtein Protein with Exposed Amine Deprotection->ActivatedProtein TaggedProtein Tagged Protein for Downstream Analysis ActivatedProtein->TaggedProtein Ligation Reporter Reporter Tag (e.g., Biotin-NHS) Reporter->TaggedProtein

Caption: Two-step mechanism of protein labeling with tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate.

A Comparative Analysis of Covalent Probes for Proteome Profiling

The choice of a covalent probe is a critical experimental decision, with the "warhead" chemistry largely dictating the reactivity and selectivity of the probe. While the bromoacetyl group of our topic compound is effective, a variety of other electrophilic groups are commonly employed in chemical proteomics. The following table provides a comparative overview of common covalent warheads.

Electrophilic WarheadTargeted Residue(s)ReactivityAdvantagesDisadvantages
Bromoacetyl Cys >> His, LysHighRapid reaction kinetics.Can exhibit off-target reactivity due to high reactivity.
Acrylamide CysModerateTunable reactivity, good for in-cell applications.[1]Can undergo Michael addition with other nucleophiles.
Chloroacetamide CysModerateGenerally more stable and less reactive than bromoacetamides.[1]Slower reaction kinetics compared to bromoacetyls.
Fluorosulfonyl Tyr, Lys, SerHighCan target less common nucleophiles.Can be less selective.
Epoxide Cys, Ser, His, Asp, GluModerateCan be found in natural products.[2]Ring-opening can be catalyzed by various residues, affecting selectivity.
Photoaffinity Labels (e.g., Diazirines) Any proximal residueLight-activatedCan label non-nucleophilic residues and capture transient interactions.Requires UV activation which can damage biomolecules; often lower labeling efficiency.

Experimental Design: A Step-by-Step Protocol for Target Identification

The following protocol outlines a comprehensive workflow for identifying the cellular targets of a ligand of interest using a custom probe synthesized from tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. This approach is a form of activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for studying enzyme function in complex biological systems.[3][4][5][6]

G2 cluster_workflow Chemoproteomic Workflow CellCulture 1. Cell Culture and Treatment Lysis 2. Cell Lysis CellCulture->Lysis ProbeLabeling 3. Probe Incubation Lysis->ProbeLabeling ClickChemistry 4. Biotin Tagging (Click Chemistry) ProbeLabeling->ClickChemistry Enrichment 5. Streptavidin Enrichment ClickChemistry->Enrichment Digestion 6. On-Bead Digestion Enrichment->Digestion LCMS 7. LC-MS/MS Analysis Digestion->LCMS DataAnalysis 8. Data Analysis and Target Identification LCMS->DataAnalysis

Caption: A generalized workflow for target identification using a covalent probe.

Part 1: Probe Synthesis and Cellular Treatment
  • Probe Synthesis: Synthesize the covalent probe by coupling the ligand of interest to the amine of deprotected tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. This typically involves standard amide bond formation chemistry.

  • Cell Culture: Culture the cells of interest to the desired confluency.

  • Probe Treatment: Treat the cells with the synthesized probe at various concentrations and for different durations to optimize labeling conditions. A vehicle-only control (e.g., DMSO) is essential. For competitive profiling, a condition where cells are pre-incubated with an excess of a non-probe-linked ligand can be included to identify specific binders.

Part 2: Sample Preparation for Mass Spectrometry
  • Cell Lysis: Harvest and lyse the cells in a buffer compatible with downstream click chemistry and mass spectrometry (e.g., urea-based lysis buffer).

  • Click Chemistry: To the cell lysate, add the biotin-azide reporter tag, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). This will ligate the biotin tag to the alkyne handle on the probe-labeled proteins.

  • Protein Precipitation and Redissolving: Precipitate the proteins (e.g., with acetone or methanol/chloroform) to remove excess reagents. Resuspend the protein pellet in a denaturing buffer (e.g., 8M urea).

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide to prevent their re-oxidation and to block non-labeled cysteines.

  • Streptavidin Enrichment: Incubate the protein lysate with streptavidin-coated magnetic beads to enrich for biotinylated (i.e., probe-labeled) proteins. Wash the beads extensively to remove non-specifically bound proteins.

Part 3: Mass Spectrometry and Data Analysis
  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin) and incubate overnight to digest the enriched proteins into peptides.

  • Peptide Desalting: Collect the supernatant containing the peptides and desalt using a C18 StageTip or similar solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database for protein identification and quantification. Proteins that are significantly enriched in the probe-treated samples compared to the controls are considered potential targets.

Data Interpretation and Target Validation

A successful chemoproteomic experiment will yield a list of proteins that are significantly enriched upon treatment with the covalent probe. The next crucial step is to validate these potential targets.

Quantitative Data Summary:

Protein IDFold Enrichment (Probe vs. DMSO)p-valueNotes
P1234515.2< 0.001Known target of the ligand class.
Q678908.7< 0.01Novel potential target.
R543212.10.04Low-confidence hit, requires further validation.

Validation Strategies:

  • Competitive Binding Assays: Pre-incubating cells with a non-tagged version of the ligand should reduce the enrichment of true targets by the probe.

  • Western Blotting: Confirm the enrichment of top candidates by Western blotting using antibodies specific to those proteins.

  • Site-of-Modification Analysis: Tandem mass spectrometry data can often pinpoint the specific peptide and amino acid residue that was modified by the probe, providing strong evidence for direct interaction.

  • Functional Assays: If the identified target has a known function (e.g., an enzyme), assess whether the covalent probe modulates this activity.

  • Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the target protein and observe if this phenocopies the effects of the probe.

Conclusion and Future Directions

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate and similar covalent probes are invaluable tools for the modern chemical biologist and drug discoverer. The ability to covalently "tag" protein targets within a complex cellular environment provides a powerful means to identify novel protein-ligand interactions and elucidate the mechanisms of action of bioactive small molecules. While the choice of the electrophilic warhead must be carefully considered based on the research question, the bromoacetyl group offers a reactive and effective option for targeting nucleophilic residues.

The future of this field lies in the development of novel covalent probes with enhanced selectivity and the integration of chemoproteomic workflows with other "omics" technologies. The continued advancement of mass spectrometry instrumentation and data analysis software will undoubtedly enable deeper and more comprehensive profiling of the "ligandable" proteome, accelerating the pace of drug discovery and our fundamental understanding of biology.

References

  • Kathman, S. G., et al. (2014). A small molecule screening platform for discovering covalent inhibitors of papain. Journal of the American Chemical Society, 136(3), 875-882.
  • Bogyo, M., et al. (1997). Substrate binding and sequence preference of the proteasome revealed by active-site-directed affinity probes. Chemistry & Biology, 4(2), 149-161.
  • Zhang, L., et al. (2025). Chemoproteomic Profiling of Clickable Fumarate Probes for Target Identification and Mechanism of Action Studies. Request PDF.
  • Korovesis, D., et al. (2021). Probes for Photoaffinity Labelling of Kinases. Chembiochem, 22(13), 2206-2218.
  • Porta, E. O. J., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review. Bioorganic & Medicinal Chemistry, 88, 117326.
  • Benns, H. J., et al. (2021). Activity-based protein profiling: a versatile tool for chemical biology. Chemical Society Reviews, 50(1), 121-140.
  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme function to drug discovery. Nature Reviews Drug Discovery, 7(7), 610-621.
  • Szijj, P. A., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(2), 167-181.
  • Liu, Y., et al. (1999). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699.
  • Lanning, B. R., et al. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
  • Speers, A. E., & Cravatt, B. F. (2009). Activity-based protein profiling (ABPP) for the functional annotation of enzymes. Methods in Molecular Biology, 500, 121-135.
  • Wang, C., et al. (2014). A chemoproteomic platform to quantitatively map targets of lipid-derived electrophiles.
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  • Roberts, T. C., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv.
  • Zhang, T., et al. (2015). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1339, 145-157.
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Navigating Stability: A Comparative Guide to Boc-Protected Crosslinkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a crosslinker is a critical decision that profoundly influences the efficacy, stability, and reproducibility of bioconjugates. Among the diverse arsenal of chemical tools, Boc-protected crosslinkers offer a unique combination of stability and controlled deprotection, making them invaluable in multi-step synthetic strategies, particularly in the construction of antibody-drug conjugates (ADCs) and other complex biomolecular architectures.

This guide provides an in-depth technical comparison of the stability of different classes of Boc-protected crosslinkers. We will delve into the chemical principles governing their stability, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions for your specific application.

The Central Role of the Boc Protecting Group: A Balancing Act of Stability and Lability

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic chemistry, prized for its role as an acid-labile amine-protecting group.[1] Its bulky tert-butyl structure provides steric hindrance, rendering the protected amine nucleophilically and basicity inert under a wide range of conditions. This stability is crucial during the synthesis and purification of the crosslinker and its subsequent conjugation to a biomolecule.

The key feature of the Boc group is its predictable and clean removal under acidic conditions, typically using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] This acid-lability allows for selective deprotection, a concept known as "orthogonality," where one protecting group can be removed without affecting others, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group.[1]

Understanding the Architecture of Boc-Protected Crosslinkers

A Boc-protected crosslinker is a bifunctional molecule designed to link two other molecules. Its general structure consists of three key components, each contributing to its overall stability and functionality:

  • The Boc-Protected Amine: This provides a stable, masked reactive site that can be revealed under specific acidic conditions for subsequent conjugation.

  • The Spacer Arm: This connects the two reactive ends of the crosslinker. Its composition and length can significantly impact the overall stability, solubility, and steric accessibility of the crosslinker. Polyethylene glycol (PEG) spacers are commonly employed to enhance aqueous solubility and reduce immunogenicity.[][5]

  • The Second Reactive Group: This is the functional group at the other end of the crosslinker, designed to react with a specific functional group on a target molecule (e.g., an antibody or a drug). Common examples include N-hydroxysuccinimide (NHS) esters for reacting with primary amines and maleimides for reacting with thiols.

The overall stability of a Boc-protected crosslinker is a composite of the stabilities of each of these components under various conditions.

Comparative Stability Analysis of Common Boc-Protected Crosslinkers

The choice of the second reactive group is a primary determinant of the crosslinker's stability profile, particularly in aqueous environments. Here, we compare two major classes of Boc-protected crosslinkers: those with an NHS ester and those with a maleimide group.

Crosslinker TypeStructureStability ProfileKey Considerations
Boc-PEG-NHS Ester A Boc-protected amine linked via a PEG spacer to an N-hydroxysuccinimide ester.pH-Sensitive: The NHS ester is susceptible to hydrolysis, which is significantly accelerated at higher pH. The half-life of an NHS ester can be over two hours at pH 7.4 but drops to under 10 minutes at pH 9.0.[6][7] The Boc group itself is stable under these pH conditions.Best used in conjugation reactions at neutral to slightly acidic pH (6.5-7.5) to minimize hydrolysis of the NHS ester. The reaction should be performed relatively quickly after the addition of the crosslinker to the aqueous buffer.
Boc-PEG-Maleimide A Boc-protected amine linked via a PEG spacer to a maleimide group.More Stable than NHS Esters: The maleimide group is generally more stable in aqueous solutions than the NHS ester. However, it can undergo slow hydrolysis at pH values above 7.5.[8] The thioether bond formed upon reaction with a thiol is highly stable.Offers a wider window for conjugation reactions at physiological pH. The increased stability of the maleimide group can be advantageous for multi-step or longer reaction protocols.

It is crucial to understand that the stability of the Boc protecting group itself is primarily dictated by the acidity of the environment. The kinetics of Boc deprotection are dependent on the acid concentration, with stronger acids and higher concentrations leading to faster removal.[2][3]

Experimental Protocols for Stability Assessment

To ensure the reliability and reproducibility of your bioconjugation strategy, it is essential to experimentally validate the stability of your chosen Boc-protected crosslinker under your specific reaction conditions. Here, we provide a detailed protocol for a comparative stability study using High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC-Based Stability Analysis of Boc-Protected Crosslinkers

Objective: To determine and compare the hydrolytic stability of Boc-PEG-NHS and Boc-PEG-Maleimide crosslinkers at different pH values.

Materials:

  • Boc-PEG-NHS crosslinker

  • Boc-PEG-Maleimide crosslinker

  • Phosphate buffered saline (PBS) at pH 6.5, 7.4, and 8.5

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Deionized water, HPLC grade

  • Reverse-phase C18 HPLC column

  • HPLC system with a UV detector

Methodology:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of each crosslinker in anhydrous Dimethyl Sulfoxide (DMSO).

  • Incubation at Different pH:

    • For each crosslinker, set up three series of reactions corresponding to the three pH values (6.5, 7.4, and 8.5).

    • At time zero (t=0), add a small aliquot of the crosslinker stock solution to each pH buffer to a final concentration of 1 mM.

    • Incubate the solutions at a constant temperature (e.g., 25°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot from each reaction mixture.

    • Immediately quench the hydrolysis by adding an equal volume of a solution of 1% TFA in ACN. This will acidify the sample and precipitate any proteins if present, while also preparing the sample for HPLC analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient to separate the intact crosslinker from its hydrolysis products (e.g., 5-95% B over 20 minutes).

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the amide bonds and 254 nm if the crosslinker contains an aromatic moiety).

  • Data Analysis:

    • Integrate the peak area of the intact crosslinker at each time point.

    • Plot the percentage of the remaining intact crosslinker against time for each pH condition.

    • Calculate the half-life (t½) of each crosslinker at each pH by fitting the data to a first-order decay model.

Visualizing the Stability Landscape

To better understand the factors influencing the stability of Boc-protected crosslinkers, the following diagrams illustrate the key concepts and experimental workflow.

G cluster_0 Factors Influencing Crosslinker Stability pH pH Temperature Temperature Linker_Composition Linker Composition (e.g., PEG length) Reactive_Group Reactive Group (NHS Ester vs. Maleimide) Boc_Crosslinker Boc-Protected Crosslinker Stability Boc_Crosslinker->pH Boc_Crosslinker->Temperature Boc_Crosslinker->Linker_Composition Boc_Crosslinker->Reactive_Group

Caption: Key factors influencing the stability of Boc-protected crosslinkers.

G cluster_1 Experimental Workflow for Stability Analysis Stock_Solution Prepare 10 mM Stock in DMSO Incubation Incubate in Buffers (pH 6.5, 7.4, 8.5) Stock_Solution->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench with 1% TFA in ACN Sampling->Quenching HPLC Analyze by RP-HPLC Quenching->HPLC Analysis Calculate Half-life (t½) HPLC->Analysis

Caption: HPLC-based workflow for assessing crosslinker stability.

Causality and Trustworthiness in Protocol Design

The provided HPLC protocol is designed as a self-validating system. The inclusion of multiple pH points allows for the direct observation of the pH-dependency of hydrolysis, a known characteristic of NHS esters and maleimides. The time-course nature of the experiment enables the determination of a kinetic parameter (half-life), providing a quantitative and comparable measure of stability. By using a well-characterized analytical technique like RP-HPLC, the disappearance of the parent crosslinker and the appearance of degradation products can be simultaneously monitored, providing a robust and trustworthy dataset.

Conclusion: Making an Informed Choice

The stability of a Boc-protected crosslinker is a multifaceted property governed by the interplay of the Boc group's acid lability and the inherent stability of the second reactive group and the spacer arm. While the Boc group offers excellent stability under basic and neutral conditions, the overall stability of the crosslinker in aqueous buffers is often dictated by the susceptibility of the reactive end-group to hydrolysis.

For applications requiring rapid conjugation at neutral or slightly acidic pH, a Boc-PEG-NHS ester may be a suitable choice, provided the reaction times are kept short. For more prolonged or multi-step procedures at physiological pH, a Boc-PEG-Maleimide crosslinker offers superior stability.

Ultimately, the optimal choice of a Boc-protected crosslinker depends on the specific requirements of the application, including the nature of the biomolecules to be conjugated, the desired reaction conditions, and the required shelf-life of the intermediate conjugates. By understanding the principles outlined in this guide and employing rigorous experimental validation, researchers can confidently select and utilize these versatile tools to advance their scientific and therapeutic goals.

References

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  • PubMed. (2022). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. National Center for Biotechnology Information. Retrieved from [Link]

  • Jones, M. W., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
  • UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. University College London. Retrieved from [Link]

  • Zeglis, B. M., et al. (2021). The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody.
  • PubMed. (2021). The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody. National Center for Biotechnology Information. Retrieved from [Link]

  • Creative PEGWorks. (n.d.). Boc-NH-PEG-COOH (Boc-Amine-PEG-Acid). Retrieved from [Link]

  • Apinnotech Co., Ltd. (n.d.). Boc-NH-PEG8-CH2CH2COOH. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. ScienceDirect. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Reddit. (2019). Having great trouble with a Boc-protection reaction. r/Chempros. Retrieved from [Link]

  • Weiss, L. E., et al. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Molecules, 26(15), 4444.
  • PubMed. (2023). Fabrication of a BOC-Protected 2-Hydroxyethyl Methacrylate Brush and Deprotection of the BOC Group to Control the Surface Hydrophilicity. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Dove Medical Press. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. Retrieved from [Link]

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Comparative Guide to HPLC Methods for the Analysis of Reactions with tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for monitoring reactions involving tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate, a common alkylating agent in bioconjugation and medicinal chemistry. The focus is on providing researchers, scientists, and drug development professionals with the technical insights and practical methodologies required for robust reaction analysis.

Introduction to the Analytical Challenge

Tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate is a valuable reagent for introducing a reactive bromoacetyl group onto a molecule, often a precursor for further functionalization, such as in the synthesis of PROTACs or other targeted protein degraders. The bromoacetyl moiety readily reacts with nucleophiles, particularly thiols, making it a useful tool for covalently modifying proteins or other biomolecules.

The primary analytical challenge in monitoring these reactions is to effectively separate and quantify the starting carbamate, the nucleophilic reagent, the desired conjugate product, and any potential side products or unreacted starting materials. HPLC, with its high resolution and quantitative capabilities, is the method of choice for this purpose. This guide will compare two common reversed-phase HPLC approaches: a fast-screening method using a traditional C18 column and a higher-resolution method employing a phenyl-hexyl column for more complex reaction mixtures.

Core Principles of Separation

The separation of the reaction components is based on their differential partitioning between the stationary phase (the column) and the mobile phase (the solvent). In reversed-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar.

  • tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate: This molecule possesses a significant degree of hydrophobicity due to the phenyl ring and the tert-butyl group.

  • Nucleophilic Reagent (e.g., a thiol-containing peptide): The polarity of this component can vary widely based on its structure. For this guide, we will consider a moderately polar peptide.

  • Conjugate Product: The resulting product will have a hydrophobicity that is a composite of the two starting materials.

The choice of stationary phase and the gradient of the mobile phase are critical for achieving optimal separation.

Method 1: Rapid Screening with a C18 Stationary Phase

A C18 (octadecyl) column is the workhorse of reversed-phase HPLC, offering a good balance of retention and resolution for a wide range of analytes. This method is ideal for quick in-process checks to determine the approximate extent of reaction.

Experimental Protocol

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

Materials:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • Sample Diluent: 50:50 Acetonitrile/Water

Procedure:

  • Sample Preparation: Quench the reaction mixture at the desired time point. A common method is to add an excess of a small molecule thiol like dithiothreitol (DTT) to consume any remaining bromoacetyl reagent. Dilute the quenched reaction mixture 1:100 in the sample diluent.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: 254 nm (aromatic ring) and 280 nm (if the nucleophile is a peptide/protein)

    • Gradient:

      Time (min) %B
      0.0 10
      20.0 90
      22.0 90
      22.1 10

      | 25.0 | 10 |

Rationale for Method Choices
  • C18 Column: Provides strong hydrophobic retention, which is effective for separating the relatively nonpolar starting carbamate from more polar reagents and products.

  • Acetonitrile/Water with TFA: This is a standard mobile phase system for reversed-phase HPLC. Acetonitrile is a common organic modifier, and TFA acts as an ion-pairing agent to improve peak shape, especially for peptides and other ionizable species.

  • Gradient Elution: A gradient from low to high organic content allows for the elution of compounds with a wide range of polarities, from the polar nucleophile to the nonpolar starting carbamate.

Expected Results and Performance

This method should provide a baseline separation of the major components. The expected elution order would be the nucleophilic reagent (most polar), followed by the conjugate product, and finally the tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (most nonpolar).

Table 1: Typical Performance of the C18 Method

AnalyteExpected Retention Time (min)Peak ShapeResolution (from adjacent peak)
Nucleophilic Reagent5-8Symmetrical> 1.5
Conjugate Product12-15Symmetrical> 1.5
Starting Carbamate18-20SymmetricalN/A
Workflow for C18 Method Development

C18_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute Dilute Sample Quench->Dilute Inject Inject on C18 Column Dilute->Inject Gradient Run Gradient (10-90% ACN) Inject->Gradient Detect UV Detection (254/280 nm) Gradient->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Components Integrate->Quantify

Caption: Workflow for reaction analysis using the C18 HPLC method.

Method 2: High-Resolution Analysis with a Phenyl-Hexyl Stationary Phase

For more complex reaction mixtures, where side products or isomers may be present, a phenyl-hexyl column can offer superior resolution. The phenyl groups in the stationary phase provide alternative selectivity through pi-pi interactions with aromatic analytes.

Experimental Protocol

Instrumentation:

  • Same as Method 1.

Materials:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid

  • Sample Diluent: 50:50 Acetonitrile/Water

Procedure:

  • Sample Preparation: Same as Method 1.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • Detection: 254 nm and Diode Array Detector (DAD) for peak purity analysis.

    • Gradient:

      Time (min) %B
      0.0 20
      25.0 80
      27.0 80
      27.1 20

      | 30.0 | 20 |

Rationale for Method Choices
  • Phenyl-Hexyl Column: The phenyl rings provide a different separation mechanism (pi-pi interactions) in addition to hydrophobic interactions. This can be particularly effective for separating aromatic compounds like the starting carbamate and the product.

  • Formic Acid: Formic acid is a milder acid than TFA and is also volatile, making it compatible with mass spectrometry (LC-MS) if further characterization is needed.

  • Longer, Shallower Gradient: A more gradual increase in the organic content of the mobile phase allows for better separation of closely eluting peaks.

  • Diode Array Detector (DAD): A DAD collects spectra across a range of wavelengths for each point in the chromatogram, which is useful for identifying co-eluting peaks and assessing peak purity.

Expected Results and Performance

This method is expected to provide higher resolution, particularly between the starting carbamate and any closely related aromatic side products. The elution order should be similar to the C18 method, but with greater separation between peaks.

Table 2: Typical Performance of the Phenyl-Hexyl Method

AnalyteExpected Retention Time (min)Peak ShapeResolution (from adjacent peak)
Nucleophilic Reagent6-9Highly Symmetrical> 2.0
Conjugate Product15-18Highly Symmetrical> 2.0
Starting Carbamate22-25Highly SymmetricalN/A
Workflow for Phenyl-Hexyl Method Development

PhenylHexyl_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute Dilute Sample Quench->Dilute Inject Inject on Phenyl-Hexyl Column Dilute->Inject Gradient Run Shallow Gradient (20-80% ACN) Inject->Gradient Detect DAD Detection for Peak Purity Gradient->Detect Integrate Integrate Peaks Detect->Integrate Purity Assess Peak Purity Integrate->Purity Quantify Quantify Components Purity->Quantify

Caption: Workflow for high-resolution analysis using the phenyl-hexyl HPLC method.

Comparison of Methods

FeatureMethod 1: C18Method 2: Phenyl-HexylRationale for Choice
Primary Use Case Rapid screening, in-process controlHigh-resolution analysis, impurity profilingChoose C18 for speed and simplicity; choose phenyl-hexyl for detailed characterization.
Stationary Phase C18 (hydrophobic)Phenyl-Hexyl (hydrophobic + pi-pi)Phenyl-hexyl offers alternative selectivity for aromatic compounds.
Resolution GoodExcellentThe shallower gradient and alternative stationary phase of Method 2 enhance separation.
Run Time ~25 minutes~30 minutesThe longer run time of Method 2 is a trade-off for higher resolution.
Mobile Phase Additive Trifluoroacetic Acid (TFA)Formic AcidFormic acid is preferred for LC-MS compatibility.
Detector UV-VisDiode Array Detector (DAD)DAD provides more comprehensive data for peak identification and purity assessment.

Conclusion

The choice of HPLC method for analyzing reactions with tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate depends on the specific analytical needs. For routine monitoring of reaction progress where speed is essential, a standard C18 method provides adequate separation. However, for detailed kinetic studies, impurity profiling, or when dealing with complex reaction mixtures, the superior resolution and alternative selectivity of a phenyl-hexyl column are highly advantageous. The use of a DAD in conjunction with the phenyl-hexyl method further enhances the analytical power by enabling peak purity assessment. Both methods, when properly validated, can provide reliable and accurate data to support research and development activities.

References

  • Title: HPLC for Pharmaceutical Scientists Source: John Wiley & Sons URL: [Link]

  • Title: Phenyl-Hexyl Columns for Reversed-Phase HPLC Source: Restek Corporation URL: [Link]

  • Title: Formic Acid as an Ion-Pairing Agent in Reversed-Phase HPLC Source: Journal of Chromatography A URL: [Link]

A Senior Application Scientist's Guide to Validating Target Engagement with tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate Probes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended target within a complex biological system is a cornerstone of a successful research program. This principle, known as target engagement, separates promising candidates from costly dead ends. Covalent chemical probes, which form a stable bond with their target protein, are powerful tools for this purpose. This guide provides an in-depth technical comparison of methodologies for validating the target engagement of a specific class of covalent probes: those bearing a tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate warhead.

We will move beyond simple protocol recitation to explore the causality behind experimental design, ensuring that each method serves as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously confirm the molecular targets of their compounds.

The Probe: Deconstructing tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Before delving into validation techniques, it is crucial to understand the chemical nature of the probe itself. The structure can be broken down into three key functional components:

  • The Warhead (2-bromoacetyl group): This is the electrophilic component responsible for covalent bond formation. The bromine atom is an excellent leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack by amino acid residues on the target protein, primarily Cysteine, but also potentially Histidine, Lysine, and Methionine.

  • The Scaffold (phenylcarbamate): This core structure provides the framework for orienting the warhead and can be modified to enhance non-covalent affinity and selectivity for the target protein. The carbamate group itself can influence properties like cell permeability and metabolic stability.[1]

  • The Protecting Group (tert-Butyl): The tert-butoxycarbonyl (Boc) group is a common protecting group for amines.[2] In this context, it modulates the probe's overall physicochemical properties.

The central hypothesis is that this probe will covalently label one or more proteins, and our task is to identify those proteins and confirm the engagement is specific and relevant.

cluster_probe Probe Structure cluster_target Protein Target Probe tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate Warhead 2-bromoacetyl (Electrophilic 'Warhead') Probe->Warhead Covalent Bonding Scaffold Phenylcarbamate (Recognition Scaffold) Probe->Scaffold Affinity & Selectivity ProtectingGroup tert-Butyl (Modulating Group) Probe->ProtectingGroup Physicochemical Properties Cysteine Nucleophilic Residue (e.g., Cysteine) Warhead->Cysteine Nucleophilic Attack Target Target Protein Target->Cysteine

Caption: Functional components of the probe and its covalent interaction mechanism.

Core Methodologies for Validating Target Engagement

No single technique can provide a complete picture of target engagement. A multi-faceted approach, combining orthogonal methods, provides the highest degree of confidence. We will compare three gold-standard techniques: Chemoproteomics, Cellular Thermal Shift Assay (CETSA), and Fluorescence Polarization (FP).

Methodology Principle Assay Type Throughput Key Advantages Limitations
Chemoproteomics (Competitive ABPP) Competition between the covalent probe and a broad-spectrum activity-based probe for binding to target proteins.[3]In-cell / LysateLow to MediumProteome-wide, unbiased target identification; can identify off-targets.[4]Requires specialized mass spectrometry; indirect readout of engagement.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation.[5]In-cell / LysateMedium to HighDirect measure of target engagement in a native cellular environment; no probe modification needed.[6]Not suitable for all proteins (e.g., membrane proteins); requires a specific antibody for detection.
Fluorescence Polarization (FP) Binding of a small fluorescent tracer to a larger protein slows its rotation, increasing the polarization of emitted light.[7]In vitroHighQuantitative measurement of binding affinity (Kd); excellent for screening and SAR studies.Requires purified protein and a fluorescent tracer; does not confirm engagement in cells.

I. Chemoproteomics: Unbiased, Proteome-Wide Target Identification

Chemoproteomics provides a powerful, unbiased approach to identify the molecular targets of a probe across the entire proteome.[8] The most suitable method for a covalent probe like ours is the competitive Activity-Based Protein Profiling (ABPP) workflow.

Causality Behind the Method: The logic is based on competition. If our probe engages its target, it will occupy the reactive amino acid residue. This prevents a subsequent, broad-spectrum "reporter" probe (often tagged with biotin or a clickable alkyne) from binding to the same site. By using mass spectrometry to quantify the proteins that are "less labeled" by the reporter probe in the presence of our compound, we can identify its specific targets.[3]

cluster_workflow Competitive Chemoproteomics Workflow start Treat Cells/Lysate with Probe or DMSO labeling Incubate with Broad-Spectrum Alkyne Probe start->labeling click Click Chemistry: Add Biotin-Azide labeling->click enrich Streptavidin Enrichment of Labeled Proteins click->enrich digest On-Bead Digestion (Trypsin) enrich->digest ms LC-MS/MS Analysis & Quantification digest->ms end Identify Proteins with Reduced Labeling (Targets of Probe) ms->end cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow start Treat Intact Cells with Probe or DMSO aliquot Aliquot Treated Lysate into PCR Tubes start->aliquot heat Heat Aliquots across a Temperature Gradient aliquot->heat centrifuge Centrifuge to Pellet Aggregated Proteins heat->centrifuge collect Collect Soluble Fraction (Supernatant) centrifuge->collect detect Detect Target Protein (e.g., Western Blot) collect->detect end Plot Soluble Protein vs. Temperature to Observe Shift detect->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Detection

This protocol is self-validating by comparing the melting curve of the target protein in the presence of the probe versus a vehicle control. A non-target protein should be used as a loading control and should not exhibit a thermal shift.

  • Cell Treatment:

    • Culture cells in two separate flasks to ~80% confluency.

    • Treatment Flask: Treat with 10 µM tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate for 2 hours.

    • Control Flask: Treat with an equivalent volume of DMSO for 2 hours.

  • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles. Clarify the lysate by centrifugation at high speed to remove cell debris.

  • Heating Step:

    • Aliquot 50 µL of the clarified lysate from each condition (Treatment and Control) into a series of PCR tubes.

    • Place the tubes in a thermal cycler and heat each tube to a different temperature (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) for 3 minutes. [6]Include one unheated control at room temperature.

    • Immediately cool the tubes to 4°C.

  • Separation of Soluble Fraction: Centrifuge all tubes at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Denature the samples in SDS-PAGE loading buffer.

    • Analyze the amount of soluble target protein at each temperature using Western Blot with a specific antibody against the protein of interest.

    • Also probe for a control protein (e.g., GAPDH) that is not expected to bind the compound.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein relative to the unheated control against temperature for both the treatment and control groups. A positive result is a rightward shift in the melting curve for the probe-treated sample.

III. Fluorescence Polarization (FP): In Vitro Biophysical Confirmation

Once a primary target has been identified, an FP assay is an excellent high-throughput method to quantify its binding affinity and to screen for more potent analogues. [9]This requires purified protein and a fluorescently labeled version of a known binder (a "tracer").

Causality Behind the Method: The principle relies on the rotational speed of molecules in solution. A small, fluorescently labeled tracer tumbles rapidly, and when excited with polarized light, it emits depolarized light. When this tracer binds to a large protein, its tumbling slows dramatically, and the emitted light remains highly polarized. [7]Our unlabeled covalent probe can compete with the tracer for the binding site. As it binds (even covalently), it displaces the tracer, causing a decrease in polarization.

Experimental Protocol: Competitive FP Assay

This protocol is self-validating through the use of controls. A no-protein control establishes the baseline polarization of the free tracer, and a no-competitor control establishes the maximum polarization of the bound tracer.

  • Reagent Preparation:

    • Purify the target protein identified from the chemoproteomics or CETSA experiments.

    • Synthesize or acquire a fluorescent tracer that binds to the target protein's active site.

    • Prepare a serial dilution of the tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate probe.

  • Assay Setup:

    • In a 384-well microplate, add a fixed concentration of the target protein and the fluorescent tracer to each well. The concentrations should be optimized to give a sufficient assay window (difference in polarization between free and bound tracer).

    • Add the serially diluted probe to the wells. Include wells with no probe (maximum signal) and wells with no protein (minimum signal).

  • Incubation:

    • Because the probe is covalent, the kinetics of binding are important. [10]Measure the polarization at multiple time points (e.g., 15 min, 30 min, 60 min, 120 min) to observe the time-dependent displacement of the tracer. Incubate the plate at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader. The instrument measures the intensity of light emitted parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • The data is typically plotted as millipolarization (mP) units versus the logarithm of the probe concentration.

    • Fit the data to a suitable competition binding equation to determine the IC50 value (the concentration of the probe required to displace 50% of the tracer). This serves as a quantitative measure of the probe's potency.

Conclusion

Validating the target engagement of a covalent probe like tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate requires a rigorous, multi-pronged strategy. Beginning with an unbiased, proteome-wide screen using Chemoproteomics allows for the confident identification of primary targets and potential off-targets. This initial discovery must then be validated in a physiological context using an orthogonal method like CETSA , which confirms the interaction within the complex milieu of the cell. Finally, for the confirmed target, a biophysical assay such as Fluorescence Polarization can provide quantitative data on binding affinity, enabling structure-activity relationship studies and further compound optimization. By understanding the scientific principles behind each technique and designing experiments as self-validating systems, researchers can generate robust, reproducible data that builds a compelling case for the mechanism of action of their chemical probes.

References

  • Logvinenko, I., et al. (2024). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 52987690, tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Retrieved from [Link]

  • Ferreira, R. S., et al. (2023). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Li, Z., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Müller, M. P., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tichkule, R. B., et al. (2012). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. Retrieved from [Link]

  • Longdom Publishing. Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Proteomics & Bioinformatics. Retrieved from [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • ResearchGate. (2024). Covalent chemical probes. Retrieved from [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. Retrieved from [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. Retrieved from [Link]

  • ResearchGate. (2021). Chemoproteomic strategies for drug target identification. Retrieved from [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • RTI International. (2010). Application of chemoproteomics to drug discovery: Identification of a clinical candidate targeting HSP90. Chemistry and Biology. Retrieved from [Link]

  • ScienceDirect. (2001). Development and Application of Fluorescence Polarization Assays in Drug Discovery. Retrieved from [Link]

  • ChomiX. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. Retrieved from [Link]

  • National Institutes of Health. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • PubMed. (2002). A carbamate-type cholinesterase inhibitor 2-sec-butylphenyl N-methylcarbamate insecticide blocks L-type Ca2+ channel in guinea pig ventricular myocytes. Retrieved from [Link]

  • BellBrook Labs. (2023). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • Wikipedia. Chemoproteomics. Retrieved from [Link]

  • ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Carbamate Toxicity. StatPearls. Retrieved from [Link]

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A Comparative Guide to the Stability of Carbamate Protecting Groups in Diverse Chemical Environments

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceuticals, the judicious selection and application of protecting groups are paramount. Among the chemist's toolkit, carbamate protecting groups stand out for their versatility in masking the nucleophilicity and basicity of amines. The stability of these groups under a variety of reaction conditions dictates the strategic path of a synthetic route, making a deep understanding of their behavior in different chemical environments essential for the modern researcher.

This guide provides an in-depth analysis of the stability of three of the most widely used carbamate protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). We will delve into the chemical principles governing their stability, provide a comparative analysis of their lability in acidic, basic, and reductive environments, and offer practical, self-validating experimental protocols for assessing their stability. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in the design and execution of their synthetic strategies.

The Foundation of Carbamate Stability: A Tale of Two Bonds

The inherent stability of the carbamate functional group is a product of the resonance between the nitrogen lone pair and the carbonyl group, creating a partial double bond character in the C-N bond. This delocalization of electrons reduces the nucleophilicity and basicity of the nitrogen atom, effectively "protecting" it from unwanted reactions.[1][2] However, the stability of a carbamate protecting group is not absolute; it is a finely tuned characteristic determined by the nature of the alkoxy group attached to the carbonyl. It is the lability of this alkoxy group under specific conditions that defines the utility and orthogonality of each protecting group.

The Contenders: A Comparative Overview

The selection of a carbamate protecting group is a critical strategic decision in multistep synthesis, directly impacting the compatibility of subsequent reaction conditions. The concept of "orthogonal protection" is central to this strategy, wherein multiple protecting groups can be removed selectively in any order without affecting the others.[3] This is achieved by choosing groups with distinct cleavage mechanisms.

Protecting GroupStructurePrimary Cleavage ConditionStability Profile
Boc (tert-butoxycarbonyl)Strong AcidStable to base, nucleophiles, and catalytic hydrogenation.
Cbz (benzyloxycarbonyl)Catalytic HydrogenolysisStable to mild acid and base. Sensitive to strong acids and reducing agents.
Fmoc (9-fluorenylmethoxycarbonyl)BaseStable to acid and catalytic hydrogenation.

In-Depth Stability Analysis and Deprotection Mechanisms

A nuanced understanding of the kinetics and mechanisms of deprotection is crucial for predicting the behavior of these protecting groups in a complex molecular environment.

The Acid-Labile Workhorse: tert-Butoxycarbonyl (Boc)

The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions, yet readily cleaved by strong acids.[4]

Stability Profile:

  • Basic and Nucleophilic Conditions: The Boc group is exceptionally stable to a wide array of basic and nucleophilic reagents, making it ideal for reactions involving organometallics, enolates, and various coupling reactions.[4]

  • Reductive Conditions: It is stable to catalytic hydrogenation, a key feature that allows for its use in tandem with the Cbz group in orthogonal protection schemes.[3]

Deprotection Mechanism (Acid-Catalyzed): The cleavage of the Boc group proceeds through an E1 elimination mechanism upon protonation of the carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] The protonated intermediate fragments to release the stable tert-butyl cation, which subsequently deprotonates to form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to liberate the free amine.

Boc_Deprotection Boc_Amine R-NH-Boc Protonated_Boc R-NH-C(=O+H)-O-tBu Boc_Amine->Protonated_Boc + H+ Carbamic_Acid_Intermediate [R-NH-COOH] Protonated_Boc->Carbamic_Acid_Intermediate - tBu+ Amine R-NH2 Carbamic_Acid_Intermediate->Amine - CO2 tBu_cation tBu+ Isobutylene Isobutylene tBu_cation->Isobutylene - H+ CO2 CO2

Boc Deprotection Mechanism

Potential Side Reactions: The highly electrophilic tert-butyl cation generated during deprotection can lead to unwanted side reactions, particularly the alkylation of electron-rich amino acid residues such as tryptophan and methionine.[6] To mitigate this, "scavengers" like triethylsilane, thioanisole, or 1,2-ethanedithiol are often added to the deprotection cocktail to trap the carbocation.

The Reductively Cleavable Classic: Benzyloxycarbonyl (Cbz)

The Cbz group, one of the earliest developed amine protecting groups, remains a staple in organic synthesis due to its unique cleavage by catalytic hydrogenolysis.

Stability Profile:

  • Acidic and Basic Conditions: The Cbz group is generally stable to mild acidic and basic conditions, allowing for a range of synthetic transformations. However, it can be cleaved by strong acids.[3][7]

  • Nucleophilic Conditions: It is largely stable to many nucleophiles.

Deprotection Mechanism (Catalytic Hydrogenolysis): The most common method for Cbz deprotection is catalytic hydrogenolysis, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate).[8] The reaction proceeds via the reductive cleavage of the benzylic C-O bond, yielding toluene and the unstable carbamic acid, which, like in the case of Boc deprotection, rapidly decarboxylates to the free amine.

Cbz_Deprotection Cbz_Amine R-NH-Cbz Carbamic_Acid_Intermediate [R-NH-COOH] Cbz_Amine->Carbamic_Acid_Intermediate H2, Pd/C Toluene Toluene Cbz_Amine->Toluene H2, Pd/C Amine R-NH2 Carbamic_Acid_Intermediate->Amine - CO2 CO2 CO2

Cbz Deprotection Mechanism

Potential Side Reactions: A significant limitation of Cbz deprotection via hydrogenolysis is the susceptibility of the palladium catalyst to poisoning by sulfur-containing compounds, such as those found in methionine and cysteine residues.[9] In such cases, alternative deprotection methods, like strong acid cleavage, may be necessary.

The Base-Labile Specialist: 9-Fluorenylmethoxycarbonyl (Fmoc)

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups typically employed.

Stability Profile:

  • Acidic Conditions: The Fmoc group is highly stable to acidic conditions, including the strong acids used for Boc deprotection and final cleavage from the resin in SPPS.[1]

  • Reductive Conditions: It is generally stable to catalytic hydrogenolysis, although some reports suggest it can be cleaved under certain conditions.[1]

Deprotection Mechanism (Base-Catalyzed): The deprotection of the Fmoc group proceeds via an E1cB (elimination, unimolecular, conjugate base) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[10] The resulting carbanion is stabilized by the aromatic system and undergoes elimination to form dibenzofulvene and the unstable carbamic acid, which then decarboxylates. The dibenzofulvene byproduct is trapped by the amine base to prevent side reactions.

Fmoc_Deprotection Fmoc_Amine R-NH-Fmoc Deprotonated_Fmoc R-NH-COO-CH-Fluorenyl(-) Fmoc_Amine->Deprotonated_Fmoc + Piperidine Carbamic_Acid_Intermediate [R-NH-COOH] Deprotonated_Fmoc->Carbamic_Acid_Intermediate -> DBF Amine R-NH2 Carbamic_Acid_Intermediate->Amine - CO2 DBF Dibenzofulvene DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine CO2 CO2

Fmoc Deprotection Mechanism

Potential Side Reactions: The basic conditions used for Fmoc deprotection can lead to side reactions, most notably aspartimide formation in peptides containing aspartic acid residues.[11] This intramolecular cyclization can lead to racemization and the formation of difficult-to-separate impurities. Strategies to mitigate this include the use of sterically hindered side-chain protecting groups on the aspartic acid or the addition of additives like hydroxybenzotriazole (HOBt) to the deprotection solution.

Experimental Protocols for Assessing Carbamate Stability

To empower researchers to quantitatively assess the stability of carbamate protecting groups within their specific molecular contexts, the following self-validating protocols are provided. These methods utilize common analytical techniques to monitor the extent of deprotection over time, allowing for the determination of reaction kinetics.

Protocol 1: HPLC-Based Assay for Monitoring Deprotection Kinetics

This protocol is a versatile method for quantifying the rate of cleavage of a carbamate protecting group.

Objective: To determine the half-life (t₁/₂) of a carbamate protecting group under specific deprotection conditions.

Materials:

  • Carbamate-protected substrate

  • Deprotection reagent (e.g., TFA solution for Boc, piperidine solution for Fmoc, or a hydrogen source and catalyst for Cbz)

  • Quenching solution (a solution that neutralizes the deprotection reagent)

  • HPLC system with a suitable column (e.g., reverse-phase C18) and detector (e.g., UV-Vis)

  • Appropriate mobile phases for HPLC analysis

  • Reference standards for the starting material and the deprotected product

Procedure:

  • Preparation:

    • Prepare a stock solution of the carbamate-protected substrate of known concentration in a suitable solvent.

    • Prepare the deprotection reagent at the desired concentration.

    • Prepare the quenching solution. For acidic deprotection, this will be a basic solution (e.g., a solution of a tertiary amine). For basic deprotection, this will be an acidic solution (e.g., a dilute solution of a weak acid).

  • Reaction:

    • At time t=0, add the deprotection reagent to the substrate solution and start a timer.

    • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Analysis:

    • Analyze each quenched sample by HPLC.

    • Develop an HPLC method that provides good separation between the starting material and the deprotected product.

    • Integrate the peak areas of the starting material and the product in each chromatogram.

  • Data Analysis:

    • Calculate the percentage of remaining starting material at each time point.

    • Plot the percentage of remaining starting material versus time.

    • From the plot, determine the time at which 50% of the starting material has been consumed. This is the half-life (t₁/₂) of the protecting group under the tested conditions.

HPLC_Workflow Start Start Reaction (t=0) Sample Withdraw Aliquot at Time (t) Start->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (Peak Integration) HPLC->Data Result Determine Half-life (t1/2) Data->Result

HPLC-Based Stability Assay Workflow

Protocol 2: NMR-Based Assay for Real-Time Reaction Monitoring

This protocol allows for the continuous monitoring of a deprotection reaction in real-time, providing a detailed kinetic profile.

Objective: To continuously monitor the conversion of a carbamate-protected substrate to its deprotected form.

Materials:

  • Carbamate-protected substrate

  • Deprotection reagent

  • Deuterated solvent compatible with the reaction

  • NMR spectrometer

  • NMR tube

Procedure:

  • Preparation:

    • Dissolve a known amount of the carbamate-protected substrate in the deuterated solvent in an NMR tube.

    • Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks for the protecting group and the substrate.

  • Reaction:

    • At time t=0, add a known amount of the deprotection reagent to the NMR tube, quickly mix, and place the tube in the NMR spectrometer.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Analysis:

    • Process the series of NMR spectra.

    • Identify a characteristic peak for the protecting group that diminishes over time and a characteristic peak for the deprotected product that appears or grows over time.

  • Data Analysis:

    • Integrate the chosen peaks in each spectrum.

    • Calculate the relative concentrations of the starting material and product at each time point.

    • Plot the concentration of the starting material versus time to obtain a kinetic profile of the deprotection reaction.

NMR_Workflow Prepare Prepare Sample in NMR Tube Start Initiate Reaction in NMR Tube Prepare->Start Acquire Acquire Serial 1H NMR Spectra Start->Acquire Process Process and Integrate Spectra Acquire->Process Analyze Plot Concentration vs. Time Process->Analyze

Sources

Safety Operating Guide

A Guide to the Safe Disposal of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to discovery goes hand-in-hand with a responsibility to ensure the safety of ourselves, our colleagues, and the environment. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed protocol for the safe disposal of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate, a compound frequently used in organic synthesis and medicinal chemistry.[1] By understanding the chemical nature of this substance and adhering to established best practices, we can mitigate risks and ensure regulatory compliance.

Understanding the Compound: Hazard Profile and Reactivity

Before proceeding with any disposal protocol, it is essential to understand the inherent hazards of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. This compound is a multi-functional organic molecule, characterized by a Boc-protected amine, an aromatic ring, and an α-bromo ketone.[1] Each of these functional groups contributes to its overall reactivity and hazard profile.

Key Hazard Considerations:

  • Corrosivity: Safety data sheets for structurally similar compounds indicate that it can cause severe skin burns and eye damage.[2][3]

  • Toxicity: The compound is harmful if swallowed.[3]

  • Lachrymator: Like many α-halo ketones, it can be a lachrymator, a substance that irritates the eyes and causes tearing.[4][5]

  • Reactivity: The α-bromo ketone moiety is a potent alkylating agent.[6] The α-hydrogens are acidic, and the compound can undergo reactions such as the Favorskii rearrangement in the presence of a base.[6]

  • Thermal Decomposition: The tert-butyl carbamate (Boc) protecting group can decompose at elevated temperatures (typically around 150-200°C) or under acidic conditions, releasing carbon dioxide and forming the corresponding amine.[1]

A summary of the key chemical and physical properties is provided in the table below:

PropertyValueSource
Molecular FormulaC13H16BrNO3[1][7]
Molecular Weight314.18 g/mol [8]
AppearanceSolid[2]
Boiling Point~356.5 ± 22.0 °C (Predicted)[1]
Flash Point~169.4 ± 22.3 °C (Predicted)[1]
SolubilityGood solubility in polar aprotic solvents (DMSO, DMF, acetonitrile); limited solubility in water.[1]
Disposal Workflow: A Step-by-Step Protocol

The proper disposal of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate requires a systematic approach to ensure safety and compliance. The following workflow outlines the necessary steps from waste generation to final pickup by environmental health and safety (EHS) personnel.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS Responsibility A Step 1: Segregation at Point of Generation B Step 2: Containerization & Labeling A->B Properly Categorized Waste C Step 3: Temporary Storage in Satellite Accumulation Area B->C Securely Sealed & Labeled Container D Step 4: Waste Pickup & Transport C->D Scheduled Pickup E Step 5: Final Disposal (Incineration) D->E Compliant Manifest

Caption: A high-level overview of the disposal workflow for tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate.

Step 1: Waste Segregation at the Point of Generation

The cornerstone of safe and cost-effective chemical waste management is proper segregation. Due to its halogenated nature, tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate waste must be kept separate from non-halogenated organic waste.[9][10]

  • Solid Waste: Collect any solid residues, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any unreacted material in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate should be collected in a separate, designated "Halogenated Organic Waste" container.[9][11] Do not mix this waste stream with non-halogenated solvents, as this significantly increases disposal costs.[10]

  • Avoid Mixing: Do not mix this waste with strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions.[12]

Step 2: Proper Containerization and Labeling

The choice of waste container and the accuracy of its label are critical for safety and regulatory compliance.

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap. Ensure the container is compatible with halogenated organic compounds.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[11] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate" and any other constituents in the waste stream.

    • The approximate concentration of each component.

    • The primary hazards (e.g., Corrosive, Toxic).

    • The date of accumulation.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are crucial for the safe, temporary storage of hazardous waste in the laboratory.

  • Location: The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[11]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[9][11]

  • Ventilation: Ensure the SAA is in a well-ventilated area, preferably within a chemical fume hood.[11]

Step 4: Arranging for Waste Pickup

Once the waste container is full, or if the experiment generating the waste is complete, arrange for pickup by your institution's EHS department. Follow your institution's specific procedures for requesting a waste pickup.

Step 5: Final Disposal

The ultimate disposal of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate is typically handled by a licensed hazardous waste disposal facility. The most common and appropriate method for this type of compound is high-temperature incineration.[3] This process ensures the complete destruction of the organic molecule, converting it to less harmful inorganic compounds.

Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

  • Spill Response:

    • Small Spills: For small spills, wear appropriate PPE (gloves, safety goggles, lab coat). Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for disposal as hazardous waste.[12]

    • Large Spills: Evacuate the area and prevent entry. Contact your institution's EHS department or emergency response team immediately.

Conclusion

The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate, researchers can minimize risks and ensure that their work is conducted in a safe and compliant manner. Always consult your institution's specific EHS guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.

References

  • PubChem. (n.d.). tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • PubChem. (n.d.). tert-Butyl (4-(bromomethyl)phenyl)carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Temple University. (2021). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling and disposal of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. As a bifunctional molecule incorporating a reactive bromoacetyl group and a protected amine, this compound is a valuable reagent in bioconjugation and medicinal chemistry, often used to alkylate nucleophilic residues on proteins and other biomolecules. However, the very reactivity that makes it useful also presents significant handling challenges. This guide moves beyond mere compliance, offering a framework of deep procedural logic to ensure your safety and the integrity of your research.

The 'Why': A Hazard Analysis Rooted in Chemical Reactivity

Understanding the hazard profile of tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate begins with its structure. It is an α-halo ketone, a class of compounds known as potent alkylating agents. The bromine atom is a good leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This reactivity is not selective to your target molecule; it extends to biological nucleophiles like the amine and thiol groups found in skin, eyes, and respiratory tract tissues.

Therefore, exposure can lead to:

  • Severe Skin and Eye Damage: The compound is expected to be corrosive, causing chemical burns and potentially irreversible eye damage upon contact.[1] Similar brominated compounds are known to cause severe burns.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols can damage the respiratory tract.[3][4]

  • Allergic Skin Reaction: Some related carbamates may cause allergic skin reactions.

The core principle of our safety protocol is containment . We must prevent this reactive chemical from contacting any part of your body.

The 'How': A Multi-Layered Personal Protective Equipment (PPE) Strategy

A single layer of protection is insufficient. We will employ a multi-layered PPE strategy that assumes potential failure at any single point. This self-validating system ensures a breach in one layer does not automatically result in exposure.

Table 1: PPE Requirements by Task
TaskMinimum PPE RequirementRationale
Pre-Use Setup Standard Lab Attire (long pants, closed-toe shoes)Establishes a baseline of safety before hazardous materials are introduced.[5]
Weighing Solid Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles & Face Shield, N95 RespiratorMaximum protection against fine particulates and accidental splashes during a high-risk operation.[6]
Handling Solutions Double Nitrile Gloves, Disposable Gown, Chemical Splash GogglesProtects against splashes and drips of the dissolved, highly reactive compound.[7]
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles & Face Shield, N95 RespiratorProvides comprehensive protection against concentrated material and potential aerosols during cleanup.[6]
Waste Disposal Double Nitrile Gloves, Lab Coat, Chemical Splash GogglesProtects against accidental contact while handling sealed waste containers.
Deep Dive into PPE Selection:
  • Hand Protection: Always wear two pairs of nitrile gloves.[5][6] The outer glove absorbs the initial contact, while the inner glove provides a critical barrier in case of a tear or permeation. After handling, remove the outer glove first, then the inner glove, without touching your skin. Always wash your hands thoroughly after removing gloves.[8]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[7] When weighing the solid or cleaning a spill, supplement this with a full-face shield.[2] This protects the entire face from splashes and prevents inhalation of airborne particles.

  • Body Protection: A disposable, fluid-resistant gown is required when handling the compound.[9][10] This prevents the contamination of personal clothing, which can act as a long-term reservoir for the chemical. Do not use standard cloth lab coats for this work.

  • Respiratory Protection: All work must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[11] When weighing the solid compound, which can easily become airborne, an N95 respirator should also be worn as a supplementary precaution.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol is designed to minimize exposure at every stage.

Workflow Diagram: Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep1 Don Full PPE prep2 Verify Fume Hood Function prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 weigh Weigh Solid in Hood prep3->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decon Decontaminate Glassware react->decon wipe Wipe Down Surfaces decon->wipe waste Collect Halogenated Waste wipe->waste doff Doff PPE into Waste waste->doff seal Seal & Label Container doff->seal wash Wash Hands Thoroughly seal->wash

Caption: Workflow for handling tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate.

Experimental Protocol:
  • Preparation (Inside the Lab, Outside the Fume Hood)

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[12]

    • Don your standard lab attire and the appropriate PPE as detailed in Table 1.

    • Prepare a spill kit containing absorbent material (e.g., vermiculite or sand), and a sealed container for spill waste.[4]

  • Handling (Inside the Chemical Fume Hood)

    • Verify the fume hood is functioning correctly.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Weighing: Dispense the solid compound carefully to avoid creating dust. Use anti-static tools if available.[13]

    • Dissolving: Add solvent to the solid slowly. Keep the container covered as much as possible during this process.

    • Once the procedure is complete, decontaminate any non-disposable equipment (e.g., spatulas) by rinsing with a suitable solvent into the halogenated waste container.

Emergency Response: Immediate Actions

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and gloves. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Spill: Evacuate the immediate area. Wearing full protective gear (including respiratory protection), cover the spill with an inert absorbent material.[4] Carefully sweep the material into a designated, sealable waste container.[13] Do not allow the material to enter drains.[13]

Disposal Plan: Managing Halogenated Waste

This compound contains bromine, classifying it as a halogenated organic substance . It must never be disposed of down the drain or in regular trash.[11]

  • Waste Collection: All contaminated materials, including disposable PPE, absorbent paper, and solutions, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[11][14]

  • Container Management: The waste container must be made of a compatible material and kept securely sealed when not in use.[2] It should be stored in a well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][2]

  • Final Disposal: Arrange for disposal through your institution's environmental health and safety office. All waste must be handled in accordance with local, state, and federal regulations.[8][15]

By adhering to this comprehensive guide, you are not just following rules; you are engaging in a culture of safety built on scientific principles, ensuring that your valuable research can proceed without compromising your well-being.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl bromoacetate, 99%.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet - tert-Butyl N-[4-(aminomethyl)phenyl]carbamate.
  • Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet - tert-Butyl bromoacetate.
  • Smolecule. (2023, August 16). tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
  • Santa Cruz Biotechnology. (n.d.). tert-Butyl bromoacetate Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Fisher Scientific. (2010, October 28). Safety Data Sheet - tert-Butyl carbamate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - tert-Butyl (2-fluoro-5-(hydroxymethyl)phenyl)carbamate.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - Tert-Butyl 4-(bromomethyl)phenylcarbamate.
  • Sigma-Aldrich. (2022, November 15). Safety Data Sheet - Butyl carbamate.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Chemtalk. (n.d.). Bromine water - disposal.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • POGO. (n.d.). Personal Protective Equipment - POGO Satellite Manual.

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×

Retrosynthesis Analysis

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Strategy Settings

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.